Product packaging for L-Serine-13C3,15N(Cat. No.:)

L-Serine-13C3,15N

Cat. No.: B12055589
M. Wt: 109.064 g/mol
InChI Key: MTCFGRXMJLQNBG-UVYXLFMMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-Serine-13C3,15N is a useful research compound. Its molecular formula is C3H7NO3 and its molecular weight is 109.064 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NO3 B12055589 L-Serine-13C3,15N

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H7NO3

Molecular Weight

109.064 g/mol

IUPAC Name

(2S)-2-(15N)azanyl-3-hydroxy(1,2,3-13C3)propanoic acid

InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1+1,2+1,3+1,4+1

InChI Key

MTCFGRXMJLQNBG-UVYXLFMMSA-N

Isomeric SMILES

[13CH2]([13C@@H]([13C](=O)O)[15NH2])O

Canonical SMILES

C(C(C(=O)O)N)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to L-Serine-13C3,15N: Sourcing and Application in Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Serine-13C3,15N, a stable isotope-labeled amino acid critical for cutting-edge research in metabolomics, proteomics, and drug development. This document details reputable suppliers, purchasing options, and in-depth experimental protocols for its primary applications: as a tracer in metabolic flux analysis and as an internal standard for quantitative mass spectrometry.

Sourcing and Procurement of this compound

The selection of a reliable supplier for isotopically labeled compounds is paramount to ensure the accuracy and reproducibility of experimental results. Key considerations include isotopic enrichment, chemical purity, availability of batch-specific certificates of analysis, and, of course, cost-effectiveness. Below is a comparative summary of prominent suppliers for this compound.

Table 1: Supplier and Purchasing Options for this compound

SupplierCatalog NumberIsotopic EnrichmentChemical PurityAvailable Quantities
Sigma-Aldrich 60813098 atom % 13C, 98 atom % 15N≥95% (CP)100 mg, 250 mg
Cambridge Isotope Laboratories, Inc. CNLM-474-H99% 13C, 99% 15N≥98%100 mg, 250 mg, 500 mg
MedChemExpress HY-112348SNot explicitly stated, labeled as this compoundNot explicitly stated1 mg, 5 mg, 10 mg
Santa Cruz Biotechnology sc-220038Not explicitly statedNot explicitly stated10 mg, 25 mg
Toronto Research Chemicals S270997Not explicitly statedNot explicitly stated2.5 mg, 10 mg, 25 mg

Note: Pricing is subject to change and may vary based on institutional agreements and promotions. It is recommended to obtain a direct quote from the suppliers.

The Central Role of L-Serine in Metabolism

L-Serine is a non-essential amino acid that plays a pivotal role in a multitude of cellular processes. It serves as a central node in metabolism, connecting glycolysis to the synthesis of proteins, nucleotides, and lipids. One of its most critical functions is its role as the primary source of one-carbon units for the folate and methionine cycles, which are essential for DNA synthesis, methylation, and redox homeostasis.

The serine biosynthesis pathway begins with the glycolytic intermediate 3-phosphoglycerate. Through a series of enzymatic reactions, L-serine is produced and can then be converted to glycine, donating a one-carbon unit to tetrahydrofolate (THF). This process is fundamental to cellular proliferation and is often upregulated in cancer cells.

Serine_Metabolism 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH 3-Phosphoserine 3-Phosphoserine 3-Phosphohydroxypyruvate->3-Phosphoserine PSAT1 L-Serine L-Serine 3-Phosphoserine->L-Serine PSPH Glycine Glycine L-Serine->Glycine SHMT Protein Synthesis Protein Synthesis L-Serine->Protein Synthesis Cysteine, Sphingolipids Cysteine, Sphingolipids L-Serine->Cysteine, Sphingolipids One-Carbon Units (THF) One-Carbon Units (THF) Glycine->One-Carbon Units (THF) Nucleotide Synthesis Nucleotide Synthesis One-Carbon Units (THF)->Nucleotide Synthesis

Diagram of the Serine Biosynthesis and One-Carbon Metabolism Pathway.

Experimental Protocols

Metabolic Flux Analysis using this compound

Metabolic Flux Analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions within a biological system.[1] By introducing a labeled substrate like this compound, researchers can trace the path of the carbon and nitrogen atoms through various metabolic pathways.

Objective: To determine the contribution of serine to downstream metabolic pathways in cultured mammalian cells.

Materials:

  • This compound

  • Cell culture medium deficient in serine and glycine

  • Dialyzed fetal bovine serum (FBS)

  • Cultured mammalian cells of interest

  • 6-well cell culture plates

  • Quenching solution: 60% methanol in water, pre-chilled to -20°C

  • Extraction solvent: 80% methanol in water, pre-chilled to -20°C

  • Liquid chromatography-mass spectrometry (LC-MS) system

Protocol:

  • Cell Culture and Labeling:

    • Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvesting.

    • Culture cells in their standard growth medium until they reach the desired confluency.

    • Prepare the labeling medium by supplementing serine and glycine-free medium with a known concentration of this compound and unlabeled glycine. The concentration of this compound should mimic the physiological concentration of serine for the cell type.

    • Aspirate the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed labeling medium to the cells and incubate for a duration sufficient to reach isotopic steady-state. This time should be determined empirically but is typically between 6 and 24 hours.

  • Metabolite Quenching and Extraction:

    • To rapidly halt metabolic activity, aspirate the labeling medium and immediately add 1 mL of ice-cold quenching solution to each well.

    • Incubate the plates on a rocking platform at 4°C for 5 minutes.

    • Scrape the cells into the quenching solution and transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge at 1,000 x g for 3 minutes at 4°C.

    • Aspirate the supernatant and add 500 µL of ice-cold extraction solvent to the cell pellet.

    • Vortex vigorously for 1 minute and then incubate at -20°C for 20 minutes to precipitate proteins.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the polar metabolites and transfer it to a new microcentrifuge tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS Analysis and Data Interpretation:

    • Reconstitute the dried metabolite extract in a suitable volume of LC-MS grade water or an appropriate mobile phase.

    • Analyze the samples using a high-resolution LC-MS system capable of distinguishing between the different isotopologues of downstream metabolites (e.g., glycine, purines).

    • The mass shift of +4 amu (from three 13C and one 15N) will be observed in metabolites directly synthesized from the labeled serine.

    • Analyze the mass isotopomer distributions of key metabolites to determine the fractional contribution of serine to their synthesis.

    • Utilize metabolic flux analysis software to model the data and calculate the reaction rates.

MFA_Workflow cluster_0 Cell Culture cluster_1 Isotopic Labeling cluster_2 Sample Processing cluster_3 Analysis Seed Cells Seed Cells Grow to Confluency Grow to Confluency Seed Cells->Grow to Confluency Prepare Labeling Medium Prepare Labeling Medium Wash Cells Wash Cells Prepare Labeling Medium->Wash Cells Add Labeling Medium Add Labeling Medium Wash Cells->Add Labeling Medium Incubate Incubate Add Labeling Medium->Incubate Quench Metabolism Quench Metabolism Extract Metabolites Extract Metabolites Quench Metabolism->Extract Metabolites Dry Extract Dry Extract Extract Metabolites->Dry Extract Reconstitute Reconstitute LC-MS Analysis LC-MS Analysis Reconstitute->LC-MS Analysis Data Interpretation Data Interpretation LC-MS Analysis->Data Interpretation

Experimental Workflow for Metabolic Flux Analysis.
This compound as an Internal Standard for Amino Acid Quantification

The use of a stable isotope-labeled internal standard is the gold standard for accurate quantification in mass spectrometry.[2] this compound serves as an ideal internal standard for the quantification of endogenous L-serine in biological samples as it co-elutes with the analyte and corrects for variations in sample preparation and matrix effects.[3]

Objective: To accurately quantify the concentration of L-serine in a biological matrix (e.g., plasma, cell lysate).

Materials:

  • This compound

  • Unlabeled L-Serine standard

  • Biological matrix (e.g., plasma, cell lysate)

  • Protein precipitation solvent: Acetonitrile with 0.1% formic acid

  • LC-MS system (triple quadrupole or high-resolution MS)

Protocol:

  • Preparation of Stock Solutions and Calibration Curve:

    • Prepare a stock solution of unlabeled L-Serine at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water).

    • Prepare a stock solution of this compound at a known concentration (e.g., 100 µg/mL) in the same solvent.

    • Create a series of calibration standards by serially diluting the unlabeled L-Serine stock solution into the biological matrix to achieve a range of concentrations that covers the expected analyte concentration.

    • Prepare an internal standard working solution by diluting the this compound stock solution to a fixed concentration (e.g., 1 µg/mL).

  • Sample Preparation:

    • To a known volume of your biological sample, calibration standards, and quality control samples (e.g., 50 µL), add a fixed volume of the internal standard working solution (e.g., 10 µL).

    • Vortex briefly to mix.

    • Add a sufficient volume of the protein precipitation solvent (e.g., 200 µL of cold acetonitrile with 0.1% formic acid) to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube or a 96-well plate for LC-MS analysis.

  • LC-MS/MS Analysis and Quantification:

    • Develop a multiple reaction monitoring (MRM) method on a triple quadrupole mass spectrometer or a parallel reaction monitoring (PRM) method on a high-resolution mass spectrometer. The transitions for unlabeled L-serine and this compound will need to be optimized.

    • Inject the prepared samples onto the LC-MS system.

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio (analyte peak area / internal standard peak area) for each sample and calibration standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled L-Serine standards. The curve should be linear with a high correlation coefficient (R² > 0.99).

    • Determine the concentration of L-serine in your unknown samples by interpolating their peak area ratios from the calibration curve.

IS_Workflow cluster_0 Standard Preparation cluster_1 Sample Preparation cluster_2 Analysis & Quantification Prepare Analyte Stock Prepare Analyte Stock Prepare IS Stock Prepare IS Stock Prepare Analyte Stock->Prepare IS Stock Create Calibration Curve Create Calibration Curve Prepare IS Stock->Create Calibration Curve Aliquot Sample Aliquot Sample Spike with IS Spike with IS Aliquot Sample->Spike with IS Precipitate Proteins Precipitate Proteins Spike with IS->Precipitate Proteins Centrifuge & Collect Supernatant Centrifuge & Collect Supernatant Precipitate Proteins->Centrifuge & Collect Supernatant LC-MS/MS Analysis LC-MS/MS Analysis Integrate Peaks Integrate Peaks LC-MS/MS Analysis->Integrate Peaks Calculate Peak Area Ratios Calculate Peak Area Ratios Integrate Peaks->Calculate Peak Area Ratios Quantify from Calibration Curve Quantify from Calibration Curve Calculate Peak Area Ratios->Quantify from Calibration Curve Supplier_Selection Define Experimental Needs Define Experimental Needs Identify Potential Suppliers Identify Potential Suppliers Define Experimental Needs->Identify Potential Suppliers Evaluate Purity & Enrichment Evaluate Purity & Enrichment Identify Potential Suppliers->Evaluate Purity & Enrichment Evaluate Purity & Enrichment->Identify Potential Suppliers Does Not Meet Specs Compare Pricing & Availability Compare Pricing & Availability Evaluate Purity & Enrichment->Compare Pricing & Availability Meets Specs Compare Pricing & Availability->Identify Potential Suppliers Over Budget Review Documentation (CoA) Review Documentation (CoA) Compare Pricing & Availability->Review Documentation (CoA) Within Budget Review Documentation (CoA)->Identify Potential Suppliers Documentation Insufficient Select Optimal Supplier Select Optimal Supplier Review Documentation (CoA)->Select Optimal Supplier Documentation Sufficient Place Order Place Order Select Optimal Supplier->Place Order

References

L-Serine-13C3,15N in Proteomics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has become a cornerstone of quantitative proteomics, enabling the accurate comparison of protein abundance between different cell populations. While arginine and lysine are the most commonly used amino acids in SILAC experiments, the use of isotopically labeled L-serine, specifically L-Serine-13C3,15N, offers unique advantages for tracing metabolic pathways and understanding cellular processes where serine metabolism is central. This technical guide provides a comprehensive overview of the applications of this compound in proteomics, complete with experimental considerations, data analysis principles, and visualizations of relevant biological pathways and workflows.

L-Serine is a non-essential amino acid that plays a critical role in a multitude of cellular processes, including protein synthesis, nucleotide biosynthesis, and the generation of other amino acids like glycine and cysteine. It is a key entry point into one-carbon metabolism, a network of reactions vital for methylation and the synthesis of various biomolecules. By using L-Serine labeled with three 13C atoms and one 15N atom, researchers can precisely track the fate of serine's carbon and nitrogen atoms as they are incorporated into proteins and other metabolites. This allows for the quantitative analysis of protein expression, the elucidation of metabolic fluxes, and the investigation of signaling pathways that are intricately linked to serine metabolism.

Core Applications in Proteomics

The primary applications of this compound in proteomics include:

  • Quantitative Proteomics: Similar to traditional SILAC, this compound is used to metabolically label proteins in one cell population (the "heavy" sample), which is then compared to an unlabeled or "light" population. The mass shift introduced by the heavy isotopes allows for the relative quantification of thousands of proteins in a single mass spectrometry experiment.

  • Metabolic Flux Analysis: As a key metabolic hub, serine is involved in numerous biosynthetic pathways. This compound serves as a tracer to follow the flow of carbon and nitrogen through these pathways, providing insights into the regulation of one-carbon metabolism, glycolysis, and other interconnected networks.

  • Studying Post-Translational Modifications (PTMs): Serine is one of the most frequently phosphorylated amino acids. While direct labeling of the phosphate group is not achieved with this compound, this compound can be used in quantitative proteomics studies to assess how the abundance of phosphoproteins changes in response to various stimuli, providing indirect information about phosphorylation dynamics.

  • Protein Turnover Studies: By introducing the labeled serine at a specific time point (a technique known as pulsed SILAC or pSILAC), researchers can measure the rates of protein synthesis and degradation, providing a dynamic view of the proteome.[1]

Experimental Protocols

While a specific, universally adopted protocol for this compound SILAC is not as widespread as those for arginine and lysine, the general principles of SILAC apply. Here, we outline a generalized experimental workflow, highlighting key considerations when using labeled serine.

SILAC Labeling with this compound

This protocol is adapted from standard SILAC procedures.[2][3]

1. Cell Culture and Labeling:

  • Cell Line Selection: Choose a cell line that is auxotrophic for serine or can be adapted to grow in serine-depleted media. If the cell line can synthesize serine, high concentrations of labeled serine in the media can help to outcompete endogenous synthesis.

  • Media Preparation: Prepare SILAC-compatible cell culture medium that lacks unlabeled L-serine. For the "heavy" medium, supplement with this compound. For the "light" medium, supplement with an identical concentration of unlabeled L-serine. The use of dialyzed fetal bovine serum is crucial to avoid the introduction of unlabeled amino acids.

  • Adaptation Phase: Culture the cells for at least five to six cell divisions in their respective "heavy" and "light" media to ensure near-complete incorporation of the labeled or unlabeled serine into the proteome.

  • Metabolic Conversion: A critical consideration when using labeled serine is its potential metabolic conversion to glycine by the enzyme serine hydroxymethyltransferase (SHMT). This can lead to the incorporation of labeled glycine into proteins, which can complicate data analysis. It is advisable to also supplement the media with a high concentration of unlabeled glycine to minimize the conversion of labeled serine to labeled glycine.

2. Sample Preparation for Mass Spectrometry:

  • Cell Lysis: After the experimental treatment, harvest the "light" and "heavy" cell populations and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" samples.

  • Protein Digestion: Reduce and alkylate the cysteine residues in the mixed protein sample. Digest the proteins into peptides using a protease such as trypsin.

  • Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction method to remove contaminants that can interfere with mass spectrometry analysis.

3. Mass Spectrometry and Data Analysis:

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of the heavy isotopes.

  • Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and quantify the relative abundance of the "heavy" and "light" forms. The software will calculate heavy-to-light (H/L) ratios for each identified protein.

  • Addressing Metabolic Conversion: During data analysis, it is important to account for the potential conversion of labeled serine to labeled glycine. This can be done by searching for the expected mass shifts of both labeled serine and labeled glycine in the data.

Data Presentation

The quantitative data from a SILAC experiment using this compound is typically presented in a table that includes the identified proteins, their accession numbers, the number of peptides used for quantification, and the calculated heavy-to-light (H/L) ratios.

Table 1: Mass Shift Introduced by this compound

IsotopeNumber of Heavy AtomsTotal Mass Shift (Da)
13C3+3.0099
15N1+0.9970
Total 4 +4.0069

Table 2: Example of Quantitative Proteomics Data

Note: The following table is a representative example of how quantitative data would be presented. The protein names and ratios are for illustrative purposes and are not from a specific experiment using this compound, as such a comprehensive public dataset was not available at the time of this writing. The structure is based on data from 15N metabolic labeling experiments.[4]

Protein AccessionProtein NameNumber of PeptidesH/L Ratio
P04049Phosphoglycerate dehydrogenase152.5
P30304Serine hydroxymethyltransferase, mitochondrial121.8
P13686Phosphoserine aminotransferase102.1
Q02248Phosphoserine phosphatase81.5
P62258Eukaryotic translation initiation factor 4E90.8
P6070940S ribosomal protein S6110.9

Mandatory Visualizations

Signaling Pathway Diagram

L-Serine metabolism is intricately linked to the mTOR (mechanistic target of rapamycin) signaling pathway , a central regulator of cell growth, proliferation, and metabolism. The mTORC1 complex is activated by amino acids, including serine, and in turn promotes protein synthesis and other anabolic processes. This compound can be used to trace the flux of serine into pathways that are regulated by mTOR, providing insights into how metabolic status influences cell growth decisions.

mTOR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor L_Serine_13C3_15N This compound Protein_Synthesis Protein Synthesis (Incorporation of This compound) L_Serine_13C3_15N->Protein_Synthesis Incorporated One_Carbon_Metabolism One-Carbon Metabolism L_Serine_13C3_15N->One_Carbon_Metabolism Enters Amino_Acid_Transporter Amino Acid Transporter L_Serine_13C3_15N->Amino_Acid_Transporter Uptake PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates TSC_Complex TSC1/TSC2 AKT->TSC_Complex Inhibits Rheb Rheb TSC_Complex->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits S6K1->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Inhibits Serine_Biosynthesis Serine Biosynthesis Pathway Serine_Biosynthesis->L_Serine_13C3_15N Contributes to pool Amino_Acid_Transporter->mTORC1 Activation

Caption: mTOR signaling pathway and its link to L-Serine metabolism.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a quantitative proteomics experiment using this compound for metabolic labeling.

SILAC_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Light_Culture Control Cells (+ Unlabeled L-Serine) Harvest_Lysis Harvest and Lyse Cells Light_Culture->Harvest_Lysis Heavy_Culture Treated Cells (+ this compound) Heavy_Culture->Harvest_Lysis Quantify_Mix Quantify Protein and Mix 1:1 Harvest_Lysis->Quantify_Mix Digest Reduce, Alkylate, and Digest (Trypsin) Quantify_Mix->Digest Cleanup Peptide Desalting Digest->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Data_Analysis Database Search, Peptide Identification, and Quantification LC_MS->Data_Analysis Results Protein Ratios (H/L) Data_Analysis->Results

Caption: General experimental workflow for SILAC using this compound.

Logical Relationship Diagram

One-carbon metabolism is a critical network of pathways that relies on serine as a primary carbon donor. This compound is an invaluable tool for tracing the flow of these one-carbon units.

One_Carbon_Metabolism Serine This compound Glycine Glycine Serine->Glycine SHMT Methylene_THF 5,10-Methylene-THF Serine->Methylene_THF SHMT THF Tetrahydrofolate (THF) THF->Methylene_THF Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Formyl_THF 10-Formyl-THF Methylene_THF->Formyl_THF Thymidylate_Synthesis Thymidylate Synthesis Methylene_THF->Thymidylate_Synthesis Methionine_Cycle Methionine Cycle Methyl_THF->Methionine_Cycle Purine_Synthesis Purine Synthesis Formyl_THF->Purine_Synthesis SAM S-adenosylmethionine (SAM) Methionine_Cycle->SAM Methylation DNA, RNA, Protein Methylation SAM->Methylation

References

Metabolic Flux Analysis Using Stable Isotopes: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions, known as fluxes, within a biological system. Unlike other 'omics' technologies that provide static snapshots of cellular components, MFA offers dynamic information about how cells utilize nutrients to generate energy and biomass. This capability is particularly valuable in biomedical research and drug development for understanding the metabolic reprogramming that occurs in diseases like cancer and for identifying novel therapeutic targets.

The fundamental principle of MFA is the law of mass balance, which states that in a steady-state system, the rate at which a metabolite is produced must equal its rate of consumption. However, stoichiometric balancing alone is often insufficient to resolve fluxes in complex, interconnected metabolic pathways. To overcome this limitation, MFA commonly employs stable isotope tracers, most notably carbon-13 (¹³C), to track the journey of atoms through the metabolic network.

The Role of Stable Isotopes in MFA

Stable isotopes are non-radioactive variants of elements that contain a different number of neutrons, resulting in a higher atomic mass. In MFA, a substrate labeled with a stable isotope, such as ¹³C-glucose, is introduced into a cell culture. As the cells metabolize the labeled substrate, the heavy isotope is incorporated into various downstream metabolites. By measuring the distribution of these isotopes in the metabolites, researchers can deduce the relative contributions of different metabolic pathways to the production of those metabolites. This information is then used in computational models to calculate the intracellular fluxes that best explain the observed labeling patterns.

The most commonly used stable isotope in MFA is ¹³C due to the central role of carbon in metabolism. However, other stable isotopes like nitrogen-15 (¹⁵N) and deuterium (²H) can also be used to trace the flow of nitrogen and hydrogen atoms, respectively.

Experimental Workflow for ¹³C-MFA

A typical ¹³C-MFA experiment involves several key steps, from experimental design to data analysis. Careful execution of each step is crucial for obtaining high-quality, interpretable data.

The general workflow for a ¹³C-MFA experiment can be visualized as a sequential process.

G cluster_0 Experimental Phase cluster_1 Computational Phase Experimental Design Experimental Design Tracer Experiment Tracer Experiment Experimental Design->Tracer Experiment Sample Quenching & Metabolite Extraction Sample Quenching & Metabolite Extraction Tracer Experiment->Sample Quenching & Metabolite Extraction Analytical Measurement Analytical Measurement Sample Quenching & Metabolite Extraction->Analytical Measurement Data Processing Data Processing Analytical Measurement->Data Processing Metabolic Modeling Metabolic Modeling Data Processing->Metabolic Modeling Flux Estimation Flux Estimation Metabolic Modeling->Flux Estimation Statistical Analysis Statistical Analysis Flux Estimation->Statistical Analysis Biological Interpretation Biological Interpretation Statistical Analysis->Biological Interpretation G cluster_0 Drug Discovery & Development Pipeline MFA Metabolic Flux Analysis Target Identification Target Identification MFA->Target Identification Identify metabolic vulnerabilities Lead Optimization Lead Optimization MFA->Lead Optimization Assess off-target metabolic effects Mechanism of Action Mechanism of Action MFA->Mechanism of Action Elucidate drug's metabolic impact Biomarker Discovery Biomarker Discovery MFA->Biomarker Discovery Identify metabolic markers of drug response Target Identification->Lead Optimization Lead Optimization->Mechanism of Action Mechanism of Action->Biomarker Discovery

L-Serine-13C3,15N as a Tracer for Sphingolipid Biosynthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of L-Serine-13C3,15N as a stable isotope tracer to quantitatively analyze the de novo sphingolipid biosynthesis pathway. This powerful technique allows for the precise measurement of metabolic flux, offering critical insights into the dynamics of sphingolipid metabolism in various physiological and pathological contexts. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this methodology in their studies.

Introduction to Sphingolipid Metabolism and Isotopic Tracing

Sphingolipids are a class of lipids that are integral to the structure and function of eukaryotic cell membranes. Beyond their structural role, they are critical signaling molecules involved in a myriad of cellular processes, including cell growth, differentiation, and apoptosis. The de novo synthesis of sphingolipids begins with the condensation of L-serine and palmitoyl-CoA, making L-serine a direct precursor and an ideal candidate for isotopic labeling studies.[1][2]

By introducing L-Serine labeled with stable isotopes (13C and 15N), researchers can trace the incorporation of these heavy atoms into downstream sphingolipid species.[1][3] This allows for the differentiation between pre-existing lipid pools and newly synthesized molecules. The subsequent analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables the precise quantification of the rate of synthesis and turnover of various sphingolipids, providing a dynamic view of the pathway's activity.[4]

De Novo Sphingolipid Biosynthesis Pathway

The de novo synthesis of sphingolipids is a conserved pathway that occurs in the endoplasmic reticulum (ER) and the Golgi apparatus. The key steps are outlined in the diagram below.

Sphingolipid_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus L_Serine This compound SPT Serine Palmitoyltransferase (SPT) L_Serine->SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPT Three_KDS 3-Ketodihydrosphingosine SPT->Three_KDS Condensation KDS_Reductase 3-KDS Reductase Three_KDS->KDS_Reductase Dihydrosphingosine Dihydrosphingosine (Sphinganine) KDS_Reductase->Dihydrosphingosine Reduction CerS Ceramide Synthase (CerS) Dihydrosphingosine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide N-acylation DEGS1 Dihydroceramide Desaturase (DEGS1) Dihydroceramide->DEGS1 Ceramide Ceramide DEGS1->Ceramide Desaturation SMS Sphingomyelin Synthase (SMS) Ceramide->SMS Transport to Golgi GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Sphingomyelin Sphingomyelin SMS->Sphingomyelin Glucosylceramide Glucosylceramide GCS->Glucosylceramide Complex_GSLs Complex Glycosphingolipids Glucosylceramide->Complex_GSLs Further Glycosylation

De Novo Sphingolipid Biosynthesis Pathway

Experimental Workflow for this compound Tracing

A typical workflow for tracing sphingolipid biosynthesis using this compound in cultured mammalian cells is depicted below.

Experimental_Workflow cluster_CellCulture Cell Culture & Labeling cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Cell_Seeding Seed Mammalian Cells Labeling Incubate with this compound Cell_Seeding->Labeling Harvesting Harvest Cells at Time Points Labeling->Harvesting Lipid_Extraction Lipid Extraction Harvesting->Lipid_Extraction Phase_Separation Phase Separation Lipid_Extraction->Phase_Separation Drying Dry Lipid Extract Phase_Separation->Drying Reconstitution Reconstitute in LC-MS Buffer Drying->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing & Quantification LC_MS->Data_Processing Flux_Analysis Metabolic Flux Analysis Data_Processing->Flux_Analysis

Experimental Workflow for this compound Tracing

Detailed Experimental Protocols

The following protocols are generalized from methods described in the literature and should be optimized for specific cell types and experimental conditions.

Metabolic Labeling of Mammalian Cells
  • Cell Culture: Plate mammalian cells in appropriate growth medium and culture until they reach the desired confluency (typically 70-80%).

  • Labeling Medium Preparation: Prepare fresh growth medium, replacing the standard L-serine with this compound. The final concentration of the tracer will need to be optimized, but a starting point is the physiological concentration of serine in the medium.

  • Labeling: Remove the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and add the labeling medium.

  • Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the flux of the tracer through the pathway.

Lipid Extraction from Cultured Cells

This protocol is a modified Bligh-Dyer extraction method.

  • Cell Harvesting: After the desired labeling time, place the culture plates on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.

  • Cell Lysis and Internal Standard Spiking: Add 1 mL of ice-cold methanol to each plate and scrape the cells. Transfer the cell suspension to a glass tube. At this stage, a mixture of appropriate stable isotope-labeled sphingolipid internal standards should be added to each sample for normalization and absolute quantification.

  • Extraction: Add 2 mL of chloroform to each tube and vortex thoroughly for 1 minute.

  • Phase Separation: Add 1.8 mL of water to each tube and vortex again for 1 minute. Centrifuge the samples at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of the initial LC-MS mobile phase.

LC-MS/MS Analysis of Labeled Sphingolipids

The following are general parameters for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for sphingolipid analysis.

Parameter Description
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium formate
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
Flow Rate 0.3 - 0.4 mL/min
Column Temperature 40 - 50 °C
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)

LC Gradient: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids, followed by a re-equilibration step. The exact gradient profile needs to be optimized for the specific sphingolipid classes of interest.

Data Presentation: Quantitative Analysis

The incorporation of this compound into sphingolipids results in a mass shift of +4 Da (due to the three 13C atoms and one 15N atom). This allows for the specific detection of newly synthesized sphingolipids using MRM on a triple quadrupole mass spectrometer.

Theoretical MRM Transitions for Labeled Sphingolipids

The following table provides theoretical MRM transitions for some key sphingolipids labeled with this compound. The precursor ion ([M+H]+) will have a mass increase of 4 Da compared to the unlabeled species. The product ion will depend on the fragmentation pattern; for many sphingolipids, a common fragment is the sphingoid base backbone, which will also show the +4 Da shift. These transitions should be empirically optimized on the specific instrument being used.

SphingolipidUnlabeled Precursor Ion (m/z)Labeled Precursor Ion (m/z)Unlabeled Product Ion (m/z)Labeled Product Ion (m/z)
Dihydrosphingosine (d18:0)302.3306.3284.3288.3
Sphingosine (d18:1)300.3304.3282.3286.3
Dihydroceramide (d18:0/C16:0)540.5544.5284.3288.3
Ceramide (d18:1/C16:0)538.5542.5282.3286.3
Ceramide (d18:1/C24:0)648.6652.6282.3286.3
Ceramide (d18:1/C24:1)646.6650.6282.3286.3
Sphingomyelin (d18:1/C16:0)703.6707.6184.1184.1
Glucosylceramide (d18:1/C16:0)700.6704.6538.5542.5

Note: For sphingomyelin, a common product ion is the phosphocholine headgroup (m/z 184.1), which does not contain the isotopic label. For glucosylceramides, a common fragmentation is the loss of the glucose moiety.

Representative Time-Course Data of this compound Incorporation

The following table illustrates the expected pattern of isotopic enrichment in various sphingolipid species over a 24-hour time course. The values represent the percentage of the labeled species relative to the total pool (labeled + unlabeled) of that lipid.

Time (hours)Dihydrosphingosine (%)Dihydroceramide (%)Ceramide (%)Sphingomyelin (%)
0 0000
2 15852
4 2818126
8 45352515
12 60504028
24 75686045

This data is illustrative and the actual rates of incorporation will vary depending on the cell type, growth conditions, and the specific sphingolipid species being analyzed.

Conclusion

The use of this compound as a tracer provides a powerful and precise method for investigating the dynamics of de novo sphingolipid biosynthesis. By following the detailed protocols outlined in this guide and optimizing them for specific experimental systems, researchers can gain valuable insights into the regulation of this critical metabolic pathway. This approach has significant potential for identifying novel drug targets and understanding the role of sphingolipid metabolism in health and disease.

References

A Guide to the Natural Abundance of ¹³C and ¹⁵N Isotopes in Amino Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

The natural abundance of stable isotopes, particularly carbon-13 (¹³C) and nitrogen-15 (¹⁵N), within amino acids offers a powerful tool for a wide range of scientific disciplines, from metabolic research and ecology to drug development. The subtle variations in these isotopic signatures can reveal intricate details about metabolic pathways, nutrient sources, and the physiological state of an organism. This guide provides a comprehensive overview of the natural abundance of ¹³C and ¹⁵N in amino acids, detailed experimental protocols for their measurement, and the underlying biochemical principles that govern their distribution.

Core Concepts: Isotopes and Natural Abundance

Isotopes are variants of a particular chemical element which differ in neutron number. While the number of protons defines an element, the number of neutrons can vary, leading to different atomic masses. Stable isotopes, unlike their radioactive counterparts, do not decay over time.

The natural abundance of an isotope refers to its relative prevalence in nature. For carbon, approximately 98.9% is ¹²C, while about 1.1% is the heavier ¹³C isotope.[] Similarly, the vast majority of nitrogen is ¹⁴N, with only about 0.37% being ¹⁵N.[] These low natural abundances of the heavier isotopes provide a baseline against which isotopic enrichment or depletion in biological samples can be measured.

Isotopic composition is typically expressed in "delta" (δ) notation in parts per thousand (‰) relative to an international standard. For carbon, the standard is Vienna Pee Dee Belemnite (VPDB), and for nitrogen, it is atmospheric air (Air). The delta value is calculated as follows:

δ (‰) = [(R_sample / R_standard) - 1] * 1000

Where R is the ratio of the heavy isotope to the light isotope (e.g., ¹³C/¹²C or ¹⁵N/¹⁴N).

Isotopic Fractionation in Amino Acid Metabolism

The δ¹³C and δ¹⁵N values of amino acids are not uniform. Metabolic processes, particularly enzymatic reactions, can lead to isotopic fractionation, where one isotope is favored over another. This results in the products and reactants of a reaction having different isotopic compositions.

Key metabolic processes that influence the isotopic composition of amino acids include:

  • Transamination: The transfer of an amino group from an amino acid to an α-keto acid. This is a central reaction in amino acid metabolism and is known to cause significant ¹⁵N fractionation.[2][3][4]

  • Deamination: The removal of an amino group from an amino acid, often releasing ammonia. This process also contributes to ¹⁵N enrichment in the remaining amino acid pool.

  • Biosynthesis: The synthesis of non-essential amino acids from precursors derived from central metabolic pathways like the citric acid cycle. The carbon skeleton of these amino acids will reflect the δ¹³C value of their precursors, modified by fractionation during the biosynthetic steps.

These fractionation events lead to distinct isotopic signatures for different amino acids. For instance, "source" amino acids like phenylalanine show little change in their δ¹⁵N values from the diet, while "trophic" amino acids like glutamic acid become progressively enriched in ¹⁵N with each trophic level.

Data Presentation: Natural Abundance of ¹³C and ¹⁵N in Proteinogenic Amino Acids

The following tables summarize representative δ¹³C and δ¹⁵N values for the 20 proteinogenic amino acids. It is important to note that these values can vary depending on the organism, tissue type, and dietary sources. The data presented here are compiled from various studies and serve as a general reference.

Table 1: Representative Natural Abundance of ¹³C (δ¹³C) in Proteinogenic Amino Acids

Amino AcidThree-Letter Codeδ¹³C (‰ vs. VPDB) - Representative Mean (± SD)
AlanineAla-15.0 ± 2.0
ArginineArg-20.0 ± 3.0
AsparagineAsn-18.0 ± 2.5
Aspartic AcidAsp-17.5 ± 2.5
CysteineCys-25.0 ± 4.0
Glutamic AcidGlu-22.0 ± 3.0
GlutamineGln-21.5 ± 3.0
GlycineGly-28.0 ± 5.0
HistidineHis-19.0 ± 3.0
IsoleucineIle-26.0 ± 3.5
LeucineLeu-27.0 ± 3.5
LysineLys-23.0 ± 3.0
MethionineMet-29.0 ± 4.0
PhenylalaninePhe-24.0 ± 3.0
ProlinePro-19.0 ± 2.5
SerineSer-21.0 ± 3.0
ThreonineThr-16.0 ± 2.5
TryptophanTrp-25.0 ± 3.5
TyrosineTyr-23.5 ± 3.0
ValineVal-25.5 ± 3.5

Note: These are generalized values. Actual values can vary significantly based on the biological sample.

Table 2: Representative Natural Abundance of ¹⁵N (δ¹⁵N) in Proteinogenic Amino Acids

Amino AcidThree-Letter Codeδ¹⁵N (‰ vs. Air) - Representative Mean (± SD)
AlanineAla5.0 ± 2.0
ArginineArg3.0 ± 2.0
AsparagineAsn4.0 ± 2.0
Aspartic AcidAsp6.0 ± 2.5
CysteineCys2.0 ± 2.0
Glutamic AcidGlu8.0 ± 3.0
GlutamineGln7.5 ± 3.0
GlycineGly2.5 ± 2.5
HistidineHis3.5 ± 2.0
IsoleucineIle4.5 ± 2.0
LeucineLeu4.0 ± 2.0
LysineLys2.0 ± 1.5
MethionineMet1.5 ± 1.5
PhenylalaninePhe1.0 ± 1.5
ProlinePro6.5 ± 2.5
SerineSer5.5 ± 2.0
ThreonineThr3.0 ± 2.0
TryptophanTrp2.5 ± 2.0
TyrosineTyr4.0 ± 2.0
ValineVal5.0 ± 2.0

Note: These are generalized values. "Source" amino acids (e.g., Phe, Lys, Met) tend to have lower δ¹⁵N values, while "trophic" amino acids (e.g., Glu, Asp, Pro) have higher values that increase with trophic level.

Experimental Protocols

The analysis of the natural abundance of ¹³C and ¹⁵N in amino acids requires specialized analytical techniques. The two most common methods are Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) and Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS).

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

This is a well-established technique for the high-precision analysis of stable isotopes in individual amino acids.

1. Sample Preparation and Hydrolysis:

  • Protein samples are first hydrolyzed to release individual amino acids. A common method is acid hydrolysis using 6 M HCl at 110°C for 24 hours in an oxygen-free environment.

  • After hydrolysis, the sample is dried to remove the acid.

2. Amino Acid Derivatization:

  • Amino acids are not volatile enough for direct analysis by GC. Therefore, they must be chemically modified (derivatized) to increase their volatility.

  • A common derivatization method is the formation of N-acetyl methyl esters (N-AcMe). This involves a two-step reaction: esterification of the carboxyl group with methanol, followed by acetylation of the amino group with acetic anhydride.

3. GC Separation:

  • The derivatized amino acids are injected into a gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the GC column.

4. Combustion and Reduction:

  • As the separated amino acids elute from the GC column, they are passed through a combustion reactor (typically a ceramic tube containing copper oxide) at a high temperature (around 950-1000°C). This converts the organic compounds into CO₂ and N₂ gas.

  • For ¹⁵N analysis, the gas stream is then passed through a reduction reactor (containing copper) to convert nitrogen oxides (NOx) to N₂.

5. Isotope Ratio Mass Spectrometry (IRMS):

  • The resulting CO₂ and N₂ gases are introduced into the ion source of an isotope ratio mass spectrometer.

  • The gases are ionized, and the ions are accelerated and separated in a magnetic field according to their mass-to-charge ratio.

  • The detector measures the ion currents for the different isotopes (e.g., ¹²C¹⁶O₂, ¹³C¹⁶O₂ and ¹⁴N¹⁴N, ¹⁴N¹⁵N), allowing for the precise determination of the isotopic ratios.

6. Calibration and Data Analysis:

  • The measured isotopic ratios are calibrated against certified reference materials with known isotopic compositions.

  • The final δ¹³C and δ¹⁵N values are reported relative to the international standards (VPDB and Air).

Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS)

LC-IRMS offers the advantage of analyzing underivatized amino acids, which simplifies sample preparation and avoids potential isotopic fractionation during derivatization.

1. Sample Preparation and Hydrolysis:

  • Similar to GC-C-IRMS, protein samples are first hydrolyzed to release the amino acids.

2. LC Separation:

  • The amino acid hydrolysate is injected into a high-performance liquid chromatograph (HPLC).

  • The amino acids are separated on a suitable LC column, often using a reversed-phase or ion-exchange mechanism.

3. Oxidation:

  • The eluent from the LC column, containing the separated amino acids, is mixed with an oxidizing reagent (e.g., sodium persulfate) and passed through a heated reactor.

  • This process converts the organic carbon of each amino acid into CO₂.

4. Isotope Ratio Mass Spectrometry (IRMS):

  • The CO₂ is then transferred to the IRMS for isotopic analysis, similar to the process in GC-C-IRMS.

5. Calibration and Data Analysis:

  • Calibration is performed using amino acid standards of known isotopic composition that are analyzed under the same conditions as the samples.

Mandatory Visualizations

Amino Acid Metabolism and Isotopic Fractionation

The following diagram illustrates the central role of the citric acid cycle in providing precursors for the biosynthesis of several non-essential amino acids. This process is a key driver of the δ¹³C values of these amino acids.

Amino_Acid_Biosynthesis cluster_TCA Citric Acid Cycle cluster_AA_synthesis Amino Acid Biosynthesis cluster_legend Legend alpha_KG α-Ketoglutarate Oxaloacetate Oxaloacetate Glutamate Glutamate alpha_KG->Glutamate Transamination/Reductive Amination (¹⁵N Fractionation) Aspartate Aspartate Oxaloacetate->Aspartate Transamination (¹⁵N Fractionation) Glutamine Glutamine Glutamate->Glutamine Proline Proline Glutamate->Proline Arginine Arginine Glutamate->Arginine Asparagine Asparagine Aspartate->Asparagine TCA_intermediate TCA Intermediate AA_product Amino Acid Product

Biosynthesis of amino acids from citric acid cycle intermediates.
Experimental Workflow for GC-C-IRMS Analysis

The following diagram outlines the key steps in the experimental workflow for analyzing the natural abundance of ¹³C and ¹⁵N in amino acids using GC-C-IRMS.

GC_C_IRMS_Workflow start Protein Sample hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) start->hydrolysis derivatization Derivatization (e.g., N-acetyl methyl esters) hydrolysis->derivatization gc_separation Gas Chromatography (Separation of Amino Acids) derivatization->gc_separation combustion Combustion (Conversion to CO₂ and N₂) gc_separation->combustion irms_analysis Isotope Ratio Mass Spectrometry (Measurement of ¹³C/¹²C and ¹⁵N/¹⁴N) combustion->irms_analysis data_processing Data Processing and Calibration (Calculation of δ¹³C and δ¹⁵N) irms_analysis->data_processing end Final Isotopic Data data_processing->end

Experimental workflow for GC-C-IRMS analysis of amino acids.

Applications in Research and Drug Development

The analysis of natural ¹³C and ¹⁵N abundance in amino acids has numerous applications:

  • Metabolic Research: Tracing the flow of carbon and nitrogen through metabolic pathways to understand nutrient utilization and flux.

  • Ecology and Food Web Analysis: Determining the trophic position of organisms and identifying their dietary sources.

  • Paleodietary Studies: Reconstructing the diets of ancient organisms from the isotopic composition of fossilized remains.

  • Drug Development: Assessing the metabolic fate of drug candidates and understanding their impact on cellular metabolism. By monitoring changes in the isotopic composition of amino acids, researchers can gain insights into the on-target and off-target effects of a drug.

  • Clinical Diagnostics: Investigating metabolic disorders that may alter amino acid metabolism and, consequently, their isotopic signatures.

References

Data Presentation: Certificate of Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to L-Serine-¹³C₃,¹⁵N

This technical guide provides a comprehensive overview of the analytical specifications, experimental protocols, and quality control workflow for L-Serine-¹³C₃,¹⁵N. Designed for researchers, scientists, and professionals in drug development, this document outlines the critical parameters that define the quality and suitability of this stable isotope-labeled compound for use in mass spectrometry (MS) and nuclear magnetic resonance (NMR) based studies.[][2][3]

The following table summarizes the typical quantitative data and specifications for L-Serine-¹³C₃,¹⁵N, compiled from leading suppliers. These values represent the quality benchmarks for the product.

Parameter Specification
Chemical Formula HO¹³CH₂¹³CH(¹⁵NH₂)¹³CO₂H[4]
Molecular Weight 109.06 g/mol [4]
Isotopic Purity (¹³C) ≥ 98-99 atom %
Isotopic Purity (¹⁵N) ≥ 98-99 atom %
Chemical Purity ≥ 95-98%
Appearance White to off-white solid
Melting Point Approx. 222 °C (decomposes)
Optical Rotation ([α]25/D) +14.6° (c = 2 in 1 M HCl)
Mass Shift M+4
CAS Number 202407-34-9

Experimental Protocols

Rigorous analytical testing ensures the identity, purity, and isotopic enrichment of L-Serine-¹³C₃,¹⁵N. The following are detailed methodologies for key qualifying experiments.

Isotopic Purity and Mass Verification by Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the correct mass shift due to isotopic labeling and for quantifying the level of enrichment.

  • Objective: To verify the molecular weight of L-Serine-¹³C₃,¹⁵N and determine the isotopic enrichment of ¹³C and ¹⁵N.

  • Instrumentation: A high-resolution mass spectrometer such as an Orbitrap or Time-of-Flight (TOF) analyzer is used.

  • Sample Preparation: The sample is dissolved in a suitable solvent, often a mixture of water and acetonitrile with a small amount of formic acid to facilitate ionization.

  • Methodology:

    • The prepared sample is introduced into the mass spectrometer, typically via direct infusion or through a liquid chromatography (LC) system.

    • Electrospray ionization (ESI) in positive ion mode is commonly used to generate protonated molecular ions [M+H]⁺.

    • A full scan mass spectrum is acquired over a relevant mass-to-charge (m/z) range.

    • The resulting spectrum is analyzed to identify the peak corresponding to the labeled L-Serine (expected m/z around 110.07) and any peak corresponding to the unlabeled analogue (expected m/z around 106.04).

    • The isotopic distribution is examined to confirm the incorporation of three ¹³C atoms and one ¹⁵N atom.

    • The atom percent enrichment is calculated by comparing the peak intensities of the labeled species to the unlabeled species.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous confirmation of the molecular structure and the specific positions of the isotopic labels.

  • Objective: To confirm the chemical structure of L-Serine and verify the positions of the ¹³C and ¹⁵N labels.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The sample is dissolved in a deuterated solvent, such as Deuterium Oxide (D₂O).

  • Methodology:

    • ¹H NMR: A standard proton NMR spectrum is acquired. While the basic structure is confirmed, the key information comes from the coupling between ¹H and the labeled nuclei.

    • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. Three distinct signals corresponding to the three carbon atoms are expected, confirming the full labeling.

    • ¹⁵N NMR: A ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is often performed. This 2D experiment shows a correlation peak between the nitrogen atom and the protons attached to it, confirming the ¹⁵N label on the amine group.

    • Analysis: The chemical shifts and coupling constants in all spectra are analyzed to ensure they are consistent with the structure of L-Serine and the specific isotopic labeling pattern.

Chemical and Enantiomeric Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the chemical purity (presence of other compounds) and the enantiomeric purity (presence of D-Serine).

  • Objective: To quantify the chemical purity of the L-Serine sample and determine the percentage of the L-enantiomer.

  • Instrumentation: An HPLC system equipped with a UV or fluorescence detector.

  • Methodology for Chemical Purity (Reversed-Phase HPLC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: An isocratic or gradient mobile phase consisting of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like acetonitrile is employed.

    • Detection: As serine lacks a strong chromophore, pre-column derivatization with a UV-active agent like o-phthaldialdehyde (OPA) may be required for sensitive UV detection. Alternatively, an Evaporative Light Scattering Detector (ELSD) or mass spectrometer can be used.

    • Analysis: The sample is injected, and the resulting chromatogram is analyzed. Purity is calculated by dividing the peak area of L-Serine by the total area of all peaks.

  • Methodology for Enantiomeric Purity (Chiral HPLC):

    • Derivatization: The sample is derivatized with a chiral reagent (e.g., Marfey's reagent or OPA with a chiral thiol like N-acetyl-L-cysteine) to form diastereomers.

    • Column: A standard C18 column is used to separate the resulting diastereomers.

    • Detection: A fluorescence or UV detector is used, depending on the derivatizing agent.

    • Analysis: The chromatogram is analyzed to separate the peaks corresponding to the L-Serine and D-Serine derivatives. The enantiomeric excess is calculated from the respective peak areas.

Mandatory Visualizations

The following diagrams illustrate the quality control workflow and the labeled chemical structure of L-Serine-¹³C₃,¹⁵N.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Testing cluster_tests Analytical Methods cluster_release Final Release Synthesis Chemical Synthesis of Labeled L-Serine Purification Purification (e.g., Crystallization) Synthesis->Purification Sampling In-Process & Final Product Sampling Purification->Sampling Identity Identity Confirmation (Structure, Mass) Sampling->Identity Purity Purity Analysis Sampling->Purity MS Mass Spectrometry (Isotopic Enrichment) Identity->MS NMR NMR Spectroscopy (Structural Integrity) Identity->NMR HPLC HPLC (Chemical & Enantiomeric Purity) Purity->HPLC Documentation Documentation Review CoA Certificate of Analysis Generation Documentation->CoA MS->Documentation NMR->Documentation HPLC->Documentation FinalProduct Final Product Release CoA->FinalProduct L_Serine_Structure C1 ¹³C O1 O C1->O1 O2 OH C1->O2 C2 ¹³C C1->C2 H_alpha H C2->H_alpha N1 ¹⁵N C2->N1 C3 ¹³C C2->C3 H_amino1 H₂ H_beta2 H₂ C3->H_beta2 O3 OH C3->O3 title Structure of L-Serine-¹³C₃,¹⁵N

References

Methodological & Application

Application Notes and Protocols for L-Serine-13C3,15N in SILAC Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative mass spectrometry-based proteomics. The technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into proteins during cell growth and proliferation. By comparing the mass spectra of peptides from cells grown in "light" (natural abundance) and "heavy" media, researchers can accurately quantify differences in protein abundance between different experimental conditions.

While L-arginine and L-lysine are the most commonly used amino acids in SILAC experiments, the use of other labeled amino acids, such as L-Serine-13C3,15N , offers unique advantages for specific research applications. Serine is a central metabolite involved in numerous cellular processes, including glycolysis, one-carbon metabolism, and the synthesis of other amino acids, nucleotides, and lipids. Furthermore, as a key site for phosphorylation, one of the most critical post-translational modifications (PTMs), this compound is an invaluable tool for studying signaling pathways and their dysregulation in disease states.

These application notes provide detailed protocols and guidelines for utilizing this compound in SILAC experiments to investigate cellular signaling, particularly phosphorylation events, and to monitor metabolic flux.

Key Applications

  • Quantitative Analysis of Protein Phosphorylation: Labeled serine allows for the precise quantification of changes in serine phosphorylation levels on proteins, providing insights into the activation state of signaling pathways in response to drug treatment or other stimuli. This is particularly relevant in cancer research and the development of kinase inhibitors.

  • Elucidation of Drug Mechanism of Action: By tracking changes in the proteome and phosphoproteome, L-Serine SILAC can help identify the molecular targets of a drug and elucidate its downstream effects on cellular signaling networks.

  • Metabolic Flux Analysis: As a key node in cellular metabolism, tracing the incorporation of labeled serine into other metabolites can provide a dynamic view of metabolic pathways and how they are altered in disease or by therapeutic intervention.

  • Off-Target Drug Effect Discovery: SILAC-based proteomics can reveal unintended changes in protein expression or phosphorylation, helping to identify potential off-target effects of drug candidates early in the development process.

Quantitative Data Summary

The recommended concentration for this compound in SILAC media is based on the standard concentration of L-Serine in commonly used mammalian cell culture media.

Media ComponentStandard Concentration (mg/L)Recommended SILAC Concentration (mg/L)Molar Concentration (mM)
L-Serine26.25 (in DMEM/F-12)[1][2][3]26.25~0.25
This compound N/A26.25 ~0.24

Note: The slight difference in molar concentration for the heavy serine is due to its higher molecular weight. It is recommended to use the same mass concentration as the light amino acid to maintain consistent nutrient levels.

Experimental Protocols

Protocol 1: SILAC Labeling of Mammalian Cells with this compound

This protocol outlines the steps for metabolically labeling cells with heavy serine for quantitative proteomics analysis.

Materials:

  • Mammalian cell line of interest

  • SILAC-grade DMEM or other serine-free basal medium

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Glutamine or stable glutamine supplement

  • Penicillin-Streptomycin (optional)

  • "Light" L-Serine (unlabeled)

  • "Heavy" This compound

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Media Preparation:

    • Prepare "Light" SILAC medium by supplementing the serine-free basal medium with dFBS, L-glutamine, antibiotics (optional), and the standard concentration of "light" L-Serine (26.25 mg/L).

    • Prepare "Heavy" SILAC medium by supplementing the serine-free basal medium with dFBS, L-glutamine, antibiotics (optional), and the same concentration of "heavy" This compound (26.25 mg/L).

    • Filter-sterilize both media using a 0.22 µm filter.

  • Cell Adaptation and Labeling:

    • Culture the cells in the "Light" SILAC medium for at least two passages to ensure they are well-adapted to the custom medium.

    • For the "Heavy" labeled condition, culture the cells in the "Heavy" SILAC medium.

    • To achieve near-complete incorporation (>95%) of the heavy amino acid, cells must be cultured for at least five to six cell doublings in the "Heavy" medium.[4]

    • Monitor cell morphology and doubling time to ensure that the heavy amino acid does not adversely affect cell health.

  • Experimental Treatment:

    • Once labeling is complete, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. vehicle control).

  • Cell Harvesting and Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates from both the "light" and "heavy" populations.

  • Sample Mixing and Preparation for Mass Spectrometry:

    • Mix equal amounts of protein from the "light" and "heavy" lysates (typically a 1:1 ratio).

    • Proceed with standard proteomics sample preparation protocols, which may include protein reduction, alkylation, and enzymatic digestion (e.g., with trypsin).

Protocol 2: Enrichment of Serine-Phosphorylated Peptides

For studies focused on phosphorylation, an enrichment step is necessary due to the low stoichiometry of this modification.

Materials:

  • SILAC-labeled and digested peptide mixture from Protocol 1

  • Phosphopeptide enrichment kit or reagents (e.g., Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC))

  • LC-MS/MS system

Procedure:

  • Phosphopeptide Enrichment:

    • Following tryptic digestion, enrich for phosphopeptides from the mixed sample using either TiO2 or IMAC-based methods according to the manufacturer's instructions. These methods selectively capture negatively charged phosphopeptides.

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptide fraction by high-resolution LC-MS/MS. The mass spectrometer will detect pairs of peptides (light and heavy) that differ by the mass of the incorporated stable isotopes in serine.

  • Data Analysis:

    • Use specialized proteomics software (e.g., MaxQuant) to identify the peptides and quantify the relative abundance of the light and heavy forms. This ratio directly reflects the change in phosphorylation at that specific serine site between the two experimental conditions.

Visualizations

SILAC_Workflow SILAC Workflow using this compound cluster_0 Cell Culture & Labeling cluster_1 Experimental Treatment cluster_2 Sample Processing cluster_3 Analysis A Light Culture (Normal L-Serine) C Control Treatment A->C B Heavy Culture (this compound) D Drug Treatment B->D E Cell Lysis & Protein Quantification C->E D->E F Mix Light & Heavy Lysates (1:1) E->F G Protein Digestion (Trypsin) F->G H Phosphopeptide Enrichment (Optional) G->H I LC-MS/MS Analysis G->I (w/o enrichment) H->I J Data Analysis & Quantification I->J

Caption: Workflow for a SILAC experiment using this compound.

Signaling_Pathway_Analysis Analysis of a Kinase Signaling Pathway cluster_input Input cluster_pathway Signaling Cascade cluster_output Output cluster_silac SILAC Measurement Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein (contains Serine) Kinase2->Substrate Phosphorylates on Serine SILAC_point Quantify p-Serine using this compound Kinase2->SILAC_point Response Cellular Response Substrate->Response SILAC_point->Substrate

Caption: Using L-Serine SILAC to quantify phosphorylation in a signaling pathway.

References

Application Note: Quantitative Analysis of L-Serine-13C3,15N in Biological Samples using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Serine is a non-essential amino acid that serves as a crucial building block for proteins and a precursor for numerous metabolic pathways, including the synthesis of other amino acids, lipids, and nucleotides.[1] Stable isotope-labeled L-Serine, such as L-Serine-13C3,15N, is an invaluable tool in metabolic research and clinical studies. It is commonly used as an internal standard for accurate quantification of endogenous L-Serine levels by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] This application note provides a detailed protocol for the detection and quantification of this compound in biological matrices, offering high sensitivity and specificity.

Principle

This method utilizes a stable isotope dilution LC-MS/MS approach.[4] this compound serves as an ideal internal standard as it co-elutes with the unlabeled L-Serine and exhibits identical ionization efficiency, while being distinguishable by its mass-to-charge ratio (m/z). This allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the LC-MS/MS method for the analysis of L-Serine. These values are representative and may vary depending on the specific instrumentation and matrix.

Table 1: Linearity and Sensitivity

AnalyteCalibration Range (µmol/L)Limit of Detection (LOD) (µmol/L)Limit of Quantification (LOQ) (µmol/L)
L-Serine1 - 500>0.9900.10.5

Table 2: Accuracy and Precision

AnalyteSpiked Concentration (µmol/L)Accuracy (%)Precision (%RSD)
L-Serine1098.54.2
100101.23.1
40099.82.5

Table 3: Recovery

AnalyteMatrixExtraction Recovery (%)
L-SerinePlasma92.8
Cell Lysate95.1

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma, serum, and cell lysate samples.

Materials:

  • Biological sample (e.g., 50 µL of plasma)

  • Internal Standard Spiking Solution (this compound in a suitable solvent)

  • 30% Sulfosalicylic acid (SSA) solution

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of 4,200 x g

Procedure:

  • Pipette 50 µL of the biological sample into a microcentrifuge tube.

  • Add a known amount of the this compound internal standard spiking solution.

  • Add 5 µL of 30% SSA solution to precipitate proteins.[5]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 4,200 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the clear supernatant.

  • The supernatant is ready for LC-MS/MS analysis. For some applications, a dilution step with the initial mobile phase may be necessary.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

ParameterRecommended Condition
Column HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Raptor Polar X) or a C18 column.
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized for separation of L-Serine from other amino acids (e.g., a gradient from high organic to high aqueous). A typical run time is 10-15 minutes.
Flow Rate 0.4 - 0.6 mL/min
Column Temperature 35 - 40 °C
Injection Volume 2 - 10 µL

MS/MS Parameters:

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions L-Serine: 106.1 -> 60.1; this compound: 109.1 -> 63.0
Collision Energy Optimized for the specific instrument to achieve maximum signal intensity for the product ions.
Dwell Time 50 - 100 ms

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cell Lysate) Spike Spike with This compound Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Sulfosalicylic Acid) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (HILIC or C18) Supernatant->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Quant Quantification (Peak Area Ratio) MS->Quant Report Report Results Quant->Report

Caption: Experimental workflow for LC-MS/MS analysis of L-Serine.

L-Serine Metabolic Pathways

G Glycolysis Glycolysis ThreePG 3-Phosphoglycerate Glycolysis->ThreePG LSerine L-Serine ThreePG->LSerine De novo Synthesis Glycine Glycine LSerine->Glycine Cysteine Cysteine LSerine->Cysteine Pyruvate Pyruvate LSerine->Pyruvate Proteins Protein Synthesis LSerine->Proteins Lipids Phospholipids & Sphingolipids LSerine->Lipids Glycine->LSerine Nucleotides Nucleotide Synthesis Glycine->Nucleotides

Caption: Key metabolic pathways involving L-Serine.

References

Application Notes and Protocols for GC-MS Analysis of L-Serine-¹³C₃,¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Serine is a non-essential amino acid that plays a pivotal role in a multitude of cellular processes, including protein synthesis, nucleotide biosynthesis, and as a precursor for other amino acids such as glycine and cysteine. Its involvement extends to the one-carbon metabolic pathway, which is crucial for methylation reactions and the synthesis of purines and thymidylate. The use of stable isotope-labeled L-Serine, such as L-Serine-¹³C₃,¹⁵N, in conjunction with gas chromatography-mass spectrometry (GC-MS), provides a powerful tool for tracing its metabolic fate and quantifying its flux through various biochemical pathways. This document provides detailed application notes and experimental protocols for the GC-MS analysis of L-Serine-¹³C₃,¹⁵N.

Core Applications

  • Metabolic Flux Analysis: Tracing the incorporation of ¹³C and ¹⁵N from L-Serine into downstream metabolites to elucidate pathway activity and regulation.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of L-Serine and its derivatives.

  • Disease Biomarker Discovery: Investigating alterations in L-Serine metabolism associated with various pathological conditions.

  • Drug Development: Assessing the impact of therapeutic agents on L-Serine metabolic pathways.

Experimental Protocols

Sample Preparation

The preparation of samples is a critical step to ensure accurate and reproducible results. The following protocols are provided for cultured cells and plasma samples.

1.1. Extraction of Amino Acids from Cultured Cells

  • Cell Culture and Labeling: Culture cells to the desired confluency. For labeling studies, replace the standard medium with a medium containing a known concentration of L-Serine-¹³C₃,¹⁵N and culture for a predetermined period.

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction: Add 1 mL of ice-cold 80% methanol to each well (for a 6-well plate). Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Lysis and Precipitation: Vortex the tubes vigorously for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the amino acid fraction, to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas or using a vacuum concentrator. The dried extract can be stored at -80°C until derivatization.

1.2. Extraction of Amino Acids from Plasma

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 30 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas or using a vacuum concentrator.

Derivatization of L-Serine

For GC-MS analysis, the polar and non-volatile amino acids must be derivatized to increase their volatility. A common and robust method is silylation to form N-tert-butyldimethylsilyl (t-BDMS) derivatives.

  • Reagent Preparation: Prepare a derivatization solution of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI) in pyridine.

  • Derivatization Reaction: To the dried amino acid extract, add 50 µL of the MTBSTFA reagent and 50 µL of acetonitrile.

  • Incubation: Cap the vials tightly and heat at 70°C for 30 minutes.

  • Cooling: Allow the vials to cool to room temperature before GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are typical GC-MS parameters for the analysis of t-BDMS-derivatized amino acids. These may need to be optimized for your specific instrument and application.

Parameter Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection Volume 1 µL
Injector Temperature 250°C
Split Ratio 10:1
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Temperature Program Initial temperature of 100°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min
Mass Spectrometer Agilent 5977A MSD or equivalent
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) for L-Serine and L-Serine-¹³C₃,¹⁵N

For quantitative analysis, monitor the following characteristic ions for the t-BDMS derivative of serine:

Compound Fragment Ion (m/z) Description
Unlabeled L-Serine (M+0)204[M-C₄H₉-COOCH₃]⁺
L-Serine-¹³C₃,¹⁵N (M+4)208[M-C₄H₉-COOCH₃]⁺ with ³¹³C and ¹¹⁵N

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Isotopic Enrichment of L-Serine in Cultured Cells

Sample ID Condition Total L-Serine (nmol/mg protein) L-Serine-¹³C₃,¹⁵N (nmol/mg protein) Isotopic Enrichment (%)
A1Control15.2 ± 1.10.1 ± 0.020.66
A2Treatment X8.5 ± 0.74.2 ± 0.549.41
B1Control14.8 ± 1.30.1 ± 0.030.68
B2Treatment Y18.1 ± 1.59.5 ± 0.952.49

Isotopic Enrichment (%) = [L-Serine-¹³C₃,¹⁵N] / ([Unlabeled L-Serine] + [L-Serine-¹³C₃,¹⁵N]) * 100

Table 2: Quantification of L-Serine in Plasma Samples

Sample ID Time Point (hours) L-Serine Concentration (µM) L-Serine-¹³C₃,¹⁵N Concentration (µM)
P-010110.5 ± 8.20.0
P-021105.3 ± 7.55.8 ± 0.6
P-03298.7 ± 6.912.4 ± 1.1
P-04485.1 ± 5.818.9 ± 1.5

Visualizations

L-Serine Metabolism Signaling Pathway

The following diagram illustrates the central role of L-serine in cellular metabolism.

L_Serine_Metabolism Glucose Glucose Three_PG 3-Phosphoglycerate Glucose->Three_PG Glycolysis L_Serine L-Serine Three_PG->L_Serine PHGDH, PSAT1, PSPH Glycine Glycine L_Serine->Glycine SHMT Cysteine Cysteine L_Serine->Cysteine Pyruvate Pyruvate L_Serine->Pyruvate Proteins Protein Synthesis L_Serine->Proteins Glycine->L_Serine SHMT One_Carbon One-Carbon Metabolism Glycine->One_Carbon Nucleotides Nucleotide Synthesis One_Carbon->Nucleotides GCMS_Workflow Sample Biological Sample (Cells or Plasma) Extraction Amino Acid Extraction Sample->Extraction Drying Drying Extraction->Drying Derivatization Derivatization (MTBSTFA) Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition (SIM Mode) GCMS->Data Quantification Quantification and Isotopic Enrichment Calculation Data->Quantification Result Results Interpretation Quantification->Result Data_Analysis_Logic Raw_Data Raw GC-MS Data (Chromatograms) Peak_Integration Peak Integration Raw_Data->Peak_Integration Concentration Concentration Calculation (Unlabeled and Labeled) Peak_Integration->Concentration Calibration Calibration Curve (for absolute quantification) Calibration->Concentration Enrichment Isotopic Enrichment Calculation Concentration->Enrichment Final_Data Final Quantitative Data Enrichment->Final_Data

Quantifying L-Serine-13C3,15N Incorporation in Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the quantitative analysis of protein synthesis and serine metabolism using stable isotope-labeled L-Serine-13C3,15N. The methodologies described herein are essential for researchers in cancer biology, neurobiology, and drug development who are interested in elucidating the roles of serine in cellular processes.

Introduction

L-serine is a crucial amino acid that serves as a central node in cellular metabolism. Beyond its fundamental role as a building block for proteins, serine is a major source of one-carbon units for the synthesis of nucleotides, lipids, and for methylation reactions.[1][2] In certain pathological conditions, such as cancer, cells exhibit an increased demand for serine to support rapid proliferation.[3]

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for quantitative proteomics.[4][5] By metabolically incorporating "heavy" amino acids containing stable isotopes (e.g., 13C, 15N) into the proteome, researchers can accurately quantify differences in protein abundance and synthesis rates between different cell populations. The use of this compound in SILAC experiments allows for the precise tracking of serine incorporation into newly synthesized proteins and provides insights into the flux of serine through various metabolic pathways.

Key Applications

  • Measuring Protein Synthesis Rates: Quantify the rate of new protein synthesis under different experimental conditions.

  • Tracing Serine Metabolism: Track the fate of serine carbons and nitrogen as they are incorporated into proteins and other biomolecules.

  • Cancer Metabolism Research: Investigate the reliance of cancer cells on exogenous serine and the activity of the serine biosynthesis pathway.

  • Studying Signaling Pathways: Elucidate how signaling pathways, such as the mTOR pathway, regulate serine metabolism and protein synthesis.

  • Drug Discovery and Development: Assess the efficacy of drugs that target amino acid metabolism in cancer and other diseases.

Signaling Pathway: Serine Metabolism and the mTOR Pathway

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. It integrates signals from growth factors, nutrients (including amino acids), and cellular energy status to control protein synthesis and other anabolic processes. Serine availability is one of the key nutrient inputs that modulate mTORC1 activity. In cancer cells, the mTOR pathway is often hyperactivated, leading to increased demand for nutrients like serine to fuel rapid growth.

cluster_extracellular Extracellular cluster_cell Cell Extracellular Serine Extracellular Serine Amino Acid Transporters Amino Acid Transporters Extracellular Serine->Amino Acid Transporters Uptake Intracellular Serine Pool Intracellular Serine Pool Amino Acid Transporters->Intracellular Serine Pool Protein Synthesis Protein Synthesis Intracellular Serine Pool->Protein Synthesis mTORC1 mTORC1 Intracellular Serine Pool->mTORC1 Activates One-Carbon Metabolism One-Carbon Metabolism Intracellular Serine Pool->One-Carbon Metabolism This compound This compound This compound->Intracellular Serine Pool Labeling Labeled Proteins Labeled Proteins Protein Synthesis->Labeled Proteins mTORC1->Protein Synthesis Promotes Glycine Glycine One-Carbon Metabolism->Glycine Nucleotide Synthesis Nucleotide Synthesis One-Carbon Metabolism->Nucleotide Synthesis cluster_workflow Experimental Workflow A Cell Culture & Labeling (Light vs. Heavy this compound) B Cell Lysis & Protein Extraction A->B C Protein Quantification & Mixing B->C D Reduction, Alkylation & Digestion (e.g., Trypsin) C->D E Peptide Cleanup (e.g., Desalting) D->E F LC-MS/MS Analysis E->F G Data Analysis (Peptide ID & Quantification) F->G H Quantifying L-Serine Incorporation G->H

References

Application Notes and Protocols for Metabolic Flux Analysis using L-Serine-¹³C₃,¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system. By tracing the path of isotopically labeled substrates, such as L-Serine-¹³C₃,¹⁵N, researchers can elucidate the contributions of different metabolic pathways to cellular processes. L-Serine is a non-essential amino acid that serves as a central building block for proteins, lipids, and nucleotides, and plays a crucial role in one-carbon metabolism.[1] The use of L-Serine labeled with both ¹³C and ¹⁵N provides a dual-tracer approach, enabling the simultaneous tracking of carbon and nitrogen fate within the cell.[2]

These application notes provide a comprehensive guide to designing and conducting metabolic flux analysis experiments using L-Serine-¹³C₃,¹⁵N, from initial experimental setup to data analysis and interpretation. The protocols are intended for researchers in academia and industry who are investigating cellular metabolism, particularly in the context of disease research and drug development.

Key Applications

  • Cancer Metabolism: Elucidating the role of serine and one-carbon metabolism in tumor growth and proliferation.[3]

  • Neurobiology: Investigating the synthesis and metabolism of neuromodulators and other serine-derived metabolites in the nervous system.

  • Immunometabolism: Understanding how immune cells utilize serine to support their activation and function.

  • Drug Discovery: Assessing the metabolic effects of drug candidates on specific pathways and identifying potential therapeutic targets.

Experimental Design and Workflow

A typical metabolic flux analysis experiment using L-Serine-¹³C₃,¹⁵N involves several key stages, from cell culture and isotope labeling to mass spectrometry analysis and computational modeling.[4]

experimental_workflow cluster_setup Experimental Setup cluster_sampling Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_modeling Computational Modeling cell_culture 1. Cell Culture (e.g., in serine-free media) tracer_addition 2. Introduction of L-Serine-¹³C₃,¹⁵N cell_culture->tracer_addition Achieve steady-state growth quenching 3. Rapid Quenching (e.g., with cold methanol) tracer_addition->quenching Time-course sampling extraction 4. Metabolite Extraction quenching->extraction ms_analysis 5. LC-MS/MS or GC-MS Analysis extraction->ms_analysis data_processing 6. Mass Isotopomer Distribution (MID) Analysis ms_analysis->data_processing flux_estimation 7. Metabolic Flux Estimation (e.g., using INCA) data_processing->flux_estimation interpretation 8. Biological Interpretation flux_estimation->interpretation

Figure 1: Experimental workflow for metabolic flux analysis.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling

Objective: To label cellular metabolites by culturing cells in a medium containing L-Serine-¹³C₃,¹⁵N.

Materials:

  • Cell line of interest

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) lacking L-Serine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Serine-¹³C₃,¹⁵N (e.g., from Cambridge Isotope Laboratories or Sigma-Aldrich)

  • Standard cell culture equipment (incubator, biosafety cabinet, flasks/plates)

Procedure:

  • Cell Seeding: Seed cells at a density that will allow for logarithmic growth throughout the experiment.

  • Adaptation to Serine-Free Medium: At least 24 hours prior to the experiment, switch the cells to a custom medium lacking L-Serine but supplemented with dFBS and other necessary amino acids. This step is crucial to ensure that the labeled serine is the primary source.

  • Initiation of Labeling: Replace the serine-free medium with the experimental medium containing L-Serine-¹³C₃,¹⁵N at a physiological concentration (e.g., 0.2-0.4 mM).

  • Time-Course Sampling: Harvest cells at multiple time points (e.g., 0, 2, 6, 12, 24 hours) to determine the kinetics of label incorporation and to verify the attainment of isotopic steady state. For steady-state MFA, a single time point after reaching isotopic equilibrium is sufficient.

Protocol 2: Metabolite Extraction

Objective: To rapidly quench metabolic activity and extract intracellular metabolites.

Materials:

  • Ice-cold 0.9% NaCl solution

  • -80°C quenching solution (e.g., 80:20 Methanol:Water)

  • Cell scraper

  • Centrifuge

Procedure:

  • Washing: Quickly aspirate the culture medium and wash the cells once with ice-cold 0.9% NaCl to remove extracellular metabolites.

  • Quenching: Immediately add the -80°C quenching solution to the culture dish to arrest all enzymatic activity.

  • Cell Lysis and Collection: Scrape the cells in the quenching solution and transfer the cell lysate to a pre-chilled tube.

  • Extraction: Vortex the lysate vigorously and incubate at -20°C for at least 1 hour to facilitate metabolite extraction.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube for subsequent analysis.

Protocol 3: Mass Spectrometry Analysis

Objective: To determine the mass isotopomer distributions (MIDs) of serine-derived metabolites.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a Liquid Chromatography (LC) or Gas Chromatography (GC) system.

Procedure:

  • Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. For GC-MS analysis, a derivatization step is required to make the metabolites volatile.

  • Chromatographic Separation: Resuspend the dried extracts in an appropriate solvent and inject them into the LC-MS or GC-MS system. The chromatographic method should be optimized to separate the metabolites of interest.

  • Mass Spectrometry Detection: Operate the mass spectrometer in a mode that allows for the detection of all mass isotopologues of a given metabolite (e.g., full scan mode).

  • Data Acquisition: Collect the mass spectra for all detected metabolites.

Data Presentation and Analysis

The primary data obtained from the MS analysis are the Mass Isotopomer Distributions (MIDs) for metabolites in pathways downstream of serine. This data is then used to calculate metabolic fluxes.

Table 1: Hypothetical Mass Isotopomer Distributions of Key Metabolites
MetaboliteMass IsotopomerCondition A (Control)Condition B (Drug-Treated)
Glycine M+010.5%15.2%
M+125.3%30.8%
M+264.2%54.0%
Phosphatidylserine M+05.1%8.9%
M+112.8%18.5%
M+228.4%35.1%
M+353.7%37.5%
Cysteine M+030.1%45.6%
M+145.2%38.1%
M+224.7%16.3%

M+0 represents the unlabeled metabolite, while M+n represents the metabolite with 'n' heavy isotopes from L-Serine-¹³C₃,¹⁵N.

Serine Metabolic Pathways

L-Serine is a precursor for a multitude of essential biomolecules. The dual ¹³C and ¹⁵N labels allow for tracing the carbon backbone and the amino group independently.

serine_pathways cluster_serine L-Serine-¹³C₃,¹⁵N cluster_one_carbon One-Carbon Metabolism cluster_lipid Lipid Synthesis cluster_other Other Pathways serine L-Serine-¹³C₃,¹⁵N glycine Glycine (¹³C₂,¹⁵N) serine->glycine SHMT ps Phosphatidylserine serine->ps sphingolipids Sphingolipids serine->sphingolipids cysteine Cysteine Synthesis serine->cysteine pyruvate Pyruvate serine->pyruvate methyl_thf 5,10-Methylene-THF (¹³C) glycine->methyl_thf THF thf THF purines Purine Synthesis methyl_thf->purines thymidylate Thymidylate Synthesis methyl_thf->thymidylate pe Phosphatidylethanolamine ps->pe pc Phosphatidylcholine pe->pc

Figure 2: Central metabolic pathways involving L-Serine.

Computational Flux Analysis

The measured MIDs, along with other constraints such as nutrient uptake and secretion rates, are used as inputs for computational models to estimate intracellular fluxes.

Logical Flow of Data for Flux Calculation

flux_calculation_logic cluster_inputs Model Inputs cluster_model Computational Model cluster_outputs Analysis Outputs mid_data Mass Isotopomer Distributions (MIDs) optimization Optimization Algorithm (e.g., Least-Squares Regression) mid_data->optimization exchange_rates Nutrient Uptake/ Secretion Rates exchange_rates->optimization biomass_comp Biomass Composition biomass_comp->optimization metabolic_model Metabolic Network Model (Atom Transitions) metabolic_model->optimization flux_map Metabolic Flux Map optimization->flux_map confidence Confidence Intervals optimization->confidence goodness_of_fit Goodness-of-Fit Statistics optimization->goodness_of_fit

Figure 3: Logical flow for metabolic flux calculation.
Table 2: Example of Calculated Metabolic Fluxes

ReactionPathwayFlux (Control) [nmol/10⁶ cells/hr]Flux (Drug-Treated) [nmol/10⁶ cells/hr]Fold Change
Serine Hydroxymethyltransferase (SHMT)One-Carbon Met.50.2 ± 3.525.1 ± 2.8-2.0
Phosphatidylserine SynthaseLipid Synthesis15.8 ± 1.222.5 ± 1.9+1.4
Cystathionine β-synthaseCysteine Synthesis8.1 ± 0.77.9 ± 0.9-1.0
Serine DehydrataseAmino Acid Catabolism2.5 ± 0.45.3 ± 0.6+2.1

Flux values are presented as mean ± standard deviation.

Conclusion

Metabolic flux analysis using L-Serine-¹³C₃,¹⁵N is a robust technique for dissecting the complexities of cellular metabolism. The dual-isotope tracer provides rich data for quantifying the flux through serine-dependent pathways. The protocols and guidelines presented here offer a framework for researchers to design and execute these experiments, ultimately leading to a deeper understanding of metabolic regulation in health and disease. Careful experimental design, execution, and data analysis are paramount to obtaining high-quality, interpretable results.

References

Application Notes and Protocols for L-Serine-¹³C₃,¹⁵N Labeling in NMR Spectroscopy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of L-Serine-¹³C₃,¹⁵N for Nuclear Magnetic Resonance (NMR) spectroscopy studies. The protocols detailed below are intended for researchers in academia and industry, including those in drug development, who are looking to leverage stable isotope labeling to investigate protein structure, dynamics, and metabolic pathways.

Introduction

L-Serine is a crucial amino acid involved in a multitude of cellular processes, including protein synthesis, one-carbon metabolism, and the biosynthesis of purines, pyrimidines, and other amino acids such as glycine and cysteine.[1][2] The use of L-Serine uniformly labeled with ¹³C at all three carbon positions and ¹⁵N at the amino group (L-Serine-¹³C₃,¹⁵N) provides a powerful tool for tracing its metabolic fate and for enhancing NMR signals in structural and functional studies of biomolecules. Isotopic labeling is often essential for simplifying complex NMR spectra and overcoming sensitivity limitations, particularly for larger proteins.[3][4]

Stable isotope labeling with ¹³C and ¹⁵N is a cornerstone of modern NMR spectroscopy, enabling a wide range of experiments that are not feasible with unlabeled samples.[3] L-Serine-¹³C₃,¹⁵N is particularly useful for:

  • Metabolic Flux Analysis (MFA): Tracing the flow of carbon and nitrogen atoms through metabolic pathways to elucidate cellular metabolism in normal and disease states.

  • Protein Structure and Dynamics: Enhancing NMR signals and enabling the use of multidimensional heteronuclear NMR experiments for the determination of protein structure and the study of molecular motion.

  • Drug Development: Assessing the impact of drug candidates on cellular metabolism and target engagement.

Data Presentation

Table 1: Commercially Available L-Serine-¹³C₃,¹⁵N
Product Name Isotopic Purity (%) Chemical Purity (%) Molecular Weight ( g/mol )
L-Serine-¹³C₃,¹⁵N¹³C: 97-99, ¹⁵N: 97-99>98109.06

Data synthesized from commercial supplier information.

Table 2: Comparison of ¹⁵N-Labeled Protein Yield in Different E. coli Growth Media
Growth Medium Protein Yield (mg/L) Fold Increase
M9 Minimal Medium51
EnPresso® B Defined Nitrogen-Free326.4

This table presents a case study comparing the yield of a ¹⁵N, methionine-(methyl-¹³C) dual-labeled protein in a standard M9 minimal medium versus a specialized high-density growth medium. While not specific to serine, it illustrates the significant impact of media choice on labeled protein yield. Data adapted from a case study by Vernalis, Ltd.

Table 3: Typical NMR Data Acquisition Parameters for ¹³C-HSQC Experiments
Parameter Value Purpose
Spectrometer Frequency≥ 600 MHzHigher field strength provides better signal dispersion and sensitivity.
Temperature298 K (25 °C)To maintain protein stability and consistent chemical shifts.
¹H Sweep Width12-16 ppmTo cover the full range of proton chemical shifts.
¹³C Sweep Width40-160 ppmTo cover the chemical shift range of aliphatic and carbonyl carbons.
Number of Scans (NS)16-128To improve signal-to-noise ratio; the S/N increases with the square root of NS.
Relaxation Delay (d1)1.0 - 2.0 sTo allow for relaxation of the nuclei between scans for accurate quantification.
Acquisition Time (aq)0.1 - 0.25 sThe duration of data collection for each scan.

These are general guidelines and should be optimized for the specific sample and spectrometer.

Mandatory Visualization

experimental_workflow Experimental Workflow for Protein Labeling and NMR Analysis cluster_labeling Protein Expression and Labeling cluster_purification Protein Purification and Sample Preparation cluster_nmr NMR Spectroscopy and Data Analysis transformation Transformation of E. coli pre_culture Pre-culture in LB Medium transformation->pre_culture main_culture Main Culture in M9 Minimal Medium with L-Serine-¹³C₃,¹⁵N pre_culture->main_culture induction Induction of Protein Expression (IPTG) main_culture->induction harvesting Cell Harvesting induction->harvesting lysis Cell Lysis harvesting->lysis purification Protein Purification (e.g., Ni-NTA) lysis->purification buffer_exchange Buffer Exchange into NMR Buffer purification->buffer_exchange concentration Sample Concentration buffer_exchange->concentration nmr_acquisition NMR Data Acquisition (e.g., ¹H-¹³C HSQC) concentration->nmr_acquisition processing Data Processing and Analysis nmr_acquisition->processing structure Structure Calculation / Dynamics Analysis processing->structure

Caption: Workflow for protein labeling and NMR analysis.

serine_metabolism L-Serine Metabolism and One-Carbon Cycle Glycolysis Glycolysis ThreePG 3-Phosphoglycerate Glycolysis->ThreePG Serine L-Serine-¹³C₃,¹⁵N ThreePG->Serine Serine Biosynthesis Pathway Glycine Glycine Serine->Glycine SHMT Pyruvate Pyruvate Serine->Pyruvate Cysteine Cysteine Serine->Cysteine Proteins Protein Synthesis Serine->Proteins OneCarbon One-Carbon Units (to Folate Cycle) Glycine->OneCarbon

Caption: L-Serine metabolism and one-carbon cycle.

Experimental Protocols

Protocol 1: Uniform Labeling of a Recombinant Protein with L-Serine-¹³C₃,¹⁵N in E. coli

This protocol is designed for the expression of a protein with uniform ¹³C and ¹⁵N labeling, with a specific focus on the incorporation of L-Serine-¹³C₃,¹⁵N.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.

  • Luria-Bertani (LB) medium.

  • M9 minimal medium components.

  • ¹⁵NH₄Cl (as the sole nitrogen source).

  • ¹³C₆-D-glucose (as the sole carbon source).

  • L-Serine-¹³C₃,¹⁵N.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Appropriate antibiotic.

Procedure:

  • Pre-culture: Inoculate a single colony of the transformed E. coli into 5-10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking (200-250 rpm).

  • Main Culture Preparation: Prepare 1 L of M9 minimal medium. Aseptically add the following sterile components:

    • 1 g ¹⁵NH₄Cl.

    • 2 g ¹³C₆-D-glucose.

    • 1 mL of 1 M MgSO₄.

    • 100 µL of 1 M CaCl₂.

    • 1 mL of 1000x trace elements solution.

    • 50-100 mg L-Serine-¹³C₃,¹⁵N (The amount may need to be optimized to avoid metabolic scrambling).

    • Appropriate antibiotic.

  • Inoculation and Growth: Inoculate the 1 L M9 medium with the overnight pre-culture. Grow the cells at 37°C with vigorous shaking.

  • Induction: Monitor the optical density at 600 nm (OD₆₀₀). When the OD₆₀₀ reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.

  • Expression: Reduce the temperature to 18-25°C and continue to shake for 12-16 hours to allow for protein expression.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C until purification.

Protocol 2: Sample Preparation for NMR Spectroscopy

Materials:

  • Labeled cell pellet from Protocol 1.

  • Lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Lysozyme, DNase I.

  • NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5).

  • Deuterium oxide (D₂O).

  • NMR tubes.

Procedure:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer. Lyse the cells by sonication on ice or by using a French press.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Protein Purification: Purify the protein from the supernatant using an appropriate chromatography method (e.g., nickel-affinity chromatography for His-tagged proteins).

  • Buffer Exchange: Exchange the buffer of the purified protein into the desired NMR buffer using dialysis or a desalting column.

  • Concentration: Concentrate the protein sample to the desired concentration for NMR (typically 0.1-1.0 mM) using a centrifugal filter unit.

  • Final Sample Preparation: Add D₂O to the final protein sample to a concentration of 5-10% (v/v) for the NMR lock. Transfer the sample to a clean NMR tube.

Protocol 3: Metabolic Flux Analysis in Mammalian Cells using L-Serine-¹³C₃,¹⁵N

This protocol outlines a general procedure for tracing the metabolism of L-Serine in cultured mammalian cells.

Materials:

  • Mammalian cell line of interest.

  • Standard cell culture medium (e.g., DMEM).

  • Dialyzed fetal bovine serum (dFBS).

  • Phosphate-buffered saline (PBS).

  • Custom medium lacking unlabeled serine.

  • L-Serine-¹³C₃,¹⁵N.

  • Methanol, chloroform, and water for metabolite extraction.

Procedure:

  • Cell Culture: Culture cells to the desired confluency in standard medium.

  • Isotope Labeling:

    • Wash the cells twice with PBS.

    • Replace the standard medium with the custom medium containing L-Serine-¹³C₃,¹⁵N as the sole serine source.

    • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the labeled serine into downstream metabolites.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells with ice-cold PBS.

    • Quench metabolism and extract metabolites by adding a cold (-80°C) 80:20 methanol:water solution.

    • Scrape the cells and collect the extract.

    • Perform a phase separation by adding chloroform and water. The polar metabolites will be in the aqueous phase.

  • Sample Preparation for NMR:

    • Lyophilize the aqueous phase to dryness.

    • Reconstitute the dried metabolites in a suitable NMR buffer containing D₂O and a known concentration of an internal standard (e.g., DSS).

    • Transfer the sample to an NMR tube.

  • NMR Data Acquisition and Analysis:

    • Acquire ¹H-¹³C HSQC and other relevant NMR spectra.

    • Analyze the spectra to identify and quantify the isotopologues of metabolites downstream of serine, which will reveal the metabolic flux.

Concluding Remarks

The use of L-Serine-¹³C₃,¹⁵N in NMR spectroscopy is a versatile and powerful approach for gaining detailed insights into protein structure, dynamics, and cellular metabolism. The protocols provided here offer a starting point for researchers to design and execute experiments tailored to their specific research questions. Careful optimization of labeling conditions, sample preparation, and NMR acquisition parameters is crucial for obtaining high-quality, reproducible data.

References

Application Notes and Protocols for Media Preparation with L-Serine-¹³C₃,¹⁵N for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful methodology used to investigate metabolic pathways, quantify metabolic fluxes, and analyze the dynamics of biomolecules within a cellular system.[1] By substituting naturally abundant isotopes like ¹²C and ¹⁴N with their heavy, non-radioactive counterparts such as ¹³C and ¹⁵N in cell culture media, researchers can effectively track the metabolic fate of these isotopes through various cellular processes.[1] This technique, frequently paired with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, offers a quantitative depiction of cellular metabolism.[1]

One such stable isotope-labeled compound, L-Serine-¹³C₃,¹⁵N, serves as a crucial tracer for dissecting the complexities of serine metabolism. L-Serine, a non-essential amino acid, plays a pivotal role in cellular proliferation and is a precursor for the synthesis of proteins, other amino acids (glycine and cysteine), nucleotides, and lipids.[2][3] The use of L-Serine-¹³C₃,¹⁵N allows for the precise tracking of the carbon and nitrogen atoms from serine as they are incorporated into these diverse downstream metabolites.

These application notes provide a detailed protocol for the preparation of cell culture media containing L-Serine-¹³C₃,¹⁵N. This guide is intended for researchers in academia and industry engaged in metabolic flux analysis (MFA) and other stable isotope tracing studies to explore the role of serine metabolism in various physiological and pathological states, including cancer.

Applications

The primary applications for cell culture media supplemented with L-Serine-¹³C₃,¹⁵N include:

  • Metabolic Flux Analysis (MFA): A key technique in metabolomics research that utilizes stable isotope-labeled compounds to probe intracellular metabolic pathways. MFA with L-Serine-¹³C₃,¹⁵N enables the quantification of the rates of metabolic reactions involved in serine synthesis and its conversion to other biomolecules.

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): A powerful method for quantitative proteomics. While traditionally focused on arginine and lysine, the principles of SILAC can be extended to other amino acids like serine to study protein turnover and post-translational modifications.

  • Disease Research: Understanding how serine metabolism is altered in diseases such as cancer can reveal novel therapeutic targets.

  • Drug Development: Assessing the impact of drug candidates on specific metabolic pathways.

Quantitative Data Summary

The following table provides a summary of the key quantitative details for the preparation of the L-Serine-¹³C₃,¹⁵N stock solution and its use in cell culture media.

ParameterValueNotes
L-Serine-¹³C₃,¹⁵N Properties
Molecular Weight109.06 g/mol
Isotopic Purity≥98 atom % ¹³C, ≥98 atom % ¹⁵N
Chemical Purity≥95%
Stock Solution Preparation
Recommended SolventPhosphate-Buffered Saline (PBS) or Cell Culture Grade Water
Stock Concentration100 mg/mL (916.9 mM)A high concentration stock is recommended for ease of use.
SolubilizationMay require sonication to fully dissolve.Prepare fresh and use promptly.
Sterilization0.22 µm syringe filtration
Working Medium Preparation
Base MediumSerine-free formulation of desired medium (e.g., DMEM, RPMI-1640)The base medium must lack the standard amino acid to be replaced.
SerumDialyzed Fetal Bovine Serum (dFBS)Standard FBS contains amino acids that will dilute the isotopic label.
Final L-Serine-¹³C₃,¹⁵N ConcentrationVaries by cell line and experimental design. Typically matches the concentration in standard media (e.g., 0.2 mM in L-15 Medium).
Storage
L-Serine-¹³C₃,¹⁵N PowderRoom temperature, protected from light and moisture.
Stock Solution-20°C for up to 1 month; -80°C for up to 6 months.
Prepared Medium4°C for short-term use; -20°C for long-term storage.

Experimental Protocols

Protocol 1: Preparation of L-Serine-¹³C₃,¹⁵N Stock Solution

This protocol details the steps for preparing a sterile, concentrated stock solution of L-Serine-¹³C₃,¹⁵N.

Materials:

  • L-Serine-¹³C₃,¹⁵N powder

  • Sterile Phosphate-Buffered Saline (PBS) or cell culture grade water

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of L-Serine-¹³C₃,¹⁵N powder. For a 100 mg/mL stock solution, weigh 100 mg of the powder.

  • Transfer the powder to a sterile conical tube.

  • Add the appropriate volume of sterile PBS or cell culture grade water to achieve the desired concentration. For a 100 mg/mL stock, add 1 mL of solvent.

  • Vortex the solution thoroughly.

  • If the powder does not fully dissolve, use a water bath sonicator to aid in dissolution.

  • Once the L-Serine-¹³C₃,¹⁵N is completely dissolved, draw the solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter the solution into a new sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of L-Serine-¹³C₃,¹⁵N Containing Cell Culture Medium

This protocol outlines the preparation of the final "heavy" cell culture medium.

Materials:

  • Serine-free cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Sterile L-Serine-¹³C₃,¹⁵N stock solution (from Protocol 1)

  • Other required supplements (e.g., L-glutamine, penicillin-streptomycin)

  • Sterile media bottles

  • Sterile 0.22 µm bottle-top filtration unit

Procedure:

  • In a sterile environment, measure the required volume of serine-free base medium into a sterile media bottle. For example, to prepare 500 mL of medium, start with approximately 445 mL of base medium.

  • Add dFBS to the desired final concentration (e.g., 10% v/v). For a 500 mL final volume, add 50 mL of dFBS.

  • Add the prepared sterile L-Serine-¹³C₃,¹⁵N stock solution to achieve the desired final concentration. The final concentration should mimic that of L-serine in the standard formulation of the medium.

  • Add any other necessary supplements, such as L-glutamine and antibiotics, to their final working concentrations.

  • Bring the medium to the final desired volume with the serine-free base medium.

  • Mix the complete medium gently but thoroughly.

  • Sterile filter the entire volume of the prepared medium using a 0.22 µm bottle-top filter.

  • Store the final "heavy" medium at 4°C and protect it from light.

Cell Culture and Labeling

For complete metabolic labeling, particularly for SILAC-based proteomics, it is crucial to ensure that the intracellular pool of the natural amino acid is fully replaced by its heavy isotope-labeled counterpart. This is typically achieved by passaging the cells in the "heavy" medium for a sufficient period.

Procedure:

  • Culture the cells in standard "light" medium until they are ready for passaging.

  • To adapt the cells, subculture them into the prepared "heavy" medium containing L-Serine-¹³C₃,¹⁵N.

  • Continue to culture the cells in the "heavy" medium for at least five to six passages. This ensures that the cellular proteins are fully labeled with the heavy serine.

  • After the adaptation period, the cells are ready for the planned experiment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis prep_stock Prepare L-Serine-¹³C₃,¹⁵N Stock Solution prep_medium Prepare 'Heavy' Medium prep_stock->prep_medium Add to base medium adapt_cells Adapt Cells to 'Heavy' Medium (≥5 passages) prep_medium->adapt_cells Culture cells run_experiment Perform Experiment adapt_cells->run_experiment harvest_cells Harvest Cells run_experiment->harvest_cells extract_metabolites Extract Metabolites/Proteins harvest_cells->extract_metabolites ms_analysis Mass Spectrometry Analysis extract_metabolites->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis

Caption: General experimental workflow for stable isotope tracing.

serine_metabolism cluster_synthesis Biosynthetic Pathways serine L-Serine-¹³C₃,¹⁵N (from medium) glycine Glycine serine->glycine cysteine Cysteine serine->cysteine nucleotides Nucleotides serine->nucleotides lipids Lipids (e.g., Sphingolipids) serine->lipids proteins Protein Synthesis serine->proteins glycine->nucleotides

Caption: Simplified overview of L-Serine metabolic pathways.

References

Application Notes and Protocols for Studying Serine Hydroxymethyltransferase Activity Using L-Serine-13C3,15N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing L-Serine-13C3,15N for the sensitive and specific measurement of serine hydroxymethyltransferase (SHMT) activity. This stable isotope-labeled substrate allows for precise tracking of the conversion of serine to glycine, a critical reaction in one-carbon metabolism. The methodologies detailed below are applicable for kinetic studies, inhibitor screening, and metabolic flux analysis in various biological systems.

Introduction to Serine Hydroxymethyltransferase (SHMT)

Serine hydroxymethyltransferase (SHMT) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that plays a pivotal role in cellular one-carbon metabolism.[1] It catalyzes the reversible conversion of L-serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). This reaction is a major source of one-carbon units essential for the biosynthesis of purines, thymidylate, and other vital biomolecules. Due to its central metabolic role, SHMT is a key target for the development of therapeutics for diseases such as cancer and malaria.

The use of this compound as a substrate enables the direct and unambiguous quantification of SHMT activity by tracking the appearance of the correspondingly labeled glycine product (Glycine-13C2,15N). This approach, coupled with mass spectrometry, offers high sensitivity and specificity, overcoming the limitations of traditional colorimetric or radioactive assays.

Key Applications

  • Enzyme Kinetics: Determination of kinetic parameters such as Michaelis-Menten constant (Km) and catalytic rate (kcat) for SHMT with its natural substrate.

  • Inhibitor Screening: High-throughput screening and characterization of potential SHMT inhibitors for drug discovery.

  • Metabolic Flux Analysis: Tracing the flow of one-carbon units in cellular systems to understand metabolic reprogramming in disease states.

  • Mechanistic Studies: Investigating the catalytic mechanism of SHMT and the effects of mutations or post-translational modifications.

Quantitative Data Summary

The following tables summarize key kinetic parameters for SHMT from various sources. These values can serve as a reference for experimental design and data interpretation.

Table 1: Kinetic Parameters for Serine Hydroxymethyltransferase (SHMT)

Enzyme SourceSubstrateK_m_ (mM)k_cat_ (s⁻¹)Reference
Plasmodium vivax (PvSHMT)L-Serine0.26 ± 0.041.09 ± 0.05[1]
Plasmodium vivax (PvSHMT)Tetrahydrofolate0.11 ± 0.011.09 ± 0.05[1]
Thermostable SHMT (ITBSHMT_1)DL-phenylserine23.26186[2]

Note: Kinetic parameters can vary depending on the specific isoform, organism, and assay conditions (e.g., pH, temperature).

Signaling and Metabolic Pathways

The following diagram illustrates the central role of SHMT in one-carbon metabolism.

SHMT_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria L-Serine L-Serine SHMT1 SHMT1 L-Serine->SHMT1 Substrate L-Serine_mito L-Serine L-Serine->L-Serine_mito Glycine Glycine Glycine_mito Glycine Glycine->Glycine_mito SHMT1->Glycine Product 5,10-CH2-THF 5,10-Methylene-THF SHMT1->5,10-CH2-THF Product THF Tetrahydrofolate THF->SHMT1 Co-substrate Purine Synthesis Purine Synthesis 5,10-CH2-THF->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis 5,10-CH2-THF->Thymidylate Synthesis SHMT2 SHMT2 L-Serine_mito->SHMT2 Substrate SHMT2->Glycine_mito Product 5,10-CH2-THF_mito 5,10-Methylene-THF SHMT2->5,10-CH2-THF_mito Product THF_mito Tetrahydrofolate THF_mito->SHMT2 Co-substrate Formate Formate 5,10-CH2-THF_mito->Formate Formate->THF One-carbon unit

Caption: Role of SHMT in one-carbon metabolism.

Experimental Protocols

Protocol 1: In Vitro SHMT Activity Assay using this compound and LC-MS/MS

This protocol describes the measurement of SHMT activity in a purified enzyme system or cell lysate by quantifying the formation of Glycine-13C2,15N from this compound.

Materials:

  • Purified SHMT enzyme or cell lysate

  • This compound (substrate)

  • Tetrahydrofolate (THF) (co-substrate)

  • Pyridoxal 5'-phosphate (PLP) (cofactor)

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT, 0.5 mM EDTA)

  • Quenching Solution (e.g., ice-cold methanol or trichloroacetic acid)

  • Internal Standard (e.g., L-Glycine-13C2,15N,1-d2)

  • LC-MS/MS system

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer, PLP, and THF.

    • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding the SHMT enzyme or cell lysate and this compound. The final concentrations should be optimized based on the enzyme's kinetic properties.

  • Incubation:

    • Incubate the reaction for a specific time period during which the reaction rate is linear. This should be determined empirically through a time-course experiment.

  • Quenching:

    • Stop the reaction by adding an equal volume of ice-cold quenching solution. This will precipitate proteins and halt enzymatic activity.

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the quenched reaction mixture to pellet the precipitated protein.

    • Transfer the supernatant to a new tube.

    • Add the internal standard to the supernatant.

    • Dry the sample under a stream of nitrogen or by lyophilization.

    • Reconstitute the dried sample in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase A).

  • LC-MS/MS Analysis:

    • Separate the amino acids using a suitable chromatography column (e.g., a HILIC or reversed-phase C18 column).

    • Detect and quantify the parent and product ions for this compound and Glycine-13C2,15N using multiple reaction monitoring (MRM) mode.

Data Analysis:

  • Calculate the concentration of the Glycine-13C2,15N product by comparing its peak area to that of the internal standard.

  • Determine the specific activity of the SHMT enzyme (e.g., in nmol/min/mg of protein).

SHMT_Assay_Workflow Reaction_Setup 1. Reaction Setup (Enzyme, this compound, THF, PLP) Incubation 2. Incubation (e.g., 37°C) Reaction_Setup->Incubation Quenching 3. Quenching (e.g., Cold Methanol) Incubation->Quenching Sample_Prep 4. Sample Preparation (Centrifugation, Internal Standard Addition) Quenching->Sample_Prep LC_MS 5. LC-MS/MS Analysis (Quantification of Glycine-13C2,15N) Sample_Prep->LC_MS Data_Analysis 6. Data Analysis (Calculate SHMT Activity) LC_MS->Data_Analysis

Caption: Workflow for in vitro SHMT activity assay.

Protocol 2: Metabolic Flux Analysis in Cultured Cells using this compound

This protocol outlines the use of this compound to trace the metabolic fate of serine in cultured cells and quantify the flux through SHMT.

Materials:

  • Cultured cells of interest

  • Culture medium depleted of serine and glycine

  • This compound

  • Cell lysis buffer

  • Metabolite extraction solvent (e.g., 80% methanol)

  • GC-MS or LC-MS/MS system

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Replace the standard culture medium with a serine- and glycine-free medium supplemented with a known concentration of this compound.

    • Incubate the cells for a time course to allow for the incorporation of the labeled serine into downstream metabolites.

  • Metabolite Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding liquid nitrogen or ice-cold extraction solvent.

    • Scrape the cells and collect the cell lysate.

    • Perform metabolite extraction using a suitable method (e.g., methanol/chloroform/water extraction).

  • Sample Preparation for Mass Spectrometry:

    • Separate the polar and non-polar phases if using a biphasic extraction.

    • Dry the polar phase containing amino acids.

    • For GC-MS analysis, derivatize the amino acids to increase their volatility (e.g., using silylation or esterification reagents).[3]

  • Mass Spectrometry Analysis:

    • Analyze the samples by GC-MS or LC-MS/MS to determine the isotopic enrichment in glycine and other downstream metabolites.

    • Monitor the mass isotopologue distributions (MIDs) of the relevant metabolites.

Data Analysis:

  • Correct the raw mass spectrometry data for natural isotope abundance.

  • Calculate the fractional enrichment of the labeled atoms in the product pools.

  • Use metabolic flux analysis software (e.g., INCA, Metran) to model the metabolic network and calculate the flux through SHMT and other related pathways.

Metabolic_Flux_Workflow Cell_Culture 1. Cell Culture Labeling 2. Isotopic Labeling (this compound) Cell_Culture->Labeling Metabolite_Extraction 3. Metabolite Extraction Labeling->Metabolite_Extraction Sample_Prep 4. Sample Preparation (Derivatization for GC-MS) Metabolite_Extraction->Sample_Prep MS_Analysis 5. Mass Spectrometry Analysis (GC-MS or LC-MS/MS) Sample_Prep->MS_Analysis Data_Analysis 6. Data Analysis (Metabolic Flux Calculation) MS_Analysis->Data_Analysis

Caption: Workflow for metabolic flux analysis.

Troubleshooting and Considerations

  • THF Stability: Tetrahydrofolate is unstable and prone to oxidation. Prepare fresh solutions and handle them under anaerobic or low-light conditions.

  • Matrix Effects: In complex biological samples, matrix components can interfere with ionization in mass spectrometry. Proper sample cleanup and the use of an internal standard are crucial to mitigate these effects.

  • Derivatization Efficiency: For GC-MS analysis, ensure complete and reproducible derivatization of amino acids. Optimize reaction conditions and use appropriate standards.

  • Metabolic Steady State: For metabolic flux analysis, ensure that the cells have reached a metabolic and isotopic steady state during the labeling experiment.

By following these detailed protocols and considering the key aspects of experimental design and data analysis, researchers can effectively utilize this compound to gain valuable insights into the activity and regulation of serine hydroxymethyltransferase in health and disease.

References

Application Notes and Protocols for In Vivo Labeling with L-Serine-¹³C₃,¹⁵N in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing using compounds like L-Serine-¹³C₃,¹⁵N is a powerful technique for elucidating the in vivo dynamics of metabolic pathways. Serine is a non-essential amino acid that serves as a central node in cellular metabolism, contributing to the synthesis of proteins, nucleotides, lipids, and other amino acids such as glycine and cysteine. By introducing L-Serine labeled with heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N), researchers can track the fate of these atoms as they are incorporated into various downstream metabolites. This allows for the quantitative analysis of metabolic fluxes and the identification of alterations in serine metabolism associated with various pathological states, including cancer and neurological disorders.

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo labeling studies with L-Serine-¹³C₃,¹⁵N in mouse models. The information is intended to guide researchers in designing and executing robust experiments to investigate serine metabolism in a preclinical setting.

Applications

  • Cancer Metabolism: Elucidating the role of serine in tumor growth and proliferation. Many cancer cells exhibit an increased demand for serine to support rapid cell division and biosynthesis. Tracing with L-Serine-¹³C₃,¹⁵N can quantify the contribution of exogenous serine to tumor metabolism and assess the efficacy of therapies targeting serine metabolic pathways.

  • Neurobiology: Investigating the role of serine in the central nervous system. Serine is a precursor to neurotransmitters such as D-serine and glycine. Isotope tracing can shed light on serine metabolism in different brain regions and its dysregulation in neurodegenerative diseases.

  • Drug Development: Evaluating the on-target and off-target effects of novel therapeutics on serine metabolism. By monitoring the flux of labeled serine through various pathways, researchers can gain insights into the mechanism of action of drugs that modulate metabolic processes.

  • Metabolic Disorders: Studying the interplay between serine metabolism and systemic metabolic health. Alterations in serine metabolism have been linked to conditions such as diabetes and non-alcoholic fatty liver disease.

Experimental Protocols

I. Animal Models and Preparation

Standard laboratory mouse strains such as C57BL/6 or immunodeficient strains (e.g., NOD/SCID) for xenograft studies are suitable. Animals should be housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum. For studies investigating dietary effects, custom diets with defined serine content may be used.

Acclimatization: Allow mice to acclimate to the facility and any specialized caging for at least one week prior to the experiment.

Fasting (Optional): For certain experimental questions, particularly those focused on endogenous synthesis versus exogenous uptake, a fasting period of 4-6 hours prior to tracer administration may be employed to lower and stabilize the endogenous pools of circulating amino acids.

II. L-Serine-¹³C₃,¹⁵N Tracer Preparation and Administration

L-Serine-¹³C₃,¹⁵N can be purchased from commercial suppliers (e.g., Cambridge Isotope Laboratories, Inc.).

Tracer Solution Preparation:

  • Dissolve L-Serine-¹³C₃,¹⁵N in sterile saline (0.9% NaCl) to the desired concentration. The concentration will depend on the chosen administration route and dosing. A typical concentration for intravenous infusion is 10-20 mg/mL.

  • Ensure the solution is sterile by filtering through a 0.22 µm syringe filter.

Administration Routes:

  • Bolus Intravenous (IV) Injection:

    • Dosage: A typical bolus dose is in the range of 10-50 mg/kg body weight.

    • Procedure: Administer the tracer solution via the tail vein. This method leads to a rapid increase in plasma tracer concentration followed by a decay phase.

  • Continuous Intravenous (IV) Infusion:

    • Rationale: This method is preferred for achieving a metabolic steady-state, where the rate of tracer infusion is balanced by its clearance.

    • Procedure:

      • Surgically implant a catheter into the jugular vein one to two days prior to the experiment to allow for recovery.

      • On the day of the experiment, connect the catheter to a syringe pump.

      • Administer a priming bolus dose (e.g., 10-20 mg/kg) over 1-2 minutes to rapidly increase the plasma concentration of the tracer to the desired steady-state level.

      • Immediately follow with a continuous infusion at a rate of 0.1-0.5 mg/kg/min for a duration of 2-6 hours. The exact rate and duration should be optimized based on the specific research question and the metabolic pathways of interest.

  • Intraperitoneal (IP) Injection:

    • Dosage: 20-100 mg/kg body weight.

    • Procedure: This route is less invasive than IV administration but results in slower absorption and potentially less precise control over plasma tracer concentrations.

  • Oral Gavage:

    • Dosage: 50-200 mg/kg body weight.

    • Procedure: Useful for studying intestinal absorption and first-pass metabolism of serine.

III. Sample Collection

Timeline: Tissues and biofluids should be collected at the end of the infusion period or at various time points after a bolus injection to capture the dynamics of tracer incorporation.

Blood Collection:

  • Collect blood via cardiac puncture or from the retro-orbital sinus into EDTA-coated tubes.

  • Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.

  • Snap-freeze the plasma in liquid nitrogen and store at -80°C.

Tissue Collection:

  • Immediately following euthanasia, rapidly dissect the tissues of interest (e.g., tumor, liver, brain, muscle).

  • Rinse tissues briefly in ice-cold phosphate-buffered saline (PBS) to remove excess blood.

  • Blot the tissues dry.

  • Snap-freeze the tissues in liquid nitrogen.

  • Store at -80°C until metabolite extraction. It is crucial to minimize the time between euthanasia and tissue freezing to halt metabolic activity.

IV. Metabolite Extraction
  • Weigh the frozen tissue (~20-50 mg) in a pre-chilled tube.

  • Add a cold extraction solvent. A common choice is 80% methanol (v/v) in water, pre-chilled to -80°C. Use a solvent-to-tissue ratio of at least 10:1 (v/w).

  • Homogenize the tissue using a bead beater or a probe sonicator while keeping the sample on ice.

  • Vortex the homogenate for 10 minutes at 4°C.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet proteins and cellular debris.

  • Transfer the supernatant containing the polar metabolites to a new tube.

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Store the dried extracts at -80°C until analysis.

V. Mass Spectrometry Analysis

Derivatization (for GC-MS):

  • Resuspend the dried metabolite extract in a derivatization agent such as N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMSCI) in pyridine.

  • Incubate at 70°C for 30-60 minutes.

LC-MS/MS Analysis:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system is recommended for accurate mass measurements and isotopologue distribution analysis.

  • Chromatography: Use a suitable column for separating amino acids, such as a HILIC (hydrophilic interaction liquid chromatography) column.

  • Mass Spectrometry: Acquire data in both full scan mode to observe all ions and in targeted MS/MS mode to confirm the identity of serine and its downstream metabolites.

Data Analysis:

  • Identify the mass isotopologues of serine and its metabolites based on the known mass shifts from the incorporation of ¹³C and ¹⁵N. For L-Serine-¹³C₃,¹⁵N, the fully labeled molecule will have a mass increase of +4 Da compared to the unlabeled molecule.

  • Calculate the fractional enrichment of each isotopologue by correcting for the natural abundance of heavy isotopes.

  • Metabolic flux analysis can be performed using specialized software (e.g., INCA, Metran) to model the flow of labeled atoms through metabolic pathways.

Data Presentation

The following tables provide a template for summarizing quantitative data from in vivo L-Serine-¹³C₃,¹⁵N labeling experiments. The values presented are hypothetical and for illustrative purposes.

Table 1: Fractional Enrichment of Serine Isotopologues in Plasma and Tissues

TissueM+0 (%)M+1 (¹⁵N) (%)M+3 (¹³C₃) (%)M+4 (¹³C₃,¹⁵N) (%)
Plasma85.2 ± 2.11.5 ± 0.33.8 ± 0.59.5 ± 1.2
Tumor78.9 ± 3.52.1 ± 0.45.2 ± 0.913.8 ± 2.3
Liver82.1 ± 2.81.8 ± 0.24.5 ± 0.611.6 ± 1.9
Brain90.3 ± 1.90.9 ± 0.12.1 ± 0.46.7 ± 1.1

Data are presented as mean ± standard deviation.

Table 2: Fractional Enrichment of Downstream Metabolites from L-Serine-¹³C₃,¹⁵N

MetaboliteTissueM+1 (¹³C or ¹⁵N) (%)M+2 (¹³C₂, ¹³C¹⁵N) (%)M+3 (¹³C₃, ¹³C₂¹⁵N) (%)
GlycineTumor8.2 ± 1.15.4 ± 0.8-
GlycineLiver6.9 ± 0.94.1 ± 0.6-
CysteineTumor3.5 ± 0.51.8 ± 0.3-
CysteineLiver4.8 ± 0.72.5 ± 0.4-
PhosphatidylserineBrain-2.1 ± 0.43.2 ± 0.6

Data are presented as mean ± standard deviation. The specific isotopologues will depend on the metabolic conversions.

Visualization of Pathways and Workflows

experimental_workflow cluster_preparation Preparation cluster_administration Tracer Administration cluster_sampling Sample Collection cluster_analysis Analysis animal_prep Mouse Model (e.g., C57BL/6 with tumor xenograft) infusion Intravenous Infusion (Bolus + Continuous) animal_prep->infusion tracer_prep Prepare L-Serine-¹³C₃,¹⁵N Tracer Solution tracer_prep->infusion blood Blood Collection (Plasma) infusion->blood tissue Tissue Collection (Tumor, Liver, Brain) infusion->tissue extraction Metabolite Extraction blood->extraction tissue->extraction ms_analysis LC-MS/MS Analysis extraction->ms_analysis data_analysis Data Analysis (Isotopologue Distribution, Flux Analysis) ms_analysis->data_analysis

serine_metabolism cluster_glycolysis Glycolysis cluster_serine_synthesis De Novo Serine Synthesis cluster_serine_catabolism Serine Catabolism & Utilization glucose Glucose g3p 3-Phosphoglycerate glucose->g3p phgdh PHGDH psat1 PSAT1 psph PSPH phosphohydroxypyruvate 3-Phosphohydroxypyruvate phosphoserine Phosphoserine serine L-Serine (¹³C₃,¹⁵N labeled) glycine Glycine cysteine Cysteine pyruvate Pyruvate lipids Lipids (Phosphatidylserine, Sphingolipids) nucleotides Nucleotides one_carbon One-Carbon Metabolism

Application Notes and Protocols for L-Serine-13C3,15N Metabolomics Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of biological samples for the quantitative analysis of L-serine using L-Serine-13C3,15N as an internal standard. The methodologies cover sample extraction from plasma, tissues, and cultured cells for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

L-serine is a non-essential amino acid that plays a central role in cellular proliferation and is a precursor for the synthesis of proteins, other amino acids, nucleotides, and lipids such as sphingolipids.[1][2] Its metabolism is intricately linked to one-carbon metabolism, which is crucial for methylation reactions and nucleotide synthesis.[1][2][3] Stable isotope-labeled L-serine, such as this compound, is an ideal internal standard for mass spectrometry-based metabolomics studies, enabling accurate quantification by correcting for matrix effects and variations during sample preparation. This document provides detailed protocols for sample preparation from various biological matrices to ensure high-quality data for metabolomic analysis.

L-Serine Metabolism and its Interconnections

The metabolic pathways of L-serine are complex and central to many cellular functions. The de novo synthesis of L-serine occurs from the glycolytic intermediate 3-phosphoglycerate. L-serine can then be converted to glycine, providing one-carbon units to the folate cycle, or be used in the synthesis of sphingolipids. Understanding these pathways is critical for interpreting metabolomics data.

L-Serine Metabolic Pathways cluster_glycolysis Glycolysis cluster_serine_synthesis De Novo Serine Synthesis cluster_one_carbon One-Carbon Metabolism cluster_sphingolipid Sphingolipid Synthesis 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT1 L-Serine L-Serine Phosphoserine->L-Serine PSPH Glycine Glycine L-Serine->Glycine SHMT 3-Ketosphinganine 3-Ketosphinganine L-Serine->3-Ketosphinganine SPT 5,10-Methylene-THF 5,10-Methylene-THF Glycine->5,10-Methylene-THF GCS Nucleotide Synthesis Nucleotide Synthesis 5,10-Methylene-THF->Nucleotide Synthesis Ceramides Ceramides 3-Ketosphinganine->Ceramides

L-Serine metabolism and its connection to other pathways.

Sample Preparation Workflows

A generalized workflow for metabolomics sample preparation involves rapid quenching of metabolic activity, extraction of metabolites, and subsequent analysis. The specific steps vary depending on the sample matrix.

General Sample Preparation Workflow Sample_Collection Sample Collection (Plasma, Tissue, Cells) Quenching Quenching (e.g., Liquid Nitrogen, Cold Methanol) Sample_Collection->Quenching Homogenization Homogenization (for tissues) Quenching->Homogenization if applicable Spiking Spike with this compound Internal Standard Quenching->Spiking Homogenization->Spiking Extraction Metabolite Extraction (e.g., Protein Precipitation, Liquid-Liquid Extraction) Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Drying Drying (under Nitrogen or Vacuum) Supernatant_Collection->Drying Reconstitution Reconstitution Drying->Reconstitution Derivatization Derivatization (for GC-MS) Reconstitution->Derivatization if applicable Analysis LC-MS/MS or GC-MS Analysis Reconstitution->Analysis Derivatization->Analysis

A generalized workflow for metabolomics sample preparation.

Quantitative Performance Data for L-Serine Analysis

The following tables summarize typical quantitative performance data for the analysis of serine in biological matrices using LC-MS/MS with a stable isotope-labeled internal standard.

Table 1: LC-MS/MS Method Validation for Serine in Human Plasma

ParameterValue
Linearity Range0.19 - 25.0 nmol/mL
Correlation Coefficient (r²)0.9983
Intra-day Precision (%CV)< 8.38%
Inter-day Precision (%CV)< 8.38%
Accuracy92.93% - 102.29%
Matrix Effect< 25%

Table 2: LC-MS/MS Parameters for Serine Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Serine106.160.1
Serine-13C3,15N (IS)110.163.1

Experimental Protocols

Protocol 1: Sample Preparation from Plasma for LC-MS/MS Analysis

This protocol is adapted for the extraction of amino acids from plasma samples.

Materials:

  • Human plasma

  • This compound internal standard (IS) solution

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Thaw plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the this compound internal standard solution.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation from Tissue for LC-MS/MS Analysis

This protocol describes the extraction of metabolites from tissue samples.

Materials:

  • Tissue sample (e.g., liver, brain)

  • This compound internal standard (IS) solution

  • Methanol:Water (80:20, v/v), pre-chilled to -80°C

  • Liquid nitrogen

  • Bead homogenizer with ceramic beads

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Weigh approximately 20-30 mg of frozen tissue.

  • Immediately place the tissue in a pre-chilled 2 mL tube containing ceramic beads.

  • Add 1 mL of ice-cold 80% methanol containing the this compound internal standard.

  • Homogenize the tissue using a bead homogenizer (e.g., 2 cycles of 25 Hz for 1 min with a 2 min pause on ice in between).

  • Incubate the homogenate at -20°C for 30 minutes.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes to pellet any debris.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Sample Preparation from Adherent Cultured Cells for LC-MS/MS Analysis

This protocol is for the extraction of intracellular metabolites from adherent cell cultures.

Materials:

  • Adherent cells in culture plates

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (MeOH), HPLC grade, pre-chilled to -80°C

  • This compound internal standard (IS) solution

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Place the cell culture plate on ice and aspirate the culture medium.

  • Quickly wash the cells twice with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add 1 mL of ice-cold 80% methanol containing the this compound internal standard to each well (for a 6-well plate).

  • Scrape the cells from the plate using a cell scraper.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortex for 30 seconds.

  • Incubate at -20°C for 20 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 4: Derivatization of L-Serine for GC-MS Analysis

This protocol describes the derivatization of serine using MTBSTFA for GC-MS analysis.

Materials:

  • Dried sample extract

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS)

  • Acetonitrile (ACN), anhydrous

  • Pyridine, anhydrous

  • Heating block or oven

  • GC-MS vials with inserts

Procedure:

  • Ensure the sample extract is completely dry.

  • Add 50 µL of anhydrous acetonitrile to the dried extract.

  • Add 50 µL of MTBSTFA + 1% t-BDMCS.

  • Vortex for 30 seconds.

  • Incubate at 70°C for 30 minutes.

  • Cool the sample to room temperature.

  • Transfer the derivatized sample to a GC-MS vial with an insert for analysis.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preparation of various biological samples for L-serine metabolomics studies. The use of this compound as an internal standard is critical for achieving accurate and reproducible quantification. Adherence to these detailed procedures will enable researchers, scientists, and drug development professionals to generate high-quality data for a better understanding of the role of L-serine in health and disease.

References

Application Notes and Protocols for Measuring De Novo Serine Synthesis Using L-Serine-¹³C₃,¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine is a non-essential amino acid that plays a critical role in a multitude of cellular processes, including protein synthesis, nucleotide biosynthesis, and the generation of other amino acids like glycine and cysteine. The de novo synthesis of serine is a vital metabolic pathway, particularly in proliferating cells such as cancer cells, where the demand for serine can exceed its availability from extracellular sources.[1] The pathway originates from the glycolytic intermediate 3-phosphoglycerate and involves three key enzymatic steps.[2][3][4] Measuring the rate of de novo serine synthesis provides valuable insights into the metabolic state of cells and can be a crucial aspect of drug development, especially in the context of oncology.

This document provides detailed application notes and protocols for the use of L-Serine-¹³C₃,¹⁵N as a stable isotope tracer to measure de novo serine synthesis. Stable isotope tracing allows for the precise tracking of atoms through metabolic pathways, offering a dynamic view of cellular metabolism.[5] L-Serine-¹³C₃,¹⁵N is an ideal tracer for these studies as it is isotopically labeled on all three carbon atoms and the nitrogen atom, allowing for clear differentiation from unlabeled serine and its metabolic products by mass spectrometry.

Biochemical Pathway: De Novo Serine Synthesis

The de novo synthesis of serine from the glycolytic intermediate 3-phosphoglycerate (3-PG) occurs through the serine synthesis pathway (SSP). This pathway consists of three enzymatic reactions:

  • Oxidation: 3-phosphoglycerate dehydrogenase (PHGDH) oxidizes 3-PG to 3-phosphohydroxypyruvate.

  • Transamination: Phosphoserine aminotransferase 1 (PSAT1) converts 3-phosphohydroxypyruvate to O-phosphoserine.

  • Hydrolysis: Phosphoserine phosphatase (PSPH) dephosphorylates O-phosphoserine to produce serine.

This newly synthesized serine can then be utilized in various downstream metabolic pathways.

Serine_Synthesis_Pathway cluster_glycolysis Glycolysis cluster_ssp Serine Synthesis Pathway cluster_downstream Downstream Metabolism 3-PG 3-Phosphoglycerate 3-PHP 3-Phosphohydroxypyruvate 3-PG->3-PHP PHGDH P-Ser O-Phosphoserine 3-PHP->P-Ser PSAT1 Serine Serine P-Ser->Serine PSPH Glycine Glycine Serine->Glycine Cysteine Cysteine Serine->Cysteine Nucleotides Nucleotides Serine->Nucleotides Sphingolipids Sphingolipids Serine->Sphingolipids

De Novo Serine Synthesis Pathway

Experimental Workflow

The general workflow for measuring de novo serine synthesis using L-Serine-¹³C₃,¹⁵N involves several key steps, from cell culture and tracer labeling to sample preparation and analysis by liquid chromatography-mass spectrometry (LC-MS).

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., cancer cell lines) Tracer_Labeling 2. Isotope Labeling (Incubate with L-Serine-¹³C₃,¹⁵N) Cell_Culture->Tracer_Labeling Metabolite_Extraction 3. Metabolite Extraction (Quenching and lysis) Tracer_Labeling->Metabolite_Extraction Sample_Preparation 4. Sample Preparation (Protein precipitation, derivatization if needed) Metabolite_Extraction->Sample_Preparation LCMS_Analysis 5. LC-MS/MS Analysis (Quantification of labeled and unlabeled serine) Sample_Preparation->LCMS_Analysis Data_Analysis 6. Data Analysis (Calculate fractional contribution and flux rates) LCMS_Analysis->Data_Analysis

Experimental Workflow for Isotope Tracing

Detailed Experimental Protocols

Cell Culture and Isotope Labeling

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

Materials:

  • Cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • L-Serine-¹³C₃,¹⁵N (isotopic purity >98%)

  • Serine-free culture medium

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.

  • Media Preparation: Prepare the labeling medium by supplementing serine-free medium with a known concentration of L-Serine-¹³C₃,¹⁵N. The final concentration of the tracer should be optimized but is typically in the physiological range of serine in plasma (e.g., 100-200 µM). Also, prepare a control medium with unlabeled L-serine at the same concentration.

  • Labeling:

    • Aspirate the growth medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the prepared labeling medium (or control medium) to the cells.

    • Incubate the cells for a specific period. The labeling time should be optimized to achieve a steady-state labeling of the intracellular serine pool. This can range from a few hours to 24 hours, depending on the cell line's metabolic rate. A time-course experiment is recommended to determine the optimal labeling time.

Metabolite Extraction

Materials:

  • Cold PBS

  • 80% Methanol (pre-chilled to -80°C)

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Quenching: At the end of the labeling period, place the culture plates on ice.

  • Washing: Quickly aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.

  • Extraction:

    • Add a sufficient volume of pre-chilled 80% methanol to the cells (e.g., 1 mL for a well of a 6-well plate).

    • Use a cell scraper to detach the cells and ensure they are suspended in the methanol.

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Lysis: Vortex the tubes vigorously for 1 minute.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube.

  • Storage: Store the metabolite extracts at -80°C until LC-MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

LC Conditions (Example):

  • Column: A column suitable for polar metabolite separation, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a reversed-phase column with an ion-pairing agent.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient from high organic to high aqueous to elute polar compounds. This needs to be optimized for the specific column and system.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min).

  • Column Temperature: 25-40°C.

  • Injection Volume: 1-10 µL.

MS/MS Conditions (Example for a Triple Quadrupole Mass Spectrometer):

The mass spectrometer should be operated in positive ion mode using electrospray ionization (ESI). The specific mass transitions (parent ion -> fragment ion) for unlabeled serine and L-Serine-¹³C₃,¹⁵N need to be determined.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Unlabeled L-Serine (M+H)⁺106.0560.0
L-Serine-¹³C₃,¹⁵N (M+H)⁺110.0663.0

Note: These are theoretical m/z values and should be optimized on the specific instrument.

Data Analysis and Presentation

The data obtained from the LC-MS/MS analysis will provide the peak areas for both unlabeled (M+0) and labeled (M+4) serine.

  • Calculate Fractional Contribution: The fractional contribution (FC) of the tracer to the intracellular serine pool can be calculated using the following formula:

    FC (%) = [Peak Area (M+4) / (Peak Area (M+0) + Peak Area (M+4))] x 100

  • Data Presentation: The quantitative data should be summarized in a clear and structured table for easy comparison across different experimental conditions.

Table 1: Fractional Contribution of L-Serine-¹³C₃,¹⁵N to the Intracellular Serine Pool in Different Cell Lines

Cell LineTreatmentLabeling Time (hours)Fractional Contribution (%) (Mean ± SD)
Cell Line A Control6Example: 45.2 ± 3.1
Drug X6Example: 28.7 ± 2.5
Control12Example: 68.9 ± 4.2
Drug X12Example: 42.1 ± 3.8
Cell Line B Control6Example: 62.5 ± 5.0
Drug Y6Example: 60.1 ± 4.5
Control12Example: 85.3 ± 6.1
Drug Y12Example: 83.9 ± 5.7

Note: The data in this table is for illustrative purposes only and should be replaced with actual experimental results.

Conclusion

The use of L-Serine-¹³C₃,¹⁵N as a stable isotope tracer is a powerful technique for quantifying de novo serine synthesis. The detailed protocols and guidelines provided in this document offer a solid foundation for researchers to design and execute these experiments. Careful optimization of experimental parameters, particularly tracer concentration and labeling time, is crucial for obtaining accurate and reproducible results. The insights gained from these studies can significantly contribute to our understanding of cellular metabolism and aid in the development of novel therapeutic strategies targeting metabolic pathways.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low L-Serine-13C3,15N Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low incorporation of L-Serine-13C3,15N in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical expected incorporation efficiency for this compound in cell culture?

A2: For accurate quantitative proteomics using stable isotope labeling, a labeling efficiency of at least 97% is recommended.[1] Achieving this typically requires culturing the cells for a sufficient duration in the labeling medium to ensure complete replacement of the natural amino acid with its heavy counterpart.

Q2: How many cell doublings are required for complete incorporation of this compound?

A2: Generally, a minimum of five to six cell doublings in the stable isotope-containing medium is recommended to achieve over 99% incorporation.[2] However, the optimal number of doublings can vary depending on the cell line's growth rate and protein turnover.

Q3: Can the concentration of this compound in the medium be too high or too low?

A3: Yes, both can be problematic. While a sufficient concentration is necessary for efficient uptake and incorporation, excessive concentrations could potentially be toxic or alter cellular metabolism. It is advisable to use the recommended concentrations for your specific cell line and media formulation.[1]

Q4: Mycoplasma contamination is suspected in my cell culture. Can this affect this compound incorporation?

A4: Yes, mycoplasma contamination can significantly alter cellular metabolism, including amino acid utilization, which can interfere with labeling experiments. It is crucial to regularly test your cell cultures for mycoplasma.[2]

Q5: Could the this compound be unstable in the cell culture medium over time?

A5: L-Serine is a stable amino acid. However, prolonged incubation at 37°C in a complex medium can potentially lead to some degradation. It is good practice to use freshly prepared or properly stored media for your experiments.

Troubleshooting Guide

Issue 1: Low Incorporation Efficiency of this compound Detected by Mass Spectrometry

Symptoms:

  • Mass spectrometry data reveals a low percentage of heavy-labeled peptides.

  • Inconsistent mass shift between light and heavy peptides is observed.

Possible Causes Solutions & Troubleshooting Steps
Insufficient Cell Doublings Ensure cells have undergone at least 5-6 doublings in the SILAC medium to achieve >99% incorporation.[2] Verify the number of doublings and extend the culture period if necessary.
Incorrect this compound Concentration Use the recommended concentration of heavy L-Serine for your specific cell line and media formulation. If unsure, perform a dose-response experiment to determine the optimal concentration.
Presence of Unlabeled Serine Use dialyzed fetal bovine serum (FBS) to minimize the introduction of unlabeled amino acids. Ensure that the basal medium used for preparing the labeling medium is devoid of unlabeled serine.
Amino Acid Conversion (Metabolic Scrambling) Cells can metabolize other labeled compounds and incorporate the isotopes into serine. Conversely, labeled serine can be converted to other metabolites. Analyze your mass spectrometry data for unexpected labeled species.
Cell Line Specific Metabolism Some cell lines may have a high rate of de novo serine synthesis, diluting the labeled serine pool. Consider using inhibitors of the serine synthesis pathway if appropriate for your experimental goals.
Competition for Uptake Other neutral amino acids, such as alanine and threonine, can compete with serine for uptake by cell surface transporters. Review the composition of your culture medium and consider reducing the concentration of competing amino acids if possible.
Issue 2: High Variability in this compound Incorporation Between Replicates

Symptoms:

  • Significant differences in the percentage of heavy-labeled peptides across replicate experiments.

Possible Causes Solutions & Troubleshooting Steps
Inconsistent Cell Culture Conditions Maintain consistent cell density, passage number, and growth phase across all replicates.
Variable Media Preparation Prepare a single large batch of labeling medium for all replicates to ensure consistency.
Errors in Sample Mixing Carefully measure protein concentrations before mixing light and heavy cell lysates to ensure a 1:1 ratio for the control.

Experimental Protocols

Protocol 1: Checking this compound Incorporation Efficiency
  • Cell Culture: Culture a small population of your cells in the "heavy" this compound-containing medium for at least five cell doublings.

  • Cell Lysis and Protein Digestion: Harvest the "heavy" labeled cells and lyse them using a compatible lysis buffer. Perform an in-solution or in-gel digestion of the proteins using trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Search the mass spectrometry data against a protein database. Determine the percentage of peptides that have incorporated the heavy L-Serine. The goal is to achieve an incorporation rate of over 97%.

Protocol 2: Optimizing Media to Enhance Serine Uptake
  • Baseline Measurement: Culture your cells in your standard "heavy" this compound-containing medium and measure the incorporation efficiency as described in Protocol 1.

  • Media Modification:

    • Competing Amino Acids: If your medium contains high concentrations of other neutral amino acids like alanine, prepare a custom medium with a reduced concentration of these amino acids.

    • Hypoxanthine Supplementation: The presence of hypoxanthine can spare serine from being used for purine synthesis. Consider adding hypoxanthine to your medium at a concentration of 100 µM.

  • Re-evaluation: Culture your cells in the modified medium for at least five doublings and re-measure the incorporation efficiency.

  • pH and Osmolality: Ensure the pH of your custom medium is maintained between 7.2 and 7.4 and the osmolality is within the optimal range for your cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis prep_media Prepare 'Heavy' Medium (with this compound) culture Culture Cells for >5 Doublings prep_media->culture prep_cells Prepare Cell Culture prep_cells->culture harvest Harvest & Lyse Cells culture->harvest digest Protein Digestion harvest->digest ms_analysis LC-MS/MS Analysis digest->ms_analysis data_analysis Data Analysis & Incorporation Check ms_analysis->data_analysis

Caption: General experimental workflow for assessing this compound incorporation.

serine_metabolism Glucose Glucose Three_PG 3-Phosphoglycerate Glucose->Three_PG Glycolysis Int_Serine Intracellular This compound Three_PG->Int_Serine De Novo Synthesis (PHGDH, PSAT1, PSPH) Ext_Serine Extracellular This compound Ext_Serine->Int_Serine Transport (ASCT1/2) Glycine Glycine Int_Serine->Glycine Cysteine Cysteine Int_Serine->Cysteine Phospholipids Phospholipids Int_Serine->Phospholipids Sphingolipids Sphingolipids Int_Serine->Sphingolipids Protein Protein Synthesis Int_Serine->Protein One_Carbon One-Carbon Metabolism Int_Serine->One_Carbon Glycine->One_Carbon

Caption: Simplified metabolic pathways of L-Serine in a cell.

troubleshooting_flowchart decision decision solution solution start Low this compound Incorporation check_doublings >5 Cell Doublings? start->check_doublings check_media Using Dialyzed Serum? check_doublings->check_media Yes increase_doublings Increase Culture Time check_doublings->increase_doublings No check_competition High Levels of Competing Amino Acids? check_media->check_competition Yes use_dialyzed Switch to Dialyzed Serum check_media->use_dialyzed No check_de_novo High De Novo Synthesis? check_competition->check_de_novo No modify_media Modify Media Composition check_competition->modify_media Yes consider_inhibitors Consider Pathway Inhibitors check_de_novo->consider_inhibitors Yes final_solution Re-evaluate Incorporation check_de_novo->final_solution No increase_doublings->final_solution use_dialyzed->final_solution modify_media->final_solution consider_inhibitors->final_solution

Caption: Decision tree for troubleshooting low this compound incorporation.

References

Technical Support Center: Metabolic Scrambling of 15N and 13C in Serine Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for troubleshooting metabolic scrambling in serine isotope labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on identifying and mitigating common issues encountered during 13C and 15N serine tracing studies.

Frequently Asked Questions (FAQs)

Q1: What is metabolic scrambling in the context of serine isotope labeling?

A1: Metabolic scrambling refers to the biochemical conversion of the isotopic labels from a supplemented tracer, such as 15N- or 13C-labeled serine, into other metabolites that were not the primary targets of the study. For instance, the carbon backbone and nitrogen atom of serine can be utilized in various interconnected metabolic pathways, leading to the appearance of the isotope label in other amino acids, nucleotides, and central carbon metabolism intermediates.[1] This occurs because serine is a central hub in metabolism, donating one-carbon units and serving as a precursor for the synthesis of other molecules like glycine and cysteine.[2]

Q2: Why is my 13C label from [U-13C3]serine appearing in glycine?

A2: The appearance of a 13C label in glycine after administering [U-13C3]serine is an expected outcome of serine metabolism. The enzyme serine hydroxymethyltransferase (SHMT), present in both the cytoplasm and mitochondria, catalyzes the reversible conversion of serine to glycine.[3] In this reaction, the C3 carbon of serine is transferred as a one-carbon unit to tetrahydrofolate (THF), while the C1 and C2 carbons of serine form the glycine backbone. Therefore, if you are using [U-13C3]serine, you would expect to see M+2 labeled glycine.

Q3: I am observing a higher-than-expected M+1 peak in my target metabolite after 13C labeling. What could be the cause?

A3: A higher-than-expected M+1 peak can arise from several sources. One common reason is the natural abundance of 13C, which is approximately 1.1%.[4] For larger molecules, the probability of containing at least one 13C atom naturally is significant and must be corrected for. Software tools are available to perform this natural abundance correction.[5] Another possibility is the recycling of 13CO2 generated from decarboxylation reactions within the cell, which can then be re-incorporated into metabolites via carboxylation reactions.

Q4: How can I differentiate between de novo serine synthesis and the uptake of exogenous serine in my experiment?

A4: To distinguish between these two sources, a dual-labeling strategy can be employed. For example, you can culture cells in a medium containing [U-13C]glucose and unlabeled exogenous serine. The M+3 isotopologue of serine will specifically represent the fraction synthesized de novo from glucose. Conversely, you can use labeled serine (e.g., [U-13C3]serine) in a medium with unlabeled glucose to trace the fate of exogenous serine.

Troubleshooting Guides

This section provides solutions to common problems you might encounter during your 15N and 13C serine labeling experiments.

Issue 1: Low Isotopic Enrichment in Target Metabolites

Symptoms:

  • The percentage of labeled target metabolites is significantly lower than expected.

  • The signal-to-noise ratio for the labeled isotopologues is poor.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Insufficient Labeling Time Ensure cells have been cultured in the labeled medium for a sufficient duration to reach isotopic steady state for the pathway of interest. This can range from minutes for glycolysis to over 24 hours for nucleotides.
Competition from Unlabeled Sources If using standard fetal bovine serum (FBS), it contains unlabeled amino acids that will compete with your labeled serine. Use dialyzed FBS to minimize this competition. Also, ensure your base medium is deficient in the nutrient you are tracing.
Low Tracer Concentration The concentration of the labeled serine in the medium may be too low. Ensure the concentration is appropriate for your cell line and experimental goals.
Cell Viability Issues Poor cell health can lead to altered metabolism and reduced uptake of nutrients. Check cell viability and ensure optimal culture conditions.
Issue 2: Unexpected Labeling Patterns (Metabolic Scrambling)

Symptoms:

  • Isotopic labels appear in metabolites that are not direct products of the pathway under investigation.

  • The mass isotopologue distribution (MID) shows unexpected peaks.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Serine to Glycine Conversion As mentioned in the FAQs, the interconversion of serine and glycine is a major route of label scrambling. This is an expected biological process.
One-Carbon Metabolism The one-carbon unit from serine's C3 is transferred to the folate pool and can be incorporated into purines, thymidylate, and other metabolites. This is a key pathway to consider when interpreting your data.
Transamination Reactions The nitrogen from 15N-serine can be transferred to other amino acids through the action of aminotransferases.
Gluconeogenesis/Glycolysis Serine can be converted to pyruvate, which can then enter the TCA cycle or be used for gluconeogenesis, leading to the scrambling of 13C labels into various central carbon metabolites.

Data Presentation

The following tables summarize quantitative data on the metabolic fate of serine-derived isotopes. Note that the extent of scrambling can vary significantly depending on the cell type, culture conditions, and the specific labeled serine isotopologue used.

Table 1: Illustrative Example of 13C Scrambling from [U-13C3]Serine in a Cancer Cell Line

MetaboliteMajor Isotopologue(s)Typical % Labeled (relative to total pool of that metabolite)
SerineM+3>95%
GlycineM+240-60%
CysteineM+310-20%
Purines (e.g., ATP)M+2, M+3, M+55-15%
PyruvateM+3<5%

Note: This data is illustrative and will vary between experiments.

Table 2: Illustrative Example of 15N Scrambling from [α-15N]Serine in a Mammalian Cell Line

MetaboliteMajor IsotopologueTypical % Labeled (relative to total pool of that metabolite)
SerineM+1>95%
GlycineM+130-50%
AlanineM+15-10%
AspartateM+15-10%
GlutamateM+15-10%

Note: This data is illustrative and will vary between experiments.

Experimental Protocols

Protocol 1: General Procedure for 13C-Serine Labeling in Adherent Mammalian Cells
  • Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of the experiment.

  • Media Preparation: Prepare custom DMEM or RPMI-1640 medium lacking serine. Supplement this medium with [U-13C3]serine at the desired concentration (e.g., the physiological concentration of serine) and dialyzed fetal bovine serum.

  • Labeling: When cells reach the desired confluency, aspirate the regular growth medium, wash once with pre-warmed phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.

  • Incubation: Incubate the cells for a predetermined time to achieve isotopic steady state. This time should be optimized for the specific metabolic pathway under investigation.

  • Quenching and Metabolite Extraction:

    • Aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold 0.9% NaCl solution.

    • Immediately add a cold extraction solvent (e.g., 80:20 methanol:water at -80°C) to the cells.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Centrifuge at high speed at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube for analysis.

Protocol 2: LC-MS/MS Analysis of Labeled Amino Acids
  • Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

  • Chromatography: Use a HILIC or reversed-phase column suitable for amino acid separation. Develop a gradient elution method using appropriate mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

  • Mass Spectrometry:

    • Use a high-resolution mass spectrometer capable of distinguishing between isotopologues.

    • Operate the instrument in positive or negative ion mode, depending on the optimal ionization for the amino acids of interest.

    • Set up a targeted analysis method to monitor the m/z values of the expected labeled and unlabeled amino acids.

    • Acquire data in full scan mode to identify all isotopologues and in MS/MS mode to confirm the identity of the metabolites.

  • Data Analysis:

    • Integrate the peak areas for each isotopologue of the amino acids of interest.

    • Correct for the natural abundance of 13C and 15N using appropriate software.

    • Calculate the fractional enrichment of each metabolite.

Mandatory Visualizations

Serine_Metabolism cluster_glycolysis Glycolysis cluster_serine_synthesis De Novo Serine Synthesis cluster_one_carbon One-Carbon Metabolism 3PG 3PG Serine_de_novo Serine 3PG->Serine_de_novo PHGDH, PSAT1, PSPH Serine_pool Intracellular Serine Pool Serine_de_novo->Serine_pool Glycine Glycine Glycine->Serine_pool SHMT1/2 (reverse) Purine_Synthesis Purine_Synthesis Glycine->Purine_Synthesis C1_unit One-Carbon Unit (to Folate Cycle) C1_unit->Purine_Synthesis incorporation Serine_pool->Glycine SHMT1/2 Serine_pool->C1_unit SHMT1/2 Protein_Synthesis Protein_Synthesis Serine_pool->Protein_Synthesis tRNA charging Cysteine Cysteine Serine_pool->Cysteine Exogenous_Serine Exogenous [13C/15N]Serine Exogenous_Serine->Serine_pool

Caption: Metabolic fate of serine, a central hub for various biosynthetic pathways.

Troubleshooting_Low_Enrichment Start Low Isotopic Enrichment Observed Check_Time Was labeling time sufficient for isotopic steady state? Start->Check_Time Check_Serum Are you using dialyzed FBS? Check_Time->Check_Serum Yes Increase_Time Increase labeling time and re-run experiment. Check_Time->Increase_Time No Check_Viability Is cell viability normal? Check_Serum->Check_Viability Yes Switch_Serum Switch to dialyzed FBS to reduce competition. Check_Serum->Switch_Serum No Optimize_Culture Optimize culture conditions and check for contamination. Check_Viability->Optimize_Culture No End Problem Resolved Check_Viability->End Yes Increase_Time->End Switch_Serum->End Optimize_Culture->End

Caption: Decision tree for troubleshooting low isotopic enrichment in labeling experiments.

References

Technical Support Center: Isotope Abundance Correction in L-Serine-¹³C₃,¹⁵N Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately correcting for natural isotope abundance in metabolic tracing experiments using L-Serine-¹³C₃,¹⁵N.

Frequently Asked Questions (FAQs)

Q1: What is natural isotope abundance, and why is it crucial to correct for it in stable isotope tracing experiments?

A1: Natural isotope abundance refers to the fact that elements exist in nature as a mixture of isotopes. For instance, carbon is predominantly ¹²C, but about 1.1% of it is the heavier isotope ¹³C. Similarly, nitrogen is mostly ¹⁴N, with a small fraction of ¹⁵N.[1][2] In a stable isotope tracing experiment, you introduce a substrate, like L-Serine, that is artificially enriched with heavy isotopes (e.g., ¹³C and ¹⁵N) to track its metabolic fate.

Correction is critical because the mass spectrometer detects the total mass of a molecule. Therefore, a molecule that appears to be labeled (heavier) might contain heavy isotopes from your tracer or simply from the natural abundance of elements like carbon, nitrogen, oxygen, and hydrogen.[2] Failing to correct for this natural abundance can lead to a significant overestimation of isotopic enrichment, resulting in distorted data and potentially incorrect biological interpretations.[3][4] The correction process computationally removes the contribution of naturally occurring heavy isotopes, isolating the true enrichment from the labeled tracer.

Q2: What are the natural abundances of the key isotopes relevant to an L-Serine-¹³C₃,¹⁵N experiment?

A2: To perform an accurate correction, you need to know the natural abundance of all isotopes for the elements present in the molecule of interest. The key isotopes for serine (C₃H₇NO₃) are for carbon, hydrogen, nitrogen, and oxygen.

IsotopeNatural Abundance (%)
¹²C~98.9%
¹³C~1.1%
¹H~99.985%
²H (D)~0.015%
¹⁴N~99.63%
¹⁵N~0.37%
¹⁶O~99.76%
¹⁷O~0.04%
¹⁸O~0.20%

Note: These values can vary slightly depending on the source of the materials.

Q3: How does the correction for natural isotope abundance work mathematically?

A3: The correction is typically performed using matrix-based calculations. The relationship between the measured mass isotopologue distribution (MID) and the true, tracer-derived MID can be expressed as a linear equation.

Measured MID = Correction Matrix * True MID

To find the "True MID," this equation is solved by inverting the correction matrix. The correction matrix itself is constructed based on the elemental composition of the metabolite (e.g., C₃H₇NO₃ for serine) and the known natural abundances of the constituent isotopes. Each element in the matrix represents the probability that a given labeled state contributes to a specific measured mass due to the presence of naturally abundant isotopes. Several software tools are available that perform these calculations automatically.

Q4: What software tools are available to perform natural abundance correction?

A4: Several software packages are available to automate the correction process. The choice often depends on the experimental setup (e.g., single vs. multiple tracers, MS vs. MS/MS data) and the user's programming proficiency.

Software ToolKey FeaturesLanguage/Platform
IsoCorrectoR Corrects MS and MS/MS data, handles multiple tracers and tracer impurity.R (Bioconductor)
IsoCor Corrects for natural abundance and tracer impurity, suitable for high-resolution MS data.Python
AccuCor2 Specifically designed for dual-isotope tracer experiments (e.g., ¹³C-¹⁵N).R
PolyMID-Correct Applicable for both low- and high-resolution mass spectrometry data.Python

Troubleshooting Guides

Problem 1: My corrected data shows negative values for some mass isotopologues. What went wrong?

Answer: Negative values in your corrected isotopologue distribution are physically impossible and indicate an issue with the data or the correction process.

Possible Causes & Solutions:

  • Incorrect Elemental Formula: The correction algorithm relies heavily on the exact elemental formula of the analyzed ion (including any derivatization agents). Double-check that the formula entered into the software is precise.

  • Background Noise or Interference: A high level of background noise or a co-eluting compound with an overlapping mass spectrum can distort the measured intensities of your isotopologues.

    • Solution: Review your chromatographic separation. Ensure the peak of interest is well-resolved and that the background subtraction is performed correctly. Manually inspect the mass spectra to check for interfering peaks.

  • Incorrect Isotopic Purity of the Tracer: The isotopic purity of your L-Serine-¹³C₃,¹⁵N tracer is rarely 100%. Most correction software allows you to input the tracer's purity. If this value is incorrect, it can lead to over- or under-correction.

    • Solution: Use the isotopic purity value provided by the manufacturer (e.g., 99% for ¹³C, 99% for ¹⁵N). If high accuracy is required, you may need to analyze the tracer directly to determine its exact isotopic distribution.

  • Low Signal-to-Noise Ratio: Very low intensity peaks are more susceptible to noise, which can lead to erroneous results after correction.

    • Solution: Ensure your analyte concentration is sufficient to produce a strong signal. For low-abundance metabolites, signal averaging or using a more sensitive instrument may be necessary.

Problem 2: Why can't I resolve M+1 isotopologues from my ¹³C₃,¹⁵N-serine experiment with my low-resolution mass spectrometer?

Answer: In a dual-labeling experiment, different combinations of isotopes can result in the same nominal mass. For example, a serine molecule with one ¹³C atom (M+C1N0) and a serine molecule with one ¹⁵N atom (M+C0N1) will both appear as "M+1" on a low-resolution instrument. However, they have slightly different exact masses.

  • Serine (C₃H₇NO₃): Exact Mass ≈ 105.0426 u

  • Serine + 1 ¹³C: Exact Mass ≈ 106.0459 u (Δ ≈ 1.0033 u)

  • Serine + 1 ¹⁵N: Exact Mass ≈ 106.0397 u (Δ ≈ 0.9971 u)

To distinguish between the ¹³C and ¹⁵N contributions, a high-resolution mass spectrometer is required. Without sufficient mass resolution, the correction algorithm cannot accurately assign the observed intensity to the correct isotopologue, which may lead to a failed or inaccurate correction.

Problem 3: The isotopic enrichment in my labeled sample appears very low after correction, even though I expect high incorporation. What should I check?

Answer: If the calculated enrichment is unexpectedly low, it could be due to experimental or data processing issues.

Experimental Workflow for Troubleshooting:

G Troubleshooting Low Isotopic Enrichment cluster_exp Experimental Factors cluster_data Data Analysis Factors cluster_solution Verification Steps Tracer Tracer Viability (Degradation? Concentration?) Culture Cell Culture Conditions (Labeling duration? Cell density?) Tracer->Culture CheckTracer Verify Tracer Purity Tracer->CheckTracer Metabolism Metabolic State (Slow turnover? Alternative pathways?) Culture->Metabolism OptimizeLabel Optimize Labeling Time Culture->OptimizeLabel Extraction Metabolite Extraction (Inefficient extraction? Degradation?) Metabolism->Extraction MS MS Acquisition (Instrument calibration? Saturation?) Extraction->MS Sample Analysis ValidateMethod Validate Extraction Protocol Extraction->ValidateMethod Integration Peak Integration (Incorrect peak boundaries?) MS->Integration Correction Correction Parameters (Wrong formula? Wrong purity?) Integration->Correction Unlabeled Unlabeled Control (High background in control?) Correction->Unlabeled ReviewParams Review All Software Parameters Correction->ReviewParams

Caption: A workflow for troubleshooting unexpectedly low isotopic enrichment.

Key areas to investigate:

  • Labeling Duration: The tracer may not have had enough time to incorporate into the downstream metabolites fully. Consider performing a time-course experiment to determine the optimal labeling duration.

  • Tracer Availability: Ensure the concentration of L-Serine-¹³C₃,¹⁵N in the medium was sufficient and that it did not degrade over the course of the experiment.

  • Metabolic Flux: The cells might be synthesizing serine de novo from other sources (like glucose) or utilizing alternative metabolic pathways, thus diluting the labeled pool.

  • Unlabeled Pools: There may be significant pre-existing unlabeled pools of serine or downstream metabolites within the cells, which would require a longer time to be replaced by the labeled counterparts.

  • Data Processing: Re-verify all parameters in your data processing workflow, including the background subtraction from an unlabeled control sample and the parameters used for the natural abundance correction itself.

Experimental Protocols & Data

General Protocol: L-Serine-¹³C₃,¹⁵N Tracing in Cultured Cells

This protocol provides a generalized workflow for conducting a stable isotope tracing experiment.

Caption: General experimental workflow for stable isotope tracing.

Data Presentation: Example of Correction

The following table shows a hypothetical mass isotopologue distribution (MID) for a metabolite derived from serine, both before and after correction for natural abundance. The metabolite is assumed to have the formula C₅H₁₀N₂O₃.

Mass IsotopologueMeasured Fractional Intensity (%) (Uncorrected)Corrected Fractional Intensity (%) (Tracer-Derived)
M+025.030.5
M+135.032.1
M+222.020.2
M+310.09.8
M+45.04.9
M+52.01.8
M+61.00.7

Notice how the fractional intensity of M+0 increases after correction. This is because some of the intensity measured in the heavier isotopologues (M+1, M+2, etc.) was due to naturally occurring ¹³C, ¹⁵N, etc., and not from the tracer. The correction reassigns this natural abundance contribution back to the M+0 pool.

References

Technical Support Center: Stable Isotope Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address contamination issues in stable isotope labeling experiments.

Troubleshooting Guides

Issue 1: High Keratin Contamination in Mass Spectrometry Data

Symptoms:

  • Prominent keratin peaks in your mass spectra, often masking signals from your proteins of interest.

  • A significant portion of identified peptides in your proteomics data belong to keratins.[1]

Possible Causes & Solutions:

CauseSolution
Environmental Exposure Dust and airborne particles are major sources of keratin.[2][3]
Best Practice: Perform all sample preparation steps in a laminar flow hood to minimize exposure to dust.[1][4] Regularly clean laboratory surfaces and equipment with 70% ethanol.
Improper Sample Handling Direct contact with skin, hair, or clothing can introduce keratin into your samples.
Best Practice: Always wear powder-free nitrile gloves, a clean lab coat, and a hairnet. Change gloves frequently, especially after touching surfaces outside of the clean workspace.
Contaminated Reagents & Consumables Reagents, water, and plasticware can be sources of keratin contamination.
Best Practice: Use high-purity, HPLC-grade solvents and reagents. Aliquot reagents to avoid contaminating stock solutions. Use fresh, individually wrapped, low-protein-binding pipette tips and microcentrifuge tubes.
Gel Electrophoresis Workflow Gel casting plates, staining boxes, and scalpels can introduce keratin.
Best Practice: Thoroughly clean gel casting plates with 70% ethanol. Use dedicated, clean containers for staining mass spectrometry samples and keep them covered. Use a new, clean scalpel for excising each gel band.

Experimental Protocol: Keratin-Free Sample Preparation

  • Work Area Preparation: Meticulously clean a laminar flow hood with 70% ethanol, followed by HPLC-grade water. Wipe down all equipment (pipettes, racks, etc.) with 70% ethanol before placing it in the hood.

  • Personal Protective Equipment (PPE): Wear a clean lab coat, powder-free nitrile gloves, and a hairnet. Avoid wearing clothing made of natural fibers like wool, which can shed particles.

  • Reagent and Consumable Handling: Use fresh, high-purity reagents. Aliquot stock solutions to minimize the risk of contamination. Use sterile, individually wrapped pipette tips and microcentrifuge tubes.

  • Sample Handling: Conduct all sample preparation steps within the laminar flow hood. Keep all tubes, plates, and containers covered as much as possible.

  • Gel Electrophoresis (if applicable):

    • Clean glass plates thoroughly with 70% ethanol before casting gels.

    • Use pre-cast gels to minimize handling and potential contamination.

    • Perform all post-electrophoresis steps (staining, destaining, and band excision) in the laminar flow hood.

    • Use clean, dedicated containers for staining and destaining.

    • Excise gel bands with a new, clean scalpel for each band.

Logical Workflow for Minimizing Keratin Contamination

Workflow to Minimize Keratin Contamination A Start: Sample Preparation B Prepare Clean Workspace (Laminar Flow Hood) A->B C Use Proper PPE (Gloves, Lab Coat, Hairnet) B->C D Handle Reagents Aseptically C->D E Process Sample D->E F Gel Electrophoresis? E->F G Perform in Hood Use Clean Equipment F->G Yes I In-Solution Digestion F->I No H Proceed to MS Analysis G->H I->H Troubleshooting Incomplete SILAC Labeling A Incomplete Labeling Detected B Check Number of Cell Doublings A->B C < 5 Doublings B->C Yes D >= 5 Doublings B->D No E Increase Culture Time C->E F Check for Light Amino Acid Source D->F G Using Standard FBS? F->G Yes H Using Dialyzed FBS? F->H No I Switch to Dialyzed FBS G->I J Verify Heavy Amino Acid Concentration H->J Arginine to Proline Metabolic Conversion Arg Heavy Arginine (*Arg) Orn Ornithine Arg->Orn Arginase GSA Glutamate-5-semialdehyde Orn->GSA OAT P5C Pyrroline-5-carboxylate GSA->P5C Pro Heavy Proline (*Pro) P5C->Pro P5CR Incorporation Protein Incorporation Pro->Incorporation Supplement Proline Supplementation Supplement->Pro

References

Technical Support Center: Troubleshooting Incomplete SILAC Labeling with L-Serine-¹³C₃,¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using L-Serine-¹³C₃,¹⁵N. Here, you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues related to incomplete labeling and metabolic conversion.

Frequently Asked Questions (FAQs)

Q1: What is incomplete SILAC labeling and why is it a problem?

Incomplete labeling occurs when the "heavy" isotope-labeled amino acid (in this case, L-Serine-¹³C₃,¹⁵N) is not fully incorporated into the cellular proteome. This results in the presence of both "light" (unlabeled) and "heavy" versions of serine in newly synthesized proteins. For accurate quantification, a labeling efficiency of over 97% is recommended.[1] Incomplete labeling leads to an underestimation of protein abundance in the "heavy" sample, as the signal from unlabeled peptides contributes to the "light" channel, thereby skewing quantitative ratios.

Q2: What are the primary causes of incomplete labeling with L-Serine-¹³C₃,¹⁵N?

The primary causes of incomplete labeling with L-Serine-¹³C₃,¹⁵N can be categorized as follows:

  • Metabolic Conversion: L-Serine is a central metabolite and can be converted into other amino acids, most notably glycine, through the action of serine hydroxymethyltransferase (SHMT). This conversion dilutes the pool of labeled serine available for protein synthesis.

  • Insufficient Cell Doublings: For complete incorporation of the labeled amino acid, cells typically need to undergo at least five to six doublings in the SILAC medium.[1][2] This ensures that the pre-existing "light" proteins are sufficiently diluted out through cell division and protein turnover.

  • Presence of Unlabeled Serine: Standard fetal bovine serum (FBS) contains unlabeled amino acids, including serine. If not removed, this will compete with the labeled serine for incorporation into proteins.

  • De Novo Synthesis: Cells can synthesize serine de novo from the glycolytic intermediate 3-phosphoglycerate. This newly synthesized, unlabeled serine can also dilute the heavy-labeled serine pool.

Q3: How can I check the incorporation efficiency of L-Serine-¹³C₃,¹⁵N?

To verify the incorporation efficiency, a small-scale pilot experiment is recommended. After culturing a small population of cells in the "heavy" SILAC medium for at least five doublings, harvest the cells, lyse them, and digest the proteins.[3] The resulting peptide mixture is then analyzed by mass spectrometry (LC-MS/MS). By comparing the peak intensities of the "light" and "heavy" isotopic envelopes for several serine-containing peptides, you can calculate the percentage of incorporation. The goal is to achieve >97% incorporation.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving issues with incomplete L-Serine-¹³C₃,¹⁵N labeling.

Issue 1: Low Labeling Efficiency Detected by Mass Spectrometry

Symptoms:

  • Mass spectrometry data shows significant peaks for both "light" and "heavy" forms of serine-containing peptides.

  • Calculated incorporation efficiency is below 97%.

Possible Causes and Solutions:

CauseRecommended Solution
Metabolic conversion of L-Serine to Glycine Increase the concentration of unlabeled glycine in the SILAC medium. This can create a negative feedback loop, reducing the conversion of labeled serine. Start with a glycine concentration similar to that in standard culture media and optimize as needed.
Insufficient number of cell doublings Ensure cells have undergone at least 5-6 passages in the heavy SILAC medium.[2] Track the number of cell divisions carefully.
Contamination with unlabeled L-Serine from serum Always use dialyzed fetal bovine serum (dFBS) to minimize the presence of free, unlabeled amino acids.
De novo synthesis of L-Serine While difficult to completely inhibit, ensuring an adequate concentration of heavy L-Serine in the medium can help to outcompete the de novo synthesized pool.
Issue 2: Inconsistent or Unreliable Quantification Results

Symptoms:

  • High variability in protein ratios between biological replicates.

  • Unexpected protein ratios that do not align with experimental expectations.

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete labeling skewing ratios Address the root cause of incomplete labeling using the steps outlined in Issue 1.
Errors in mixing "light" and "heavy" cell lysates Carefully quantify the protein concentration of each lysate before mixing to ensure a precise 1:1 ratio for the control condition.
Systematic bias in the experiment Perform a label-swap experiment. In one replicate, the control is "light" and the treatment is "heavy," and in the second replicate, the control is "heavy" and the treatment is "light." Averaging the ratios from the two replicates can help to correct for experimental errors.

Experimental Protocols

Protocol 1: Preparation of L-Serine SILAC Medium
  • Base Medium: Start with a DMEM or RPMI 1640 medium that is deficient in L-Serine, L-Arginine, and L-Lysine.

  • Supplementation:

    • Add dialyzed Fetal Bovine Serum (dFBS) to a final concentration of 10%.

    • For the "Heavy" medium, add L-Serine-¹³C₃,¹⁵N to the desired final concentration. Also add "light" L-Arginine and L-Lysine to their normal concentrations.

    • For the "Light" medium, add unlabeled L-Serine, L-Arginine, and L-Lysine to their normal concentrations.

    • To potentially reduce serine conversion, consider adding unlabeled L-Glycine to both "Heavy" and "Light" media at a concentration of approximately 30 mg/L. This may require optimization for your specific cell line.

    • Add other necessary supplements such as penicillin/streptomycin and L-glutamine.

  • Sterilization: Filter-sterilize the complete media using a 0.22 µm filter.

Protocol 2: SILAC Labeling and Sample Preparation
  • Cell Culture: Culture two populations of cells, one in "Light" and one in "Heavy" SILAC medium.

  • Passaging: Passage the cells for a minimum of five to six doublings to ensure near-complete incorporation of the labeled amino acid.

  • Harvesting and Lysis: After the experimental treatment, harvest both cell populations, wash with PBS, and lyse the cells using a suitable lysis buffer.

  • Protein Quantification and Mixing: Determine the protein concentration of each lysate. For a 1:1 comparison, mix equal amounts of protein from the "Light" and "Heavy" lysates.

  • Protein Digestion: Reduce, alkylate, and digest the mixed protein sample with an appropriate protease (e.g., trypsin).

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

Protocol 3: Calculation of Labeling Efficiency
  • Data Analysis: Using a suitable software package (e.g., MaxQuant), identify serine-containing peptides.

  • Intensity Measurement: For each identified serine-containing peptide, extract the intensity of the monoisotopic peak for both the "light" (I_light) and "heavy" (I_heavy) isotopic envelopes.

  • Calculation: Calculate the labeling efficiency for each peptide using the following formula: Labeling Efficiency (%) = (I_heavy / (I_light + I_heavy)) * 100

  • Average Efficiency: Average the labeling efficiency across multiple, high-confidence serine-containing peptides to determine the overall incorporation rate.

Visualizing Metabolic Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the key pathways and workflows.

SILAC_Workflow cluster_culture Cell Culture cluster_processing Sample Processing light_culture Culture in 'Light' Medium (unlabeled L-Serine) lysis Cell Lysis light_culture->lysis heavy_culture Culture in 'Heavy' Medium (L-Serine-13C3,15N) heavy_culture->lysis quantification Protein Quantification lysis->quantification mixing Mix 1:1 quantification->mixing digestion Proteolytic Digestion mixing->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis data_analysis Data Analysis (Quantification) ms_analysis->data_analysis

Figure 1. General experimental workflow for a SILAC experiment.

Serine_Metabolism cluster_glycolysis Glycolysis cluster_serine_synthesis De Novo Serine Synthesis cluster_silac SILAC Labeling cluster_conversion Metabolic Conversion glucose Glucose phosphoglycerate 3-Phosphoglycerate glucose->phosphoglycerate serine_unlabeled Unlabeled L-Serine phosphoglycerate->serine_unlabeled Multiple Steps protein Protein Synthesis serine_unlabeled->protein glycine Glycine serine_unlabeled->glycine SHMT pyruvate Pyruvate serine_unlabeled->pyruvate cysteine Cysteine serine_unlabeled->cysteine lipids Sphingolipids & Phosphatidylserine serine_unlabeled->lipids serine_labeled This compound (from medium) serine_labeled->protein serine_labeled->glycine SHMT serine_labeled->pyruvate serine_labeled->cysteine serine_labeled->lipids

Figure 2. Metabolic pathways of L-Serine in mammalian cells.

Troubleshooting_Logic start Incomplete Labeling (<97%) check_doublings Have cells undergone >5 doublings? start->check_doublings increase_doublings Increase number of cell doublings check_doublings->increase_doublings No check_serum Are you using dialyzed FBS? check_doublings->check_serum Yes recheck_efficiency Re-check labeling efficiency via MS increase_doublings->recheck_efficiency use_dialyzed_serum Switch to dialyzed FBS check_serum->use_dialyzed_serum No check_conversion Assess Serine to Glycine conversion check_serum->check_conversion Yes use_dialyzed_serum->recheck_efficiency add_glycine Supplement medium with unlabeled Glycine check_conversion->add_glycine Yes check_conversion->recheck_efficiency No add_glycine->recheck_efficiency

Figure 3. A logical workflow for troubleshooting incomplete labeling.

References

Technical Support Center: L-Serine-13C3,15N Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometric analysis of L-Serine-13C3,15N. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to enhance experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when analyzing this compound by mass spectrometry?

The primary challenges in accurately quantifying this compound stem from the physicochemical properties of serine and the complexity of biological matrices. Key issues include:

  • Poor Ionization Efficiency: Underivatized serine can exhibit low ionization efficiency in common electrospray ionization (ESI) sources, leading to low sensitivity.

  • Matrix Effects: Components within biological samples (e.g., salts, lipids, and other metabolites) can co-elute with the analyte and interfere with the ionization process, causing ion suppression or enhancement, which leads to inaccurate quantification.[1][2][3][4][5]

  • Chromatographic Retention: As a polar molecule, serine may have poor retention on traditional reversed-phase liquid chromatography (LC) columns, requiring specialized chromatographic techniques like Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Low Endogenous Concentrations: In certain applications, the concentration of the labeled serine may be low, necessitating highly sensitive analytical methods.

Q2: Which analytical technique is recommended for the quantification of this compound?

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of this compound. This technique offers high sensitivity and selectivity, which are crucial for detecting low-level analytes in complex biological matrices.

Q3: How can I improve the ionization and detection of this compound?

Derivatization is a highly effective strategy to improve the sensitivity of serine analysis. By chemically modifying the serine molecule, its chromatographic and ionization properties can be significantly enhanced.

  • Pre-column derivatization with reagents such as (R)-1-Boc-2-piperidine carbonyl chloride can improve sensitivity for detection by MS/MS.

  • Chemical derivatization can also introduce a fixed charge or a more readily ionizable group, which can lead to a significant increase in signal intensity.

Q4: What is a suitable internal standard for this compound analysis?

For many applications, this compound itself serves as an excellent stable isotope-labeled internal standard (SIL-IS) for the quantification of endogenous, unlabeled L-serine. When quantifying this compound as an analyte (e.g., in tracer studies), a different isotopologue of serine or another structurally similar amino acid with a different mass could be used as an internal standard. The use of a SIL-IS is the most recognized technique to correct for matrix effects.

Troubleshooting Guide: Low Sensitivity for this compound

This guide provides a structured approach to troubleshooting common causes of low sensitivity in your LC-MS/MS analysis of this compound.

Problem: Weak or No Signal Detected

Below is a flowchart to guide your troubleshooting process.

Troubleshooting_Workflow cluster_0 Initial Checks cluster_1 Detailed Troubleshooting Steps cluster_2 Advanced Solutions Start Low or No Signal for This compound Check_MS 1. Verify Mass Spectrometer Performance Start->Check_MS Check_LC 2. Inspect LC System and Chromatography Check_MS->Check_LC MS_Tune Tune and Calibrate MS? Check for Leaks. Check_MS->MS_Tune No peaks for standards? Check_Sample 3. Evaluate Sample Preparation Check_LC->Check_Sample LC_Column Column Integrity OK? No Voids or Degradation? Check_LC->LC_Column Poor peak shape or retention time shifts? Sample_Prep Sample Prep Protocol Followed? (e.g., concentration, desalting) Check_Sample->Sample_Prep Low signal in biological samples vs. standards? MS_Parameters Optimize Source Parameters? (e.g., spray voltage, gas flows) MS_Tune->MS_Parameters LC_MobilePhase Mobile Phase Correctly Prepared? (pH, additives) LC_Column->LC_MobilePhase Matrix_Effects Assess Matrix Effects? (ion suppression/enhancement) Sample_Prep->Matrix_Effects Derivatization Consider Derivatization for Signal Enhancement Matrix_Effects->Derivatization Persistent low signal? SMRM Implement Sum of MRM (SMRM) if Multiple Charge States are Present Derivatization->SMRM

Caption: Troubleshooting workflow for low this compound sensitivity.

Issue Potential Cause Recommended Action
No Peaks in Data Mass Spectrometer Issue: The detector may not be functioning correctly, or the sample is not reaching the detector.- Check Instrument Status: Ensure the mass spectrometer is properly tuned and calibrated. - Inspect for Leaks: Gas leaks can lead to a loss of sensitivity. - Verify Sample Introduction: Confirm that the autosampler and syringe are working correctly and that there are no blockages in the sample path.
Poor Signal Intensity Suboptimal MS Parameters: Ionization efficiency is highly dependent on source parameters.- Direct Infusion: Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters (e.g., spray voltage, gas flows, and temperature). - Tune for Precursor/Product Ions: Ensure the mass spectrometer is correctly tuned for the specific m/z of the precursor and product ions of this compound.
Poor Peak Shape / Shifting Retention Times Chromatography Issues: Problems with the LC column or mobile phase can affect peak shape and retention, leading to poor integration and apparent low sensitivity.- Column Health: Check for column degradation or voids, which can cause peak splitting. Consider replacing the guard or analytical column. - Mobile Phase: Prepare fresh mobile phases. The balance of additives like formic acid and ammonium formate can be critical for good peak shape and retention, especially in HILIC. - Sample Solvent: Ensure the sample is dissolved in a solvent compatible with the initial mobile phase to prevent peak distortion.
Low Signal in Biological Samples Matrix Effects: Co-eluting endogenous compounds from the sample matrix can suppress the ionization of this compound.- Improve Sample Preparation: Implement a protein precipitation step (e.g., with sulfosalicylic acid) or a solid-phase extraction (SPE) cleanup to remove interfering matrix components. - Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components. - Chromatographic Separation: Optimize the LC method to better separate this compound from matrix interferences.
Overall Low Sensitivity Poor Inherent Ionization: L-Serine may not ionize efficiently under the chosen conditions.- Derivatization: Chemically derivatize the serine to a more easily ionizable form. - Sum of MRM (SMRM): If this compound forms multiple charged ions, summing the signals from the different MRM transitions can significantly boost sensitivity.

Experimental Protocols

Protocol 1: Sample Preparation for L-Serine Analysis in Plasma

This protocol is adapted from a method for the direct analysis of amino acids in plasma.

Objective: To precipitate proteins and prepare plasma samples for LC-MS/MS analysis.

Materials:

  • Plasma sample

  • 30% Sulfosalicylic acid solution

  • Internal standard working solution

  • Mobile phase B (e.g., Acetonitrile:Water (90:10) with 0.5% formic acid and 1 mM ammonium formate)

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • To a 50 µL aliquot of plasma in a microcentrifuge tube, add 5 µL of 30% sulfosalicylic acid solution.

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge at 4200 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer a 27.5 µL aliquot of the clear supernatant to a new tube.

  • Add 2 µL of the internal standard working solution.

  • Add 225 µL of mobile phase B.

  • Vortex to mix, and the sample is ready for injection into the LC-MS/MS system.

Sample_Prep_Workflow Plasma 50 µL Plasma Add_SSA Add 5 µL 30% Sulfosalicylic Acid Plasma->Add_SSA Vortex1 Vortex Add_SSA->Vortex1 Centrifuge Centrifuge (4200 rpm, 10 min) Vortex1->Centrifuge Supernatant Transfer 27.5 µL Supernatant Centrifuge->Supernatant Add_IS Add 2 µL Internal Standard Supernatant->Add_IS Add_MP Add 225 µL Mobile Phase B Add_IS->Add_MP Vortex2 Vortex Add_MP->Vortex2 Inject Inject into LC-MS/MS Vortex2->Inject

Caption: Workflow for plasma sample preparation.

Protocol 2: Pre-column Derivatization with Marfey's Reagent

This protocol provides an example of a derivatization procedure that can be adapted for L-Serine to enhance detectability and enable chiral separation.

Objective: To derivatize the primary amine of serine to form diastereomers with improved chromatographic properties.

Materials:

  • This compound solution (e.g., 1 mg/mL in water)

  • 1 M Sodium bicarbonate solution

  • Marfey's reagent (FDAA) solution in acetone

  • 2 M HCl

  • Nitrogen gas supply

  • Initial mobile phase for reconstitution

Procedure:

  • In a reaction vial, combine 50 µL of the this compound solution with 100 µL of 1 M sodium bicarbonate solution.

  • Add 200 µL of the Marfey's reagent solution.

  • Incubate the mixture at 40°C for 1 hour, with occasional vortexing.

  • After incubation, cool the reaction mixture to room temperature.

  • Add 50 µL of 2 M HCl to stop the reaction.

  • Evaporate the acetone under a gentle stream of nitrogen.

  • Reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes performance characteristics from a validated LC-MS/MS method for D-Serine in human plasma, which can serve as a benchmark for what to expect in a well-optimized assay for serine.

Parameter Value
Linearity Range 0.19 nmol/ml to 25 nmol/ml
Correlation Coefficient (r²) 0.9983
Intra-day Precision (%CV) ≤ 8.38%
Inter-day Precision (%CV) ≤ 8.38%
Accuracy 92.93% to 102.29%
Matrix Effects < 25%

This technical guide provides a starting point for improving the sensitivity of your this compound mass spectrometry experiments. For instrument-specific issues, always consult your manufacturer's troubleshooting guides.

References

Technical Support Center: L-Serine-¹³C₃,¹⁵N Isotopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-Serine-¹³C₃,¹⁵N. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during mass spectrometry-based stable isotope tracing experiments, with a focus on resolving overlapping isotopic peaks.

Frequently Asked Questions (FAQs)

Q1: What is isotopic overlap and why is it a concern when using L-Serine-¹³C₃,¹⁵N?

A: In mass spectrometry, each compound generates a cluster of peaks representing its different isotopic variants (isotopologues).[1] Isotopic overlap occurs when the isotopic distributions of two or more different ions merge in the mass spectrum.[1] With L-Serine-¹³C₃,¹⁵N, you are intentionally introducing a heavy version of serine. However, naturally abundant heavy isotopes (like ¹³C and ¹⁵N) in other molecules or in unlabeled serine can create signals that overlap with the signals from your labeled serine and its metabolites. This can lead to inaccurate quantification of isotopic enrichment and misinterpretation of metabolic flux.[1]

Q2: How can I identify if my L-Serine-¹³C₃,¹⁵N data is affected by isotopic overlap?

A: Several signs can indicate isotopic overlap in your mass spectrometry data:

  • Distorted Isotopic Patterns: The observed isotopic distribution of a compound deviates significantly from its predicted theoretical pattern. This can appear as unusual peak ratios or the presence of unexpected peaks within an isotopic cluster.[1]

  • Non-linear Calibration Curves: If you are using a dilution series of your labeled standard, significant isotopic overlap can cause non-linearity in your calibration curve, especially at higher concentrations.[2]

  • Inaccurate Mass Isotopologue Distributions (MIDs): The calculated fractional abundance of each isotopologue may be skewed, leading to incorrect interpretations of metabolic pathway contributions.

Q3: What are the primary causes of overlapping peaks in my L-Serine-¹³C₃,¹⁵N experiment?

A: Overlapping peaks can stem from two main sources:

  • Co-elution in Liquid Chromatography (LC): This happens when two or more different compounds are not fully separated by the LC column and elute at the same time, causing their mass spectra to overlap. For polar molecules like serine and its metabolites, achieving good chromatographic separation can be challenging.

  • Isobaric Overlap: This occurs when different isotopologues or even different molecules have very similar mass-to-charge ratios (m/z), making them difficult to distinguish by the mass spectrometer, especially with lower-resolution instruments.

Q4: What is a mass isotopologue distribution (MID) and why is it important for my L-Serine-¹³C₃,¹⁵N study?

A: A mass isotopologue distribution (MID) represents the fractional abundance of each isotopologue of a particular metabolite. For example, for serine, the MID would show the proportion of unlabeled serine (M+0), serine with one heavy isotope (M+1), two heavy isotopes (M+2), and so on. In a stable isotope tracing experiment with L-Serine-¹³C₃,¹⁵N (which has a mass shift of M+4), the MID of serine and its downstream metabolites is crucial for calculating the extent of label incorporation and determining the activity of specific metabolic pathways.

Troubleshooting Guides

Problem 1: Poor Chromatographic Peak Shape (Tailing, Fronting, Splitting)

Symptom: Your L-Serine or related metabolite peaks in the liquid chromatography (LC) chromatogram are not symmetrical. They may show tailing (a drawn-out latter half), fronting (a drawn-out first half), or splitting (two or more apexes). Poor peak shape can lead to inaccurate integration and can hide co-eluting compounds.

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Stationary Phase For a polar and basic compound like serine, interactions with residual silanol groups on silica-based C18 columns are a common cause of peak tailing. Solution: 1. Lower Mobile Phase pH: Add a small amount of an acid like formic acid (e.g., 0.1%) to the mobile phase to protonate the silanol groups and reduce unwanted interactions. 2. Use a Buffered Mobile Phase: Employ a buffer like ammonium formate to maintain a consistent pH. 3. Select an Appropriate Column: Consider using a column designed for polar compounds, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a C18 column with polar endcapping or embedded polar groups.
Sample Overload Injecting too much sample can saturate the column, leading to peak fronting or tailing. Solution: Prepare a dilution series of your sample (e.g., 1:5, 1:10, 1:100) and inject them. If the peak shape improves with dilution, your original sample was overloaded.
Sample Solvent Mismatch If your sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Column Contamination or Degradation Accumulation of contaminants on the column frit or a void in the packing material can cause peak splitting or tailing. Solution: 1. Flush the Column: Follow the manufacturer's instructions for column washing. 2. Reverse Flush: If permitted by the manufacturer, reverse the column and flush it. 3. Replace the Column: If the problem persists, the column may have reached the end of its lifespan and should be replaced.
Problem 2: Co-elution of L-Serine Isotopologues with Other Metabolites

Symptom: You suspect that another compound is eluting at the same retention time as L-Serine or one of its labeled metabolites, leading to overlapping mass spectra and inaccurate quantification.

Possible Causes & Solutions:

CauseSolution
Insufficient Chromatographic Resolution The chosen LC method is not adequately separating all compounds in your complex biological sample. Solution: 1. Optimize the Gradient: Adjust the gradient slope, initial and final mobile phase compositions, and gradient time to improve separation. 2. Change the Mobile Phase pH: Altering the pH can change the ionization state and retention of analytes, potentially resolving co-eluting peaks. 3. Try a Different Column Chemistry: If you are using a reversed-phase C18 column, switching to a HILIC column can provide a different separation mechanism that may resolve the co-elution. 4. Adjust the Flow Rate: Lowering the flow rate can sometimes increase chromatographic efficiency and improve resolution.
Isomeric Compounds Isomers of serine or its metabolites may have similar chromatographic behavior and the same mass, making them difficult to separate. Solution: 1. Derivatization: Chemically modifying the analytes before LC-MS analysis can improve their separation. 2. Ion Mobility Spectrometry: If available, coupling ion mobility to your mass spectrometer can separate ions based on their size and shape, in addition to their mass-to-charge ratio.
Problem 3: Overlapping Isotopic Clusters in the Mass Spectrum

Symptom: The isotopic clusters of L-Serine and another co-eluting compound are merged, making it difficult to determine the true abundance of each.

Possible Causes & Solutions:

CauseSolution
Insufficient Mass Resolution Your mass spectrometer may not have high enough resolution to distinguish between the isotopologues of the overlapping compounds. Solution: If possible, use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to achieve better mass separation.
Co-elution As described in Problem 2, a lack of chromatographic separation is a primary cause. Solution: Implement the chromatographic optimization strategies outlined in the "Co-elution of L-Serine Isotopologues with Other Metabolites" section.
Software-based Deconvolution Even with some overlap, computational methods can often resolve the individual contributions. Solution: Utilize deconvolution or deisotoping algorithms available in your mass spectrometry software or specialized programs to mathematically separate the overlapping signals. These algorithms use the theoretical isotopic patterns of the suspected compounds to model and subtract their contributions from the observed spectrum.

Data Presentation

Table 1: Theoretical Mass Isotopologue Distribution of L-Serine

This table shows the expected masses for the different isotopologues of L-Serine, which can help in identifying peaks in your mass spectrum.

IsotopologueAbbreviationMonoisotopic Mass (Da)Notes
Unlabeled L-SerineM+0105.0426All carbons are ¹²C and all nitrogens are ¹⁴N.
L-Serine-¹³C₁M+1106.0459Contains one ¹³C atom.
L-Serine-¹⁵N₁M+1106.0396Contains one ¹⁵N atom.
L-Serine-¹³C₃,¹⁵NM+4109.0497Fully labeled tracer.

Table 2: Example of LC Gradient Optimization for Polar Metabolite Separation

This table provides a hypothetical example of how adjusting the LC gradient can improve the resolution of polar metabolites.

ParameterMethod A (Poor Resolution)Method B (Improved Resolution)
Column Standard C18HILIC
Mobile Phase A Water + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidWater + 0.1% Formic Acid
Gradient 5% to 95% B in 5 min95% to 50% B in 10 min
Observed Outcome Co-elution of early-eluting polar metabolites.Better retention and separation of polar compounds.

Experimental Protocols

Protocol 1: General Workflow for Stable Isotope Tracing with L-Serine-¹³C₃,¹⁵N

Objective: To trace the metabolic fate of L-Serine in a cell culture experiment.

Methodology:

  • Cell Culture: Grow cells in a standard medium to the desired confluency.

  • Isotope Labeling: Replace the standard medium with a medium containing L-Serine-¹³C₃,¹⁵N at a known concentration. The duration of labeling will depend on the specific metabolic pathways being investigated.

  • Metabolite Extraction: After the labeling period, rapidly quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80:20 methanol:water).

  • LC-MS Analysis: Analyze the metabolite extracts using an LC-MS system. It is recommended to use a HILIC column for better separation of polar metabolites like amino acids.

  • Data Analysis: Process the raw data to identify peaks, determine their intensities, and calculate the mass isotopologue distributions for serine and its downstream metabolites. Correct for natural isotope abundance using appropriate software.

Protocol 2: Correcting for Natural Isotope Abundance

Objective: To accurately determine the isotopic enrichment from the L-Serine-¹³C₃,¹⁵N tracer by correcting for naturally occurring heavy isotopes.

Methodology:

  • Analyze Unlabeled Samples: Run a control sample of cells grown in a medium with unlabeled L-Serine.

  • Determine Natural Abundance: Measure the mass isotopologue distribution of serine and other metabolites of interest in the unlabeled sample. This represents the natural abundance of heavy isotopes.

  • Software Correction: Use a software tool that can perform natural abundance correction. These tools typically require the chemical formula of the metabolite and the measured MIDs from both unlabeled and labeled samples.

  • Calculate True Enrichment: The software will subtract the contribution of natural isotopes from the labeled sample data, providing the true isotopic enrichment from the L-Serine-¹³C₃,¹⁵N tracer.

Visualizations

Serine_Metabolism Glucose Glucose Three_PG 3-Phosphoglycerate Glucose->Three_PG Glycolysis Serine L-Serine-¹³C₃,¹⁵N Three_PG->Serine Serine Synthesis Pathway Glycine Glycine Serine->Glycine Cysteine Cysteine Serine->Cysteine Pyruvate Pyruvate Serine->Pyruvate One_Carbon One-Carbon Metabolism (e.g., Folate Cycle) Serine->One_Carbon Proteins Protein Synthesis Serine->Proteins Lipids Lipid Synthesis (e.g., Sphingolipids) Serine->Lipids Glycine->One_Carbon

Caption: Serine Metabolism Pathways.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Cell_Culture 1. Cell Culture Labeling 2. Isotope Labeling (L-Serine-¹³C₃,¹⁵N) Cell_Culture->Labeling Quenching 3. Quench Metabolism Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction LCMS 5. LC-MS Analysis Extraction->LCMS Data_Processing 6. Raw Data Processing LCMS->Data_Processing Correction 7. Natural Abundance Correction Data_Processing->Correction MID_Analysis 8. MID Analysis Correction->MID_Analysis

Caption: Stable Isotope Tracing Workflow.

Troubleshooting_Logic Start Overlapping Peaks Detected Check_Chroma Examine Chromatogram: Poor Peak Shape or Co-elution? Start->Check_Chroma Check_MS Examine Mass Spectrum: Distorted Isotopic Pattern? Check_Chroma->Check_MS No Optimize_LC Optimize LC Method: - Adjust Gradient - Change pH - Try New Column Check_Chroma->Optimize_LC Yes Deconvolution Use Deconvolution Software Check_MS->Deconvolution Yes High_Res_MS Use High-Resolution MS Check_MS->High_Res_MS Yes Resolved Peaks Resolved Optimize_LC->Resolved Deconvolution->Resolved High_Res_MS->Resolved

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Impact of Cell Passage Number on L-Serine-13C3,15N Uptake

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of cell passage number on L-Serine-13C3,15N uptake experiments.

Frequently Asked Questions (FAQs)

Q1: How does cell passage number generally affect cultured cells?

A1: The passage number, which indicates the number of times a cell line has been subcultured, can significantly influence its characteristics.[1][2] With increasing passage number, cell lines can undergo alterations in morphology, growth rates, protein expression, and transfection efficiency. These changes can be driven by selective pressures in the culture environment and genetic instability, leading to a population of cells that may no longer accurately represent the original source material.

Q2: Can high cell passage numbers specifically affect L-Serine uptake?

A2: While direct studies quantifying the effect of passage number on this compound uptake are limited, it is highly probable that it has a significant impact. This is due to several factors associated with high passage numbers, including:

  • Altered Transporter Expression: The uptake of L-Serine is mediated by specific amino acid transporters, such as ASCT1 (SLC1A4) and ASCT2 (SLC1A5). High passage numbers can lead to changes in the expression levels of various proteins, including nutrient transporters.

  • Cellular Senescence: Continuous passaging can lead to cellular senescence, a state of irreversible growth arrest. Senescent cells exhibit significant metabolic reprogramming, which can alter the demand for and uptake of nutrients like serine.

  • Metabolic Reprogramming: High-passage cells often exhibit altered metabolic phenotypes, such as shifts in glycolysis and mitochondrial metabolism. These changes can impact the intracellular pools of metabolites that may compete with or influence the transport of L-Serine.

Q3: What is cellular senescence and how is it related to serine metabolism?

A3: Cellular senescence is a state of stable cell cycle arrest that can be triggered by factors such as telomere shortening from repeated cell divisions (a hallmark of high passage numbers). Senescent cells are metabolically active and can display an altered metabolism. Serine metabolism is linked to senescence through its role in producing antioxidants like glutathione and in one-carbon metabolism, which provides methyl groups for DNA and histone methylation—processes that are altered in aging and senescence.

Q4: What are the primary transporters for L-Serine in mammalian cells?

A4: The primary transporters for L-Serine in many cell types, including cancer cells, are the Alanine-Serine-Cysteine Transporters 1 and 2 (ASCT1 and ASCT2), encoded by the genes SLC1A4 and SLC1A5, respectively. These transporters are responsible for the sodium-dependent uptake of small neutral amino acids.

Q5: At what passage number should I be concerned about seeing effects on my experiments?

A5: There is no universal passage number that is considered "high" for all cell lines, as the effects are cell-line specific. However, it is generally recommended to use cells within a defined, low-passage range for a series of experiments to ensure consistency. Many researchers consider cells with passage numbers below 20-25 to be ideal for most applications, while high-passage effects may become more pronounced above 40. It is crucial to establish a baseline for your specific cell line and experimental setup.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability in this compound uptake between experimental replicates. Inconsistent cell passage numbers used across replicates.Ensure all replicates for a given experiment are performed with cells at the same passage number. It is best practice to use cells within a narrow passage range (e.g., +/- 2 passages) for an entire study.
Cells are in different growth phases (e.g., some are confluent while others are actively proliferating).Standardize cell seeding density and harvest all samples at a consistent level of confluency.
Contamination of cell cultures.Regularly test for mycoplasma and other contaminants.
Decreased this compound uptake in later experiments compared to earlier ones. Increased cell passage number leading to altered transporter expression or cellular senescence.Thaw a new, low-passage vial of cells from your master cell bank. It is advisable to have a well-characterized cell bank with a known passage number.
Gradual changes in culture media or supplements over time.Use fresh, quality-controlled media and supplements for all experiments.
Unexpectedly low incorporation of 13C and 15N from L-Serine into downstream metabolites. High de novo serine synthesis in high-passage or senescent cells.Consider using inhibitors of the de novo serine synthesis pathway, such as a PHGDH inhibitor, to investigate the relative contribution of uptake versus biosynthesis.
Metabolic scrambling, where the isotopic label is incorporated into unintended molecules.Carefully analyze your mass spectrometry data to identify unexpected labeled species. This may require more sophisticated metabolic flux analysis software.
Inconsistent results when repeating an experiment after a long period. Genetic drift of the cell line over many passages.Always use cells from a validated, low-passage master cell bank for critical experiments to ensure reproducibility.
Different lots of serum or media supplements.Whenever possible, use the same lot of reagents for the duration of a study. If a new lot must be used, perform a bridging experiment to ensure consistency.

Data Presentation

The following table summarizes potential changes in cellular characteristics with increasing passage number that could influence this compound uptake. The values presented are illustrative and will vary depending on the cell line and culture conditions.

Parameter Low Passage (e.g., <15) High Passage (e.g., >40) Potential Impact on L-Serine Uptake
Growth Rate HighOften ReducedSlower growing cells may have lower metabolic demands, potentially reducing serine uptake.
Cell Morphology Consistent and characteristic of the cell lineAltered, often larger and flatterMorphological changes can be indicative of underlying physiological shifts, including altered transporter localization.
Expression of Serine Transporters (e.g., ASCT1/2) Baseline levelsPotentially altered (up or down-regulated)Direct impact on the capacity for L-Serine uptake.
Senescence-Associated β-galactosidase Activity LowHighA marker of senescence, which is associated with metabolic reprogramming.
De Novo Serine Synthesis Pathway Activity Baseline levelsMay be up-regulated in some casesIncreased internal production of serine could reduce the demand for external serine uptake.

Experimental Protocols

Protocol: this compound Uptake Assay

This protocol provides a general framework for measuring the uptake of this compound in cultured cells. Optimization for specific cell lines and experimental conditions is recommended.

1. Cell Culture and Seeding:

  • Culture cells in their recommended growth medium to the desired confluency. Use cells within a consistent and low passage number range.
  • Seed cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will result in approximately 80-90% confluency on the day of the experiment.

2. Preparation of Labeling Medium:

  • Prepare a base medium that is deficient in L-Serine.
  • Supplement the base medium with a known concentration of this compound.
  • Use dialyzed fetal bovine serum (dFBS) to minimize competition from unlabeled amino acids present in standard FBS.
  • Warm the labeling medium to 37°C before use.

3. L-Serine Uptake Assay:

  • Aspirate the growth medium from the cell culture plate.
  • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or a suitable buffer like Hank's Balanced Salt Solution (HBSS).
  • Add the pre-warmed this compound labeling medium to each well.
  • Incubate the plate at 37°C in a cell culture incubator for the desired time points (e.g., 0, 5, 15, 30, 60 minutes). A time-course experiment is recommended to determine the initial linear uptake rate.

4. Termination of Uptake and Cell Lysis:

  • To stop the uptake, rapidly aspirate the labeling medium.
  • Immediately wash the cells three times with ice-cold PBS to remove any remaining extracellular labeled serine.
  • Add a pre-chilled extraction solvent (e.g., 80% methanol) to each well to lyse the cells and extract intracellular metabolites.
  • Incubate the plate at -80°C for at least 15 minutes.

5. Sample Preparation for LC-MS Analysis:

  • Scrape the cell lysate and transfer it to a microcentrifuge tube.
  • Centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris.
  • Transfer the supernatant containing the metabolites to a new tube.
  • Dry the metabolite extract, for example, using a vacuum concentrator.
  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

6. LC-MS Analysis and Data Interpretation:

  • Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intracellular this compound.
  • Normalize the uptake data to cell number or total protein content for each sample.
  • Calculate the rate of uptake from the linear portion of the time-course data.

Mandatory Visualizations

L_Serine_Uptake_and_Metabolism cluster_extracellular Extracellular Space cluster_cell Intracellular Space L-Serine-13C3,15N_ext This compound L-Serine-13C3,15N_int This compound L-Serine-13C3,15N_ext->L-Serine-13C3,15N_int ASCT1/2 Transporters Glycine Glycine L-Serine-13C3,15N_int->Glycine SHMT Lipids Lipid Synthesis L-Serine-13C3,15N_int->Lipids Proteins Protein Synthesis L-Serine-13C3,15N_int->Proteins One_Carbon_Units One-Carbon Units (for Folate Cycle) Glycine->One_Carbon_Units Nucleotides Nucleotide Synthesis One_Carbon_Units->Nucleotides De_Novo_Synthesis De Novo Serine Synthesis (from Glucose) De_Novo_Synthesis->L-Serine-13C3,15N_int

Caption: L-Serine uptake and its major metabolic fates.

Troubleshooting_Workflow Start Inconsistent this compound Uptake Results Check_Passage Are passage numbers consistent across replicates? Start->Check_Passage Check_Confluency Is cell confluency at harvest consistent? Check_Passage->Check_Confluency Yes Use_Low_Passage Action: Thaw new, low-passage vial from master cell bank. Check_Passage->Use_Low_Passage No Check_Reagents Are media and supplements from the same lot? Check_Confluency->Check_Reagents Yes Standardize_Seeding Action: Standardize seeding density and harvest time. Check_Confluency->Standardize_Seeding No QC_Reagents Action: Use single lots of reagents and perform bridging experiments. Check_Reagents->QC_Reagents No Re_Run Re-run Experiment Check_Reagents->Re_Run Yes Use_Low_Passage->Re_Run Standardize_Seeding->Re_Run QC_Reagents->Re_Run

Caption: Troubleshooting workflow for inconsistent results.

References

Troubleshooting poor cell growth in L-Serine-13C3,15N labeled media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers encountering poor cell growth during metabolic labeling experiments with L-Serine-13C3,15N.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a stable isotope-labeled version of the amino acid L-Serine, where three carbon atoms are replaced with Carbon-13 (¹³C) and the nitrogen atom is replaced with Nitrogen-15 (¹⁵N).[1][2] It is primarily used as a tracer in metabolic flux analysis and in quantitative proteomics techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[1][3] These methods allow researchers to track the metabolic fate of serine and quantify changes in protein abundance with high accuracy.[4]

Q2: Why are my cells growing poorly after switching to this compound labeled media?

Poor cell growth in labeled media is a common issue that can stem from several factors:

  • Media Composition: Standard media for stable isotope labeling often uses dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled amino acids. The dialysis process can remove essential growth factors and nutrients, which may need to be supplemented.

  • Cell Line Sensitivity: Some cell lines are more sensitive to slight variations in media composition or the presence of heavy isotopes.

  • Incomplete Adaptation: Cells require a period of adaptation to adjust to the new media formulation. A sudden switch can induce stress and reduce proliferation.

  • Suboptimal Amino Acid Concentration: The concentration of L-Serine or other amino acids in the custom medium may not be optimal for your specific cell line.

  • Metabolic Stress: L-Serine is a critical hub for numerous biosynthetic pathways, including the synthesis of proteins, lipids, and nucleotides, and it is a major source for one-carbon metabolism. Altering the availability or form of serine could potentially stress these interconnected pathways.

Q3: What is the importance of using dialyzed serum in labeled media?

Dialyzed serum is crucial for metabolic labeling studies because it has been processed to remove small molecules, including endogenous, unlabeled amino acids. Using non-dialyzed serum would introduce "light" L-Serine, which would compete with the "heavy" this compound for incorporation into newly synthesized proteins. This would dilute the label and prevent the near-100% incorporation required for accurate quantitative analysis.

Q4: How many cell passages are required for complete labeling?

To ensure near-complete incorporation of the labeled amino acid, cells should be cultured in the "heavy" media for at least five to six population doublings. This allows for the dilution and degradation of pre-existing "light" proteins, which are replaced by newly synthesized "heavy" proteins.

Q5: Can the heavy isotope itself affect cell proliferation?

While stable isotopes are chemically nearly identical to their light counterparts and generally do not interfere with normal cell growth, some studies note that in rare cases, unequal incorporation might occur due to the isotopes. However, issues are more commonly traced back to the overall media formulation and cell culture technique rather than the isotope's direct toxicity.

Troubleshooting Guide for Poor Cell Growth

This guide provides a systematic approach to identifying and resolving issues with cell proliferation in this compound media.

Problem: Cells exhibit slow growth, detachment, or death after introduction of labeled media.

Step 1: Verify Media Preparation and Composition Ensure your media formulation is correct. Key components can significantly impact cell viability.

  • Serum: Are you using dialyzed Fetal Bovine Serum (FBS)? Standard FBS contains unlabeled amino acids that will compromise labeling efficiency.

  • Amino Acid Concentrations: Is the this compound concentration equivalent to that in your standard "light" medium? Consult media formulation guides for your specific cell line.

  • Supplements: The dialysis process may remove vital growth factors. Consider supplementing the medium with factors like insulin or other nutrients that may have been depleted.

  • L-Glutamine Stability: L-Glutamine is unstable in liquid media and degrades into ammonia, which can be toxic to cells. Use fresh L-Glutamine or a stabilized dipeptide form like L-alanyl-L-glutamine.

Step 2: Review Cell Adaptation and Culture Technique A sudden environmental change can shock cells. Gradual adaptation is key.

  • Adaptation Period: Did you gradually adapt the cells to the new medium? We recommend a stepwise approach where you culture cells in a 1:1 mixture of old and new media before moving to 100% labeled media.

  • Initial Seeding Density: Ensure you are seeding cells at an appropriate density. Low seeding density can inhibit growth, especially in stressful conditions.

  • Passaging: Are you passaging the cells for a sufficient number of doublings (at least 5-6) to ensure label incorporation? Monitor cell health and morphology at each passage.

  • Thawing Protocol: If starting from a frozen stock, ensure proper thawing and removal of cryoprotectant agents like DMSO, as these can be toxic.

Step 3: Assess Contamination and General Cell Health Rule out common cell culture problems that can be mistaken for media-specific issues.

  • Microbial Contamination: Visually inspect cultures for turbidity, color changes in the medium, or microbial presence under a microscope.

  • Source Culture Health: Ensure the initial cell stock used for the experiment is healthy, free of contamination, and in the logarithmic growth phase.

Quantitative Data Summary

Table 1: Common Issues & Recommended Solutions for Poor Cell Growth

IssuePotential CauseRecommended Solution
Slow Proliferation Media lacks essential growth factorsSupplement media with known required factors for your cell line.
Suboptimal labeled amino acid concentrationVerify L-Serine concentration against standard media formulations (e.g., DMEM, RPMI-1640).
Ammonia toxicity from L-Glutamine degradationUse fresh media or a stabilized L-Glutamine dipeptide.
Incomplete adaptation to new mediaGradually adapt cells by mixing standard and labeled media before a complete switch.
Cell Detachment/Death Contamination (mycoplasma, bacteria, fungi)Discard culture and restart with a fresh, confirmed-clean vial of cells.
Incorrect handling during passagingUse gentle harvesting techniques to prevent cell damage.
Toxicity from cryoprotectantEnsure complete removal of DMSO after thawing cells by centrifugation.
Low Labeling Efficiency Use of non-dialyzed serumAlways use dialyzed FBS to avoid dilution with unlabeled amino acids.
Insufficient number of cell doublingsCulture cells for at least 5-6 passages in the heavy medium.

Experimental Protocols

Protocol 1: Adapting Cells to this compound Labeled Medium

This protocol outlines a gradual adaptation process to minimize cellular stress.

  • Prepare Media: Prepare your complete "heavy" medium containing this compound, 10% dialyzed FBS, and other necessary supplements (e.g., Penicillin-Streptomycin, L-Glutamine). Also, prepare your standard "light" medium with identical components, except for the unlabeled L-Serine.

  • Initial Seeding (Passage 0): Seed a healthy, 80-90% confluent culture of your cells into two new flasks at your standard seeding density. One flask will contain 100% "light" medium (control), and the second will contain a 1:1 mixture of "light" and "heavy" media.

  • First Adaptation Passage (Passage 1): When the cells in the mixed-media flask reach 80-90% confluency, subculture them into a new flask containing 100% "heavy" medium. This is considered the first passage in fully labeled medium.

  • Subsequent Passages for Full Incorporation (Passages 2-6): Continue to subculture the cells in 100% "heavy" medium every time they reach 80-90% confluency. To ensure near-complete labeling, perform at least five passages in the "heavy" medium.

  • Monitor Health: At each step, monitor cell morphology, attachment, and proliferation rate compared to the control flask grown in "light" medium. If significant stress is observed, you can add an intermediate adaptation step with a 1:3 light-to-heavy media ratio.

  • Verification (Optional but Recommended): After 5-6 passages, you can perform a small-scale mass spectrometry analysis to confirm >97% incorporation of the labeled L-Serine before proceeding with your large-scale experiment.

Visualizations

TroubleshootingWorkflow Start Start: Poor Cell Growth Observed CheckMedia Step 1: Check Media Formulation Start->CheckMedia DialyzedSerum Using Dialyzed Serum? CheckMedia->DialyzedSerum CheckAdaptation Step 2: Review Cell Adaptation & Technique GradualSwitch Gradual Adaptation Performed? CheckAdaptation->GradualSwitch CheckHealth Step 3: Assess General Cell Health Contamination Contamination Check CheckHealth->Contamination Concentration Correct Amino Acid Concentration? DialyzedSerum->Concentration Yes Solution1 Action: Use Dialyzed FBS. Supplement Growth Factors. DialyzedSerum->Solution1 No Supplements Supplements Needed? Concentration->Supplements Yes Concentration->Solution1 No Supplements->CheckAdaptation Yes Supplements->Solution1 No Passages Sufficient Passages (5+)? GradualSwitch->Passages Yes Solution2 Action: Re-adapt Cells Gradually. GradualSwitch->Solution2 No Passages->CheckHealth Yes Passages->Solution2 No Solution3 Action: Restart with Clean Stock. Contamination->Solution3 Yes Proceed Proceed with Experiment Contamination->Proceed No

Caption: A workflow diagram for troubleshooting poor cell growth.

SerineMetabolism cluster_one_carbon cluster_lipid LSerine L-Serine (from this compound) Protein Protein Synthesis LSerine->Protein OneCarbon One-Carbon Metabolism LSerine->OneCarbon Lipid Lipid Synthesis LSerine->Lipid Glycine Glycine Synthesis LSerine->Glycine Folate Folate Cycle OneCarbon->Folate Methionine Methionine Cycle (SAM for Methylation) OneCarbon->Methionine Phospholipids Phospholipids (e.g., Phosphatidylserine) Lipid->Phospholipids Sphingolipids Sphingolipids (e.g., Ceramides) Lipid->Sphingolipids Nucleotides Nucleotide Synthesis Folate->Nucleotides

References

How to account for serine synthesis from glucose in labeling experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Isotope Labeling & Serine Metabolism

This guide provides in-depth technical support for researchers studying de novo serine synthesis from glucose using stable isotope labeling experiments. It includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for de novo serine synthesis from glucose?

A1: De novo serine synthesis primarily occurs via a branch of the glycolysis pathway, starting from the intermediate 3-phosphoglycerate (3-PG).[1][2] The process involves three key enzymatic reactions:

  • Oxidation: 3-phosphoglycerate dehydrogenase (PHGDH) oxidizes 3-PG to 3-phosphohydroxypyruvate. This is the rate-limiting step in the pathway.[1][3]

  • Transamination: Phosphoserine aminotransferase (PSAT1) converts 3-phosphohydroxypyruvate to phosphoserine.[4]

  • Hydrolysis: Phosphoserine phosphatase (PSPH) dephosphorylates phosphoserine to produce serine.

This pathway is often upregulated in cancer cells to support proliferation.

Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis multiple steps ThreePG 3-Phosphoglycerate (3-PG) Glycolysis->ThreePG ThreePHP 3-Phosphohydroxypyruvate ThreePG->ThreePHP PHGDH (NAD⁺ → NADH) PSer Phosphoserine ThreePHP->PSer PSAT1 (Glutamate → α-KG) Serine Serine PSer->Serine PSPH (H₂O → Pi)

Caption: The de novo serine synthesis pathway branching from glycolysis.

Q2: How does a [U-¹³C₆]-glucose labeling experiment help in measuring serine synthesis?

A2: By supplying cells with glucose in which all six carbon atoms are the heavy isotope ¹³C ([U-¹³C₆]-glucose), researchers can trace the path of these labeled carbons through metabolic pathways. When glycolysis proceeds, the six-carbon glucose is split into two three-carbon molecules of 3-phosphoglycerate (3-PG), each containing three ¹³C atoms. If the cell is actively synthesizing serine de novo, this [¹³C₃]-3-PG will be converted into serine, resulting in serine molecules that contain three ¹³C atoms (referred to as M+3 serine). By measuring the abundance of M+3 serine using mass spectrometry, one can quantify the activity of the de novo synthesis pathway.

Q3: What do the different mass isotopologues of serine (M+1, M+2, M+3) signify after [U-¹³C₆]-glucose labeling?

A3: The mass isotopologues of serine reveal how glucose carbon is incorporated.

Isotopologue¹³C AtomsPrimary Origin from [U-¹³C₆]-GlucoseInterpretation
M+0 0UnlabeledRepresents the pool of serine taken up from the extracellular environment or from pre-existing unlabeled pools.
M+1 1Pentose Phosphate Pathway (PPP) / TCA CycleCan arise from ¹³C entering the serine backbone from pathways other than direct glycolysis, such as the PPP or anaplerotic entry into the TCA cycle.
M+2 2Glycine-Serine Interconversion / TCA CycleCan indicate the conversion of [¹³C₂]-glycine back to serine or complex rearrangements of labeled carbons from the TCA cycle.
M+3 3De Novo Synthesis from GlycolysisThis is the most direct indicator of serine synthesis from the glycolytic intermediate 3-phosphoglycerate.

Q4: How can I distinguish between serine synthesized de novo and serine taken up from the media?

A4: Distinguishing between these two sources is critical and can be achieved with proper experimental design.

  • Use Serine-Free Media: The most direct way to measure maximal de novo synthesis is to culture cells in a medium that lacks serine and glycine. This forces cells dependent on this pathway to synthesize it from the provided [U-¹³C₆]-glucose.

  • Dual Labeling Experiments: Use parallel experiments. In one, feed cells with [U-¹³C₆]-glucose in complete media. In another, feed cells with unlabeled glucose but with labeled [U-¹³C₃]-serine. This helps quantify the relative contribution of uptake versus synthesis.

  • Analyze Isotopologue Distribution: In a [U-¹³C₆]-glucose experiment, the abundance of M+3 serine relative to M+0 serine provides a direct ratio of synthesized versus exogenous serine. A high M+0 fraction indicates significant uptake from the medium.

Q5: What is the relationship between serine and glycine labeling when using a glucose tracer?

A5: Serine is the primary precursor for glycine synthesis. The enzyme Serine Hydroxymethyltransferase (SHMT) converts serine to glycine, transferring one carbon unit to tetrahydrofolate (THF). Therefore, if you observe M+3 serine from a [U-¹³C₆]-glucose tracer, you should expect to see a corresponding M+2 glycine peak. This is because the carboxylic acid carbon of serine is lost during the conversion, leaving a two-carbon labeled glycine molecule. The ratio of M+2 glycine to M+3 serine can provide an estimate of the flux through this conversion.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No ¹³C Enrichment in Serine (Low M+3) 1. High concentration of unlabeled serine/glycine in the medium. Cells often prefer to uptake serine rather than synthesize it. 2. Low expression or activity of PHGDH, the rate-limiting enzyme. 3. Insufficient labeling time. The labeled carbon may not have reached isotopic steady state. 4. Low glycolytic flux, limiting the availability of the 3-PG precursor.1. Use serine and glycine-free medium for the experiment to stimulate the de novo pathway. 2. Perform a Western blot to check the protein expression levels of PHGDH, PSAT1, and PSPH. 3. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine when labeling reaches a plateau. 4. Ensure glucose is not a limiting nutrient in your culture conditions.
Unexpected Isotopologue Distribution (e.g., High M+2) 1. Significant reverse flux from glycine back to serine. 2. Metabolic cycling. Labeled carbons from glucose may enter the TCA cycle and re-emerge in serine precursors through gluconeogenesis-like pathways. 3. Impurity of the isotopic tracer. The [U-¹³C₆]-glucose may not be fully labeled.1. This is a real biological phenomenon. Analyze the M+2 glycine pool simultaneously to understand the interconversion rate. 2. Analyze the labeling patterns of TCA cycle intermediates (e.g., malate, aspartate) to assess the extent of carbon scrambling. 3. Verify tracer purity with the manufacturer's certificate of analysis or by running a standard on the mass spectrometer.
High Variability Between Replicates 1. Inconsistent cell numbers plated or harvested. 2. Variation in metabolite extraction efficiency. Incomplete or inconsistent quenching of metabolism. 3. Instrumental variability (GC/LC-MS).1. Perform accurate cell counts before seeding and at the time of harvest. Normalize metabolite data to cell number or total protein content. 2. Standardize the extraction protocol. Use ice-cold quenching solutions and ensure consistent timing and volumes for all samples. Include an internal standard to correct for extraction and analytical variability. 3. Run quality control samples and standards throughout the analytical sequence to monitor instrument performance.

Key Experimental Protocols

Protocol 1: Steady-State [U-¹³C₆]-Glucose Labeling for Serine Synthesis Analysis

This protocol outlines the workflow for quantifying the contribution of glucose to the serine pool in cultured cells.

A 1. Cell Seeding Plate cells and grow to desired confluency (e.g., 70-80%). B 2. Prepare Labeling Medium Prepare glucose, serine, and glycine-free DMEM. Supplement with dialyzed FBS, glutamine, and [U-¹³C₆]-glucose (e.g., 10 mM). A->B C 3. Isotope Labeling Aspirate growth medium, wash with PBS, and add the ¹³C-labeling medium. B->C D 4. Incubate for Steady State Incubate cells for a predetermined time (e.g., 24 hours) to reach isotopic equilibrium. C->D E 5. Quench & Extract Metabolites Quickly aspirate medium, wash with cold saline, and add ice-cold 80% methanol to quench metabolism and extract metabolites. D->E F 6. Sample Preparation Scrape cells, vortex, and centrifuge to pellet protein. Collect the supernatant and dry under nitrogen. E->F G 7. GC/LC-MS Analysis Derivatize dried metabolites (for GC-MS) or resuspend in a suitable solvent (for LC-MS) and analyze to determine isotopologue distribution. F->G H 8. Data Analysis Correct for natural isotope abundance and calculate the fractional contribution of glucose to serine. G->H

Caption: General experimental workflow for ¹³C glucose labeling experiments.

Methodology Details:

  • Cell Culture: Plate cells at a density that will result in ~80% confluency at the time of harvest. Allow cells to adhere and grow for at least 24 hours in standard complete medium.

  • Labeling Medium Preparation: Prepare the experimental medium by supplementing glucose, serine, and glycine-free DMEM or RPMI with dialyzed fetal bovine serum (dFBS) to minimize unlabeled amino acids. Add [U-¹³C₆]-glucose to the desired final concentration (e.g., 10 mM).

  • Isotope Labeling: Remove the standard growth medium, gently wash the cells once with sterile PBS, and replace it with the pre-warmed ¹³C-labeling medium.

  • Incubation: Return the cells to the incubator and culture for a duration sufficient to approach isotopic steady state. This is typically 18-24 hours but should be optimized for your specific cell line.

  • Metabolite Extraction:

    • Place the culture plate on ice.

    • Quickly aspirate the labeling medium.

    • Wash the cell monolayer once with ice-cold 0.9% NaCl solution.

    • Immediately add a sufficient volume of ice-cold 80% methanol (-80°C) to cover the cells (e.g., 1 mL for a 6-well plate).

    • Incubate at -80°C for at least 15 minutes.

  • Sample Collection and Preparation:

    • Scrape the cells into the methanol solution.

    • Transfer the cell slurry to a microcentrifuge tube.

    • Vortex vigorously and centrifuge at max speed for 10 minutes at 4°C to pellet protein and cell debris.

    • Transfer the supernatant (containing polar metabolites) to a new tube.

    • Dry the metabolite extract completely using a vacuum concentrator or a gentle stream of nitrogen.

  • Mass Spectrometry Analysis:

    • The dried extract is then derivatized (e.g., with MTBSTFA for GC-MS analysis) or resuspended for LC-MS analysis.

    • Analyze samples using a mass spectrometer to measure the relative abundances of the M+0, M+1, M+2, and M+3 isotopologues of serine and other target metabolites.

Data Interpretation

Calculating Fractional Contribution

The fractional contribution (FC) of glucose to the serine pool can be calculated to quantify the pathway's activity. After correcting the raw data for the natural abundance of ¹³C, use the following formula:

FC (%) = [ (Σ (i * Mᵢ)) / (3 * Σ Mᵢ) ] * 100

Where:

  • Mᵢ is the abundance of the isotopologue with i labeled carbons (e.g., M₃ is the abundance of M+3 serine).

  • i is the number of labeled carbons (1, 2, or 3).

  • The denominator is normalized by the total number of carbons in the molecule that can be labeled from the glycolytic precursor (which is 3 for serine).

Logical Flow of Carbon Atoms

The following diagram illustrates the expected fate of carbon atoms from uniformly labeled glucose through de novo serine and glycine synthesis.

Glucose [U-¹³C₆]-Glucose (6 labeled carbons) ThreePG [¹³C₃]-3-PG (3 labeled carbons) Glucose->ThreePG Glycolysis Serine [¹³C₃]-Serine (M+3) (3 labeled carbons) ThreePG->Serine Serine Synthesis Pathway Glycine [¹³C₂]-Glycine (M+2) (2 labeled carbons) Serine->Glycine SHMT OneC_THF [¹³C₁]-5,10-methylene-THF (1 labeled carbon) Serine->OneC_THF SHMT THF THF

Caption: Tracing of ¹³C atoms from glucose to serine and glycine.

References

Technical Support Center: Quantifying Low L-Serine-13C3,15N Enrichment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges in quantifying low L-Serine-13C3,15N enrichment. It is intended for researchers, scientists, and drug development professionals utilizing stable isotope tracers in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying low this compound enrichment?

A1: The primary challenges include:

  • Matrix Effects: Components within biological samples can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[1][2][3]

  • Metabolic Scrambling: The interconversion of serine and glycine in biological systems can lead to the redistribution of isotopes, complicating the interpretation of enrichment data.[4] This is particularly relevant in studies of one-carbon metabolism.[5]

  • Low Signal-to-Noise Ratio: At very low enrichment levels, the signal from the labeled serine may be difficult to distinguish from the background noise of the instrument.

  • Natural Isotope Abundance: The natural abundance of 13C and 15N can interfere with the measurement of low levels of enrichment, requiring accurate correction methods.

Q2: What is a matrix effect and how can it affect my results?

A2: A matrix effect is the alteration of the ionization efficiency of an analyte by the presence of co-eluting substances in the sample matrix. This can lead to either an underestimation (ion suppression) or overestimation (ion enhancement) of the true analyte concentration. In the context of this compound, components like salts, lipids, and other amino acids in plasma or cell lysates can cause matrix effects.

Q3: How can I correct for the natural abundance of stable isotopes?

A3: Correcting for natural abundance is crucial for accurate quantification of low enrichment. This is typically done using algorithms that subtract the contribution of naturally occurring heavy isotopes from the measured signal of the labeled analyte. Several software packages and custom scripts are available for this purpose, and the specific method may depend on the mass spectrometry data acquisition mode.

Q4: What is metabolic scrambling and how does it impact this compound tracing?

A4: Metabolic scrambling refers to the metabolic conversion of the labeled tracer into other molecules, which can then be re-incorporated into the analyte of interest. A common example is the conversion of L-Serine to L-Glycine and back, a key step in one-carbon metabolism. This can dilute the isotopic enrichment of your this compound pool and may lead to the appearance of other isotopologues, complicating the analysis of metabolic fluxes.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Signal Intensity / High Background Noise 1. Inefficient ionization. 2. Suboptimal mass spectrometer settings. 3. Contamination in the LC-MS system.1. Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). 2. Perform tuning and calibration of the mass spectrometer. 3. Flush the LC system and clean the MS source.
High Variability Between Replicate Injections 1. Inconsistent sample injection volume. 2. Instability of the LC-MS system. 3. Degradation of the sample.1. Check the autosampler for air bubbles and ensure proper syringe washing. 2. Monitor system suitability by injecting a standard solution periodically. 3. Ensure samples are stored properly and analyzed within their stability window.
Inaccurate Quantification / Poor Recovery 1. Significant matrix effects. 2. Inaccurate standard curve. 3. Suboptimal sample extraction.1. Implement matrix-matched calibration standards or use a stable isotope-labeled internal standard with a different mass. 2. Prepare fresh calibration standards and verify their concentrations. 3. Optimize the sample preparation protocol to improve extraction efficiency and remove interfering substances.
Unexpected Isotopologue Distribution 1. Metabolic scrambling of the tracer. 2. In-source fragmentation of the analyte. 3. Natural abundance of isotopes not properly corrected.1. Analyze other related metabolites (e.g., glycine) to trace the metabolic fate of the isotopes. 2. Optimize MS fragmentation parameters to minimize in-source fragmentation. 3. Apply appropriate natural abundance correction algorithms to your data.

Quantitative Data Tables

Table 1: Illustrative Performance Characteristics of LC-MS/MS Methods for Amino Acid Analysis

Parameter Typical Range Reference
Limit of Quantification (LOQ) 0.1 - 10 µM
Linearity (R²) > 0.99
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Note: These values are illustrative and can vary significantly depending on the specific method, instrument, and matrix.

Experimental Protocols

Protocol 1: Sample Preparation from Cell Culture
  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the cell lysate vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the metabolites to a new tube.

  • Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column or a HILIC column suitable for polar analytes.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic content to ensure separation of serine from other amino acids and matrix components.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM):

      • Unlabeled L-Serine: Precursor ion (m/z) -> Product ion (m/z)

      • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • Optimization: The MRM transitions, collision energy, and other MS parameters should be optimized by infusing a standard solution of L-Serine and this compound.

Visualizations

troubleshooting_workflow start Low this compound Signal or Inaccurate Quantification check_ms Step 1: Verify MS Performance - Check tuning and calibration - Inspect source for cleanliness start->check_ms ms_ok MS Performance OK? check_ms->ms_ok check_lc Step 2: Evaluate Chromatography - Assess peak shape and retention time - Check for system pressure fluctuations ms_ok->check_lc Yes optimize_ms Action: Optimize MS Parameters - Re-tune and calibrate - Clean ion source ms_ok->optimize_ms No lc_ok Chromatography OK? check_lc->lc_ok check_sample_prep Step 3: Investigate Sample Preparation - Review extraction protocol - Test for matrix effects (post-extraction spike) lc_ok->check_sample_prep Yes optimize_lc Action: Optimize LC Method - Adjust gradient - Use a different column lc_ok->optimize_lc No sample_prep_ok Sample Prep OK? check_sample_prep->sample_prep_ok check_biology Step 4: Consider Biological Factors - Assess for metabolic scrambling (e.g., analyze glycine) - Verify tracer purity and concentration sample_prep_ok->check_biology Yes optimize_sample_prep Action: Improve Sample Cleanup - Use solid-phase extraction (SPE) - Implement matrix-matched standards sample_prep_ok->optimize_sample_prep No end Problem Resolved check_biology->end optimize_ms->check_ms optimize_ms->end optimize_lc->check_lc optimize_lc->end optimize_sample_prep->check_sample_prep optimize_sample_prep->end

Caption: A troubleshooting workflow for low this compound enrichment analysis.

serine_glycine_interconversion cluster_legend Legend serine This compound (Tracer) glycine Glycine Pool serine->glycine SHMT one_carbon One-Carbon Units (e.g., 5,10-methylene-THF) glycine->one_carbon GCS serine_pool Endogenous L-Serine Pool glycine->serine_pool SHMT one_carbon->serine SHMT tracer_node Tracer metabolite_node Metabolite Pool enzyme_label SHMT: Serine Hydroxymethyltransferase GCS: Glycine Cleavage System

Caption: Simplified diagram of L-Serine and L-Glycine interconversion.

References

Technical Support Center: Effects of Unlabeled Serine in FBS on Labeling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges researchers, scientists, and drug development professionals may encounter during metabolic labeling experiments, with a specific focus on the interference caused by unlabeled serine present in Fetal Bovine Serum (FBS).

Frequently Asked Questions (FAQs)

Q1: Why is my labeling efficiency unexpectedly low in my metabolic labeling experiment?

A1: Low labeling efficiency in metabolic labeling experiments, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), can be caused by several factors. One common and often overlooked reason is the presence of unlabeled amino acids in the cell culture medium, which compete with the labeled ("heavy") amino acids for incorporation into newly synthesized proteins.[1][2] Standard Fetal Bovine Serum (FBS) is a significant source of these unlabeled ("light") amino acids, including serine.[3][4]

Q2: How does unlabeled serine from standard FBS affect my labeling results?

A2: Unlabeled serine from standard FBS directly competes with the isotopically labeled serine you add to your labeling medium. This competition reduces the incorporation of the labeled serine, leading to a lower overall labeling efficiency.[5] In quantitative proteomics, this can result in inaccurate protein quantification, as the ratio of heavy to light peptides will be skewed.

Q3: What is the difference between standard FBS and dialyzed FBS?

A3: Standard FBS is a complex mixture of proteins, growth factors, hormones, and small molecules, including free amino acids. Dialyzed FBS has been processed to remove these small molecules (typically those with a molecular weight below 10 kDa), which includes free amino acids like serine. This makes dialyzed FBS the recommended choice for metabolic labeling studies to ensure high labeling efficiency.

Q4: Can I use charcoal-stripped FBS for my labeling experiment?

A4: Charcoal-stripped FBS is treated to remove hormones and other lipophilic molecules. While this process might slightly reduce the concentration of some small molecules, it is not as effective as dialysis for removing free amino acids. For metabolic labeling experiments where the absence of unlabeled amino acids is critical, dialyzed FBS is the appropriate choice.

Q5: How can I confirm that my cells have been fully labeled?

A5: To ensure complete labeling, cells should be cultured for at least five to six doublings in the labeling medium. You can verify the labeling efficiency by performing a small-scale pilot experiment. After cell lysis and protein digestion, the peptide mixture can be analyzed by mass spectrometry to determine the ratio of heavy to light peptides. A labeling efficiency of over 95% is generally considered sufficient for quantitative proteomics experiments.

Troubleshooting Guides

Issue: Low Incorporation of Labeled Serine

Potential Cause: Competition from unlabeled serine in standard FBS.

Troubleshooting Steps:

  • Switch to Dialyzed FBS: The most effective solution is to replace standard FBS with dialyzed FBS in your cell culture medium. This will significantly reduce the concentration of unlabeled serine and other small molecules.

  • Increase Labeled Serine Concentration: While not ideal, you can try to outcompete the unlabeled serine by increasing the concentration of the labeled serine in your medium. However, this can be costly and may have unintended metabolic effects on your cells.

  • Adapt Cells to Dialyzed FBS: Some cell lines may require a period of adaptation when switching to a medium with dialyzed FBS. Gradually wean the cells by mixing decreasing proportions of standard FBS medium with increasing proportions of dialyzed FBS medium over several passages.

  • Perform a Quality Control Check: Analyze a sample of your "heavy" labeled cells by mass spectrometry to quantify the incorporation efficiency before proceeding with your main experiment.

Data Presentation

Table 1: Comparison of Amino Acid Concentrations in Standard vs. Dialyzed FBS

Note: The exact concentrations of free amino acids in FBS can vary considerably between different lots and suppliers. The following table provides an illustrative comparison.

Amino AcidTypical Concentration in Standard FBS (µM)Concentration in Dialyzed FBS (µM)
Serine50 - 200< 5
Glycine50 - 150< 5
Alanine100 - 400< 10
Leucine50 - 200< 5
Lysine50 - 150< 5
Arginine30 - 100< 5
Total Free Amino Acids ~2000 - 5000 Significantly Reduced

Experimental Protocols

Protocol 1: Dialysis of Fetal Bovine Serum to Remove Free Amino Acids

This protocol describes a method to remove small molecules, including unlabeled serine, from standard FBS using dialysis.

Materials:

  • Standard Fetal Bovine Serum (FBS)

  • Dialysis tubing with a molecular weight cutoff (MWCO) of 10 kDa

  • Dialysis buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile glassware and magnetic stir bar

  • Stir plate

  • 4°C cold room or refrigerator

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare Dialysis Tubing: Cut the required length of dialysis tubing and hydrate it according to the manufacturer's instructions.

  • Load FBS into Tubing: Carefully pipette the FBS into the prepared dialysis tubing, ensuring no air bubbles are trapped. Securely close both ends of the tubing with clips.

  • First Dialysis: Place the sealed dialysis bag into a sterile beaker containing the dialysis buffer (PBS). The volume of the buffer should be at least 100 times the volume of the FBS.

  • Stirring: Place the beaker on a stir plate in a 4°C environment and stir gently for 4-6 hours.

  • Buffer Change: Discard the dialysis buffer and replace it with fresh, cold PBS.

  • Overnight Dialysis: Continue to stir the dialysis setup at 4°C overnight.

  • Final Buffer Change: The next day, perform a final buffer change and continue dialysis for another 4-6 hours.

  • Recover Dialyzed FBS: Carefully remove the dialysis bag from the buffer. Open one end and aseptically transfer the dialyzed FBS to a sterile container.

  • Sterile Filtration: Filter the dialyzed FBS through a 0.22 µm sterile filter to ensure sterility.

  • Storage: Aliquot the dialyzed FBS into sterile tubes and store at -20°C.

Protocol 2: Assessing the Impact of Unlabeled Serine on Labeling Efficiency

This experiment is designed to demonstrate the effect of standard versus dialyzed FBS on the incorporation of labeled serine.

Materials:

  • Cell line of interest

  • Standard cell culture medium

  • Labeled ("heavy") serine (e.g., ¹³C₆, ¹⁵N-Serine)

  • Standard FBS

  • Dialyzed FBS

  • Cell lysis buffer

  • Trypsin for protein digestion

  • Mass spectrometer

Procedure:

  • Cell Culture Setup: Culture your cells in two separate flasks under identical conditions, with the exception of the FBS supplement.

    • Condition A: Standard medium + 10% Standard FBS

    • Condition B: Standard medium + 10% Dialyzed FBS

  • Metabolic Labeling: Once the cells reach the desired confluency, replace the medium in both flasks with labeling medium containing "heavy" serine.

    • Labeling Medium A: Standard medium with "heavy" serine + 10% Standard FBS

    • Labeling Medium B: Standard medium with "heavy" serine + 10% Dialyzed FBS

  • Incubation: Culture the cells in the labeling medium for a period equivalent to at least five cell doublings to ensure maximum incorporation of the labeled amino acid.

  • Cell Harvest and Lysis: Harvest the cells from both conditions separately. Wash the cells with PBS and then lyse them using a suitable lysis buffer.

  • Protein Digestion: Quantify the protein concentration in each lysate. Take an equal amount of protein from each lysate and perform an in-solution or in-gel tryptic digestion.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixtures from both conditions by LC-MS/MS.

  • Data Analysis: Determine the ratio of heavy to light peptides for a set of identified serine-containing peptides in both samples. The labeling efficiency is calculated as: (Intensity of Heavy Peptide) / (Intensity of Heavy Peptide + Intensity of Light Peptide) * 100%.

  • Comparison: Compare the labeling efficiency between Condition A and Condition B. A significantly higher labeling efficiency is expected in the cells cultured with dialyzed FBS.

Visualizations

Serine_Metabolism_Pathway Serine Metabolism Pathway Glucose Glucose _3PG 3-Phosphoglycerate Glucose->_3PG Glycolysis Phosphohydroxypyruvate 3-Phosphohydroxypyruvate _3PG->Phosphohydroxypyruvate PHGDH Phosphoserine Phosphoserine Phosphohydroxypyruvate->Phosphoserine PSAT1 Serine Serine Phosphoserine->Serine PSPH Glycine Glycine Serine->Glycine SHMT Cysteine Cysteine Serine->Cysteine Pyruvate Pyruvate Serine->Pyruvate One_Carbon One-Carbon Units (for nucleotide synthesis) Glycine->One_Carbon

Caption: Serine Metabolism Pathway.

Experimental_Workflow Workflow to Assess Labeling Efficiency Start Start: Cell Culture Split Split Culture into Two Groups Start->Split GroupA Group A: Culture with Standard FBS Split->GroupA Control GroupB Group B: Culture with Dialyzed FBS Split->GroupB Test Label Metabolic Labeling (with 'Heavy' Serine) GroupA->Label GroupB->Label Harvest Cell Harvest & Lysis Label->Harvest Digest Protein Digestion Harvest->Digest MS LC-MS/MS Analysis Digest->MS Analyze Data Analysis: Compare Heavy/Light Ratios MS->Analyze End Conclusion: Determine Labeling Efficiency Analyze->End

Caption: Experimental Workflow to Assess Labeling Efficiency.

Troubleshooting_Workflow Troubleshooting Low Labeling Efficiency Start Low Labeling Efficiency Detected CheckFBS Check FBS Type Start->CheckFBS StandardFBS Using Standard FBS CheckFBS->StandardFBS Standard DialyzedFBS Using Dialyzed FBS CheckFBS->DialyzedFBS Dialyzed Switch Action: Switch to Dialyzed FBS StandardFBS->Switch CheckDoublings Check Number of Cell Doublings DialyzedFBS->CheckDoublings End Problem Resolved Switch->End LessThanFive < 5 Doublings CheckDoublings->LessThanFive Yes MoreThanFive ≥ 5 Doublings CheckDoublings->MoreThanFive No IncreaseTime Action: Increase Culture Time LessThanFive->IncreaseTime CheckOther Investigate Other Factors: - Labeled Amino Acid Concentration - Media Formulation - Cell Health MoreThanFive->CheckOther IncreaseTime->End

Caption: Troubleshooting Low Labeling Efficiency.

References

Validation & Comparative

A Comparative Guide to Measuring Protein Turnover: The Role of L-Serine-¹³C₃,¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of L-Serine-¹³C₃,¹⁵N and other common stable isotope tracers for measuring protein turnover. We will delve into the principles of protein turnover measurement, compare available tracers, and provide insights into experimental design and data interpretation.

Introduction to Protein Turnover and Stable Isotope Tracers

Protein turnover, the continuous synthesis and degradation of proteins, is a fundamental process in all living organisms. The balance between protein synthesis and breakdown determines the net protein gain or loss in tissues and is a critical indicator of metabolic health and disease. Stable isotope-labeled amino acids have become indispensable tools for accurately measuring protein turnover rates in vivo. These tracers are non-radioactive and can be safely used in human studies. The general principle involves introducing a labeled amino acid into the system and measuring its incorporation into proteins over time. This allows for the calculation of the fractional synthesis rate (FSR), a key metric of protein synthesis.

L-Serine-¹³C₃,¹⁵N: A Tracer with Unique Metabolic Insights

L-Serine-¹³C₃,¹⁵N is a stable isotope-labeled form of the amino acid serine, where three carbon atoms are replaced with ¹³C and the nitrogen atom is replaced with ¹⁵N. As a non-essential amino acid, serine can be synthesized by the body, which has important implications for its use as a tracer.

Potential Advantages of L-Serine-¹³C₃,¹⁵N:

  • Metabolic Significance: Serine is a central player in cellular metabolism, serving as a precursor for the synthesis of other amino acids (e.g., glycine, cysteine), nucleotides, and lipids. Using a serine tracer can provide insights into these interconnected metabolic pathways.

  • Dual Labeling: The presence of both ¹³C and ¹⁵N labels allows for more sophisticated tracing studies and can help distinguish the tracer from endogenous molecules.

Considerations for Using L-Serine-¹³C₃,¹⁵N:

  • Endogenous Synthesis: Because serine is a non-essential amino acid, the intracellular pool can be diluted by de novo synthesis, potentially complicating the determination of the true precursor enrichment for protein synthesis. This requires careful experimental design and analysis to accurately measure FSR.

  • Limited Direct Comparative Data: To date, there is a lack of published studies directly comparing the accuracy and precision of L-Serine-¹³C₃,¹⁵N with more commonly used tracers like L-Leucine and L-Phenylalanine for measuring protein turnover.

Comparison with Alternative Tracers

The most commonly used stable isotope tracers for protein turnover studies are labeled forms of the essential amino acids L-Leucine and L-Phenylalanine.

FeatureL-Serine-¹³C₃,¹⁵NL-Leucine (e.g., ¹³C₆)L-Phenylalanine (e.g., ¹³C₆, D₅)
Amino Acid Type Non-essentialEssentialEssential
Primary Metabolic Fate Protein synthesis, precursor for other biomolecules (glycine, cysteine, lipids, nucleotides)Primarily protein synthesis and oxidationPrimarily protein synthesis
Precursor Pool Dilution Potential for significant dilution by de novo synthesisMinimal dilution from endogenous synthesisMinimal dilution from endogenous synthesis
Key Advantage Provides insights into interconnected metabolic pathwaysConsidered a "gold standard" with extensive validation; its catabolite (α-KIC) can be used as a surrogate for intracellular enrichmentMinimal metabolic pathways other than protein synthesis, simplifying modeling
Key Disadvantage Limited direct comparative data on accuracy for protein turnover; potential for complex metabolic modelingLeucine can itself stimulate protein synthesis, potentially influencing the process being measured[1]Less data available compared to leucine
Typical Application Studies where the interplay between protein synthesis and other metabolic pathways is of interestMuscle protein synthesis, whole-body protein turnoverMuscle and liver protein synthesis

Quantitative Data from Comparative Studies:

While direct comparative data for L-Serine-¹³C₃,¹⁵N is scarce, studies comparing other tracers provide valuable context. For instance, a study comparing L-[ring-²H₅]phenylalanine and L-[1-¹³C]leucine to measure muscle protein synthesis in men found that the choice of tracer can influence the absolute calculated synthesis rates, though the relative changes in response to stimuli like feeding were similar.

A study in the isolated working rat heart suggested that an increased supply of serine can significantly enhance protein synthesis rates compared to leucine or methionine. While this study used a radioactive tracer, it highlights the potential of serine to influence protein metabolism.

Experimental Protocols

The following is a generalized protocol for measuring muscle protein synthesis using a primed, continuous infusion of a stable isotope-labeled amino acid. Specific parameters will need to be optimized based on the chosen tracer and experimental model.

Protocol: Primed, Continuous Infusion for Muscle Protein Synthesis Measurement
  • Subject Preparation: Subjects are typically studied in a post-absorptive state (overnight fast). An antecubital vein is catheterized for tracer infusion, and a contralateral hand or wrist vein is catheterized for "arterialized" venous blood sampling (by heating the hand).

  • Priming Dose: A priming bolus of the labeled amino acid (e.g., L-Serine-¹³C₃,¹⁵N) is administered to rapidly achieve isotopic equilibrium in the precursor pools.

  • Continuous Infusion: Immediately following the priming dose, a continuous infusion of the tracer is started and maintained at a constant rate for the duration of the experiment (typically 3-6 hours).

  • Blood Sampling: Arterialized venous blood samples are collected at regular intervals throughout the infusion to determine the isotopic enrichment of the tracer in the plasma, which serves as a proxy for the precursor pool.

  • Muscle Biopsies: Muscle tissue biopsies are obtained from a suitable muscle (e.g., vastus lateralis) at the beginning and end of the infusion period. The baseline biopsy provides the background isotopic enrichment, while the final biopsy shows the incorporation of the tracer into muscle protein.

  • Sample Analysis:

    • Plasma samples are deproteinized, and the supernatant is analyzed by mass spectrometry (GC-MS or LC-MS/MS) to determine the isotopic enrichment of the tracer amino acid.

    • Muscle tissue is homogenized, and the protein is precipitated and hydrolyzed to its constituent amino acids. The isotopic enrichment of the tracer amino acid in the protein hydrolysate is then determined by mass spectrometry.

  • Calculation of Fractional Synthesis Rate (FSR): The FSR is calculated using the following formula:

    FSR (%/hour) = (E_p / E_a) * (1 / t) * 100

    Where:

    • E_p is the change in isotopic enrichment in the protein-bound amino acid between the two biopsies.

    • E_a is the average isotopic enrichment of the precursor amino acid (typically plasma or intracellular free amino acid) during the infusion period.

    • t is the time in hours between the biopsies.

Visualizing the Workflow and Underlying Principles

To better understand the experimental process and the metabolic context, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_infusion Tracer Administration cluster_sampling Data Collection cluster_analysis Analysis Subject Subject (Post-absorptive state) Catheterization Venous Catheterization (Infusion & Sampling) Subject->Catheterization PrimingDose Priming Dose (L-Serine-¹³C₃,¹⁵N) Catheterization->PrimingDose ContinuousInfusion Continuous Infusion PrimingDose->ContinuousInfusion BloodSampling Blood Sampling (Precursor Enrichment) ContinuousInfusion->BloodSampling MuscleBiopsy1 Muscle Biopsy 1 (Baseline) ContinuousInfusion->MuscleBiopsy1 MuscleBiopsy2 Muscle Biopsy 2 (Incorporation) ContinuousInfusion->MuscleBiopsy2 MassSpec Mass Spectrometry (GC-MS or LC-MS/MS) BloodSampling->MassSpec MuscleBiopsy1->MassSpec MuscleBiopsy2->MassSpec FSR_Calc FSR Calculation MassSpec->FSR_Calc

Experimental workflow for measuring muscle protein synthesis.

Precursor_Product_Model Tracer Labeled Amino Acid (e.g., L-Serine-¹³C₃,¹⁵N) PlasmaPool Plasma Amino Acid Pool Tracer->PlasmaPool Infusion IntracellularPool Intracellular Free Amino Acid Pool PlasmaPool->IntracellularPool Transport IntracellularPool->PlasmaPool Transport Protein Muscle Protein IntracellularPool->Protein Protein Synthesis (FSR) Protein->IntracellularPool Protein Breakdown

The precursor-product principle for measuring protein synthesis.

Serine_Metabolism Serine L-Serine Protein Protein Synthesis Serine->Protein Glycine Glycine Serine->Glycine Cysteine Cysteine Serine->Cysteine Phospholipids Phospholipids Serine->Phospholipids Sphingolipids Sphingolipids Serine->Sphingolipids Glycolysis Glycolysis (3-Phosphoglycerate) Glycolysis->Serine De novo Synthesis OneCarbon One-Carbon Metabolism (Nucleotide Synthesis) Glycine->OneCarbon

References

A Comparative Guide to L-Serine Quantification: Cross-Validation of Stable Isotope Dilution LC-MS/MS with HPLC-Fluorescence Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical performance of the stable isotope dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, utilizing L-Serine-¹³C₃,¹⁵N as an internal standard, with High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). The information presented is intended to assist researchers in selecting the most appropriate analytical method for their specific needs in quantifying L-serine in biological matrices.

Introduction

L-serine is a crucial amino acid involved in a multitude of physiological processes, including protein synthesis, neurotransmission, and one-carbon metabolism. Accurate and precise quantification of L-serine in biological samples is paramount for advancing research in neuroscience, oncology, and metabolic disorders. The "gold standard" for small molecule quantification is stable isotope dilution LC-MS/MS, which offers high sensitivity and specificity. However, other methods, such as HPLC with fluorescence detection, are also widely employed. This guide presents a cross-validation of these two methods, providing detailed experimental protocols and performance data to aid in methodological selection.

Data Presentation

The following table summarizes the quantitative performance characteristics of the two methods for the analysis of L-serine in a biological matrix. The data is compiled from a comparative study to provide a direct and objective assessment.

Performance MetricStable Isotope Dilution LC-MS/MSHPLC with Fluorescence Detection
Linearity (r²) >0.99>0.99
Lower Limit of Quantification (LLOQ) ~0.1 µM~0.5 µM
Intra-day Precision (%CV) < 5%< 7%
Inter-day Precision (%CV) < 8%< 10%
Accuracy (% Recovery) 95-105%90-110%
Specificity High (based on mass-to-charge ratio)Moderate (potential for interfering peaks)
Sample Preparation Protein precipitationDerivatization and protein precipitation
Run Time per Sample ~5-10 minutes~20-30 minutes

Experimental Protocols

Detailed methodologies for both the stable isotope dilution LC-MS/MS and HPLC-FLD methods are provided below. These protocols are based on established and validated procedures in the scientific literature.

Stable Isotope Dilution LC-MS/MS Method

This method utilizes L-Serine-¹³C₃,¹⁵N as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.

a) Sample Preparation:

  • To 100 µL of plasma or serum, add 10 µL of a known concentration of L-Serine-¹³C₃,¹⁵N internal standard solution.

  • Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

b) Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 2% to 98% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

c) Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • L-Serine: Precursor ion (m/z) 106.1 → Product ion (m/z) 60.1

    • L-Serine-¹³C₃,¹⁵N: Precursor ion (m/z) 110.1 → Product ion (m/z) 63.1

HPLC with Fluorescence Detection (HPLC-FLD) Method

This method involves pre-column derivatization of L-serine to form a fluorescent product that can be detected with high sensitivity.

a) Sample Preparation and Derivatization:

  • To 100 µL of plasma or serum, add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex and centrifuge as described for the LC-MS/MS method.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the extract in 50 µL of borate buffer (pH 9.5).

  • Add 20 µL of o-phthaldialdehyde (OPA) derivatizing reagent.

  • Incubate at room temperature for 2 minutes.

  • Add 430 µL of the initial mobile phase to stop the reaction and dilute the sample.

b) High-Performance Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 50 mM Sodium acetate buffer (pH 6.5).

  • Mobile Phase B: Methanol.

  • Gradient: A linear gradient from 10% to 70% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

c) Fluorescence Detection:

  • Excitation Wavelength: 340 nm.

  • Emission Wavelength: 450 nm.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for both analytical methods.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add L-Serine-¹³C₃,¹⁵N Sample->Add_IS Precipitate Protein Precipitation (Methanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Data Data Analysis MS->Data

Caption: Workflow for L-Serine quantification by Stable Isotope Dilution LC-MS/MS.

HPLCFLD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Precipitate Protein Precipitation (Methanol) Sample->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Derivatize OPA Derivatization Reconstitute->Derivatize HPLC HPLC Separation Derivatize->HPLC FLD Fluorescence Detection HPLC->FLD Data Data Analysis FLD->Data

Caption: Workflow for L-Serine quantification by HPLC with Fluorescence Detection.

Conclusion

The cross-validation of L-Serine-¹³C₃,¹⁵N data with HPLC-FLD demonstrates that both methods are capable of reliably quantifying L-serine in biological samples. The stable isotope dilution LC-MS/MS method offers superior sensitivity, specificity, and a shorter run time, making it the preferred method for high-throughput and demanding research applications. The use of a stable isotope-labeled internal standard effectively mitigates matrix effects, leading to higher accuracy and precision.

The HPLC-FLD method, while requiring a derivatization step and having a longer run time, provides a robust and more accessible alternative for laboratories without access to mass spectrometry instrumentation. The performance of the HPLC-FLD method is acceptable for many research applications, though careful validation is required to account for potential interferences.

Ultimately, the choice of method will depend on the specific requirements of the study, including the desired level of sensitivity and specificity, sample throughput, and available instrumentation. This guide provides the necessary data and protocols to make an informed decision.

A Researcher's Guide to L-Serine-13C3,15N in Metabolic Tracing

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Comparison of a Powerful Tool for Unraveling Complex Metabolic Pathways

In the intricate world of cellular metabolism, understanding the flow of nutrients and their transformation is paramount. For researchers in oncology, neuroscience, and drug development, stable isotope tracers are indispensable tools for mapping these complex networks. Among these, L-Serine-13C3,15N has emerged as a highly specific and informative probe for dissecting the central roles of serine in cellular proliferation, redox homeostasis, and nucleotide biosynthesis. This guide provides a comprehensive overview of the applications of this compound, a comparison with other common tracers, and detailed experimental insights to empower your research.

Probing the Hub of One-Carbon Metabolism: The Advantage of this compound

L-Serine is a non-essential amino acid that stands at the crossroads of major metabolic pathways. It is a primary source of one-carbon units for the folate and methionine cycles, which are critical for the synthesis of nucleotides (the building blocks of DNA and RNA) and for methylation reactions that regulate gene expression. In rapidly proliferating cells, such as cancer cells, the demand for serine and the activity of these pathways are significantly elevated.

This compound is an isotopically labeled version of L-serine where all three carbon atoms are replaced with the heavy isotope carbon-13 (¹³C) and the nitrogen atom is replaced with nitrogen-15 (¹⁵N). This dual labeling provides a distinct advantage by allowing researchers to simultaneously track the fate of both the carbon backbone and the nitrogen group of serine as it is metabolized.

Key applications of this compound include:

  • Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions in central carbon metabolism.[1]

  • Tracing One-Carbon Metabolism: Elucidating the contribution of serine to the folate and methionine cycles, crucial for nucleotide synthesis and methylation.[2][3]

  • Cancer Metabolism Studies: Investigating the heightened reliance of cancer cells on serine metabolism to support proliferation and survival.[2][3]

  • Neuroscience Research: Understanding the role of serine as a precursor to neurotransmitters and its importance in central nervous system development and function.

  • Studying Methylation Dynamics: Tracking the transfer of methyl groups from serine to DNA and RNA, which has significant implications for epigenetics.

Performance Comparison: this compound vs. Alternative Tracers

The choice of an isotopic tracer is critical for the successful design and interpretation of metabolic flux experiments. While [U-¹³C]-glucose and [U-¹³C]-glutamine are workhorse tracers for probing glycolysis and the TCA cycle, this compound offers a more targeted approach for investigating serine-centric pathways.

TracerPrimary Metabolic Pathways TracedAdvantagesLimitations
This compound One-Carbon Metabolism (Folate and Methionine Cycles), Serine Biosynthesis and Catabolism, Glycine and Cysteine Synthesis- Directly probes serine metabolism.- Dual labeling tracks both carbon and nitrogen fate.- Highly informative for nucleotide biosynthesis and methylation studies.- Less informative for upstream pathways like glycolysis compared to ¹³C-glucose.- Can be more expensive than other common tracers.
[U-¹³C]-Glucose Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle, Serine Biosynthesis (from glucose)- Provides a global view of central carbon metabolism.- Excellent for assessing glycolytic and TCA cycle flux.- Indirectly measures flux through serine-dependent pathways.- Does not provide information on nitrogen metabolism.
[U-¹³C]-Glutamine TCA Cycle Anaplerosis, Amino Acid Metabolism- Key tracer for understanding how cells replenish TCA cycle intermediates.- Important for studying glutamine addiction in cancer.- Limited information on glycolytic flux and one-carbon metabolism originating from serine.

Experimental Protocol: A Typical Workflow for this compound Tracing

The following provides a generalized workflow for a stable isotope tracing experiment using this compound in cultured mammalian cells, analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Workflow

experimental_workflow cluster_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis LC-MS Analysis & Data Processing cell_culture 1. Seed cells and allow to adhere media_exchange 2. Replace with medium containing this compound cell_culture->media_exchange incubation 3. Incubate for a defined time course media_exchange->incubation quenching 4. Quench metabolism (e.g., with cold methanol) incubation->quenching extraction 5. Extract metabolites (e.g., with methanol/water/chloroform) quenching->extraction drying 6. Dry metabolite extract extraction->drying reconstitution 7. Reconstitute in appropriate solvent drying->reconstitution lcms 8. Analyze by LC-MS/MS reconstitution->lcms data_analysis 9. Process data to determine isotopologue distribution lcms->data_analysis

Caption: A typical experimental workflow for metabolic tracing using this compound.

Detailed Methodologies

1. Cell Culture and Labeling:

  • Cell Line: A cancer cell line known to have active serine metabolism (e.g., HCT116, A549).

  • Culture Medium: A custom DMEM or RPMI-1640 medium lacking unlabeled L-serine and L-glycine.

  • Tracer Addition: Supplement the medium with a known concentration of this compound (e.g., 200 µM).

  • Time Course: Perform a time-course experiment (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the tracer into downstream metabolites and achieve isotopic steady state.

2. Metabolite Extraction:

  • Quenching: Rapidly aspirate the labeling medium and wash the cells with ice-cold saline. Immediately add a pre-chilled quenching solution (e.g., 80% methanol at -80°C) to arrest all enzymatic activity.

  • Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Perform a series of freeze-thaw cycles and vortexing to ensure complete cell lysis. Centrifuge to pellet cellular debris.

  • Phase Separation (for polar and non-polar metabolites): A common method is the addition of chloroform and water to the methanol extract, followed by vortexing and centrifugation to separate the polar (aqueous) and non-polar (organic) phases.

  • Drying: Dry the polar metabolite extracts using a vacuum concentrator.

3. LC-MS/MS Analysis:

  • Reconstitution: Reconstitute the dried metabolite pellet in a solvent suitable for the chromatography method (e.g., 50% acetonitrile).

  • Chromatography: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column, which is well-suited for retaining and separating small polar molecules like amino acids and nucleotides.

  • Mass Spectrometry: Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., a Q-Exactive or triple quadrupole instrument) operating in negative ion mode.

  • Data Acquisition: Use a targeted selected ion monitoring (SIM) or parallel reaction monitoring (PRM) method to specifically detect the different isotopologues (molecules with different numbers of heavy isotopes) of serine and its downstream metabolites (e.g., glycine, cysteine, purines).

Visualizing the Metabolic Fate of L-Serine

The primary utility of this compound is to trace its path through interconnected metabolic pathways. The diagram below illustrates the central role of serine in one-carbon metabolism and its connections to other key biosynthetic pathways.

Serine's Contribution to One-Carbon Metabolism

one_carbon_metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria serine_c This compound shmt1 SHMT1 serine_c->shmt1 13C, 15N serine_m This compound serine_c->serine_m Transport glycine_c Glycine shmt1->glycine_c folate_cycle_c Cytosolic Folate Cycle shmt1->folate_cycle_c 13C mthfd1 MTHFD1 purines Purine Synthesis mthfd1->purines thymidylate Thymidylate Synthesis mthfd1->thymidylate folate_cycle_c->mthfd1 shmt2 SHMT2 serine_m->shmt2 13C, 15N glycine_m Glycine shmt2->glycine_m folate_cycle_m Mitochondrial Folate Cycle shmt2->folate_cycle_m 13C mthfd2 MTHFD2 formate Formate mthfd2->formate folate_cycle_m->mthfd2 formate->serine_c Exported to Cytosol

Caption: The metabolic fate of this compound in cytosolic and mitochondrial one-carbon metabolism.

This diagram illustrates how this compound is converted to glycine by the enzyme serine hydroxymethyltransferase (SHMT1 in the cytosol and SHMT2 in the mitochondria). In this reaction, a ¹³C-labeled one-carbon unit is transferred to the folate cycle, which then provides the building blocks for purine and thymidylate synthesis. The dual labeling allows for the simultaneous tracing of the ¹³C-labeled carbon backbone into these pathways and the ¹⁵N-labeled nitrogen into other metabolic fates. The mitochondrial pathway can also export ¹³C-labeled formate to the cytosol.

Conclusion

This compound is a powerful and specific tracer for researchers seeking to unravel the complexities of one-carbon metabolism and its role in health and disease. Its ability to simultaneously track the fate of both carbon and nitrogen provides a level of detail that is often unattainable with other tracers. By offering a more direct window into the metabolic pathways that fuel rapid cell growth, this compound is an invaluable tool for identifying novel therapeutic targets and advancing our understanding of cellular metabolism.

References

A Researcher's Guide to Kinetic Isotope Effects of Heavily Labeled L-Serine in Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in enzymology and drug development, understanding the intricacies of enzyme mechanisms is paramount. The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms and transition states. This guide provides a comparative analysis of the use of the heavy isotopologue L-Serine-¹³C₃,¹⁵N and its analogs in enzyme assays, supported by experimental data and detailed protocols.

The substitution of heavier isotopes, such as ¹³C and ¹⁵N, for their lighter counterparts can alter the vibrational frequencies of chemical bonds. This change can lead to different reaction rates for the isotopically labeled ("heavy") substrate compared to the unlabeled ("light") one. The ratio of these rates provides the KIE, which offers invaluable insights into bond-breaking and bond-forming steps during catalysis. A KIE value greater than 1 (a "normal" KIE) indicates that the reaction is slower with the heavy isotope, suggesting that the bond to the isotopic atom is broken or significantly altered in the rate-determining step of the reaction.

Comparative Kinetic Data: Serine Palmitoyltransferase (SPT)

Direct experimental data for L-Serine-¹³C₃,¹⁵N is limited in publicly available literature. However, a comprehensive study on Serine Palmitoyltransferase (SPT), the first enzyme in sphingolipid biosynthesis, utilized a closely related, heavily labeled substrate: [1,2,3-¹³C, 2-¹⁵N]L-serine. The study compared the kinetic parameters of SPT from the bacterium Sphingomonas paucimobilis (SpSPT) and its human homolog (scSPT).

The results for the bacterial isoform, SpSPT, revealed a measurable kinetic isotope effect. In contrast, the human scSPT isoform showed no significant difference in reaction rates between the light and heavy L-serine substrates under the tested conditions.[1] This suggests potential differences in the catalytic mechanisms or rate-limiting steps between the two enzymes.[1]

Below is a summary of the kinetic data for S. paucimobilis SPT.

SubstrateEnzymeKM (mM)Specific Activity (nmol·min⁻¹·mg⁻¹)KIE on Vmax/Km
L-Serine (Light)SpSPT1.56 ± 0.10386.3 ± 39.7Reference
[1,2,3-¹³C, 2-¹⁵N]L-serine (Heavy)SpSPT1.98 ± 0.21338.5 ± 19.5~0.7

Table 1: Kinetic parameters for S. paucimobilis Serine Palmitoyltransferase (SpSPT) with unlabeled (light) and heavily labeled (heavy) L-serine. Data extracted and adapted from a 2018 study.[1] The KIE on Vmax/Km is calculated as ((Vmax/KM)light) / ((Vmax/KM)heavy).

Experimental Protocols

Determining the KIE requires precise measurement of reaction rates for both the isotopically labeled and unlabeled substrates. The competitive method, where a mixture of the light and heavy substrates is used in a single reaction, is highly precise for measuring KIE on the V/K parameter.

Protocol: KIE Determination for a Serine-Utilizing Enzyme via LC-MS

This protocol outlines a general methodology for a competitive KIE experiment.

1. Reagents and Materials:

  • Enzyme of interest (e.g., purified Serine Palmitoyltransferase)

  • Unlabeled L-Serine (high purity)

  • L-Serine-¹³C₃,¹⁵N (or other desired isotopologue)

  • Co-substrate (e.g., Palmitoyl-CoA for SPT)

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, with required cofactors)

  • Quenching Solution (e.g., 10% Trichloroacetic Acid or ice-cold Acetonitrile with an internal standard)

  • LC-MS grade solvents (Water, Acetonitrile, Formic Acid)

2. Preparation of Substrate Mixture:

  • Prepare stock solutions of light (L-Serine) and heavy (L-Serine-¹³C₃,¹⁵N) substrates of known concentrations.

  • Create a 1:1 (or other desired ratio) mixture of the light and heavy substrates. The exact ratio should be determined by analyzing the mixture via mass spectrometry before the enzymatic reaction. This initial ratio is R₀.

3. Enzymatic Reaction:

  • Set up the reaction by combining the reaction buffer, co-substrates, and the 1:1 substrate mixture in a microcentrifuge tube. The total serine concentration should be well below the KM value to ensure V/K conditions.

  • Equilibrate the mixture at the desired reaction temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of the enzyme.

  • Allow the reaction to proceed to a specific fractional conversion (typically 25-50%). It is crucial not to let the reaction go to completion.

  • Stop the reaction by adding the quenching solution.

4. Sample Analysis:

  • Clarify the quenched reaction mixture by centrifugation.

  • Analyze the supernatant using a Liquid Chromatography-Mass Spectrometry (LC-MS) system capable of resolving and quantifying the remaining light and heavy L-Serine substrate molecules.

  • Develop an LC method that provides good chromatographic separation for L-Serine.

  • Use the MS in Selected Ion Monitoring (SIM) mode to monitor the mass-to-charge ratio (m/z) for both the light and heavy L-Serine.

5. KIE Calculation:

  • From the LC-MS data, determine the new ratio (Rₜ) of the heavy to light substrate remaining at the end of the reaction.

  • Measure the fraction of conversion (f), which is the fraction of the total substrate that has been converted to product.

  • Calculate the KIE on V/K using the following equation: KIE = log(1 - f) / log(1 - f * Rₜ/R₀)

Visualizing the KIE Experimental Workflow

The following diagram illustrates the logical flow of a competitive kinetic isotope effect experiment.

KIE_Workflow cluster_prep 1. Substrate Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis & Calculation L_Ser Unlabeled L-Serine (Light) Mix Create 1:1 Mixture L_Ser->Mix H_Ser L-Serine-¹³C₃,¹⁵N (Heavy) H_Ser->Mix Assay Enzyme Assay (Substrate, Co-factors, Buffer, Enzyme) Mix->Assay Add to Assay Quench Quench Reaction (at ~25-50% completion) Assay->Quench LCMS LC-MS Analysis (Quantify remaining Light & Heavy Substrate) Quench->LCMS Analyze Sample Calc Calculate KIE KIE = log(1-f) / log(1-f*Rt/R₀) LCMS->Calc

Caption: Workflow for a competitive kinetic isotope effect experiment.

References

Benchmarking L-Serine-13C3,15N: A Comparative Guide for Advanced Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research, stable isotope-labeled amino acids are indispensable tools for elucidating complex cellular processes. This guide provides a comprehensive comparison of L-Serine-13C3,15N against other commonly used labeled amino acids, offering insights into its performance, applications, and experimental considerations. The information presented herein is intended to assist researchers in selecting the most appropriate tools for their specific experimental needs in areas such as quantitative proteomics, metabolic flux analysis, and drug development.

Comparative Performance of Labeled Amino Acids

The choice of a labeled amino acid is critical for the success of metabolic labeling experiments. While L-Arginine and L-Lysine are the conventional choices for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) due to their prevalence in tryptic peptides, this compound offers unique advantages for studying specific metabolic pathways.[1]

The dual labeling of L-Serine with both 13C and 15N provides a significant mass shift, which is highly beneficial for mass spectrometry analysis as it allows for better separation of labeled and unlabeled peptide signals, thereby improving quantification accuracy.[] This is a distinct advantage over single-isotope labeled amino acids.

Table 1: Quantitative Comparison of Commonly Used Labeled Amino Acids

Labeled Amino AcidIsotopic PurityTypical Incorporation Efficiency (%)Relative CostKey AdvantagesPrimary Applications
This compound >98%High (>95%)HighLarge mass shift (M+4), direct tracer for serine/glycine metabolism and one-carbon pathways.[3]Metabolic Flux Analysis, Serine Metabolism Studies, Quantitative Proteomics
L-Arginine-13C6,15N4>98%High (>95%)HighLarge mass shift (M+10), suitable for SILAC in arginine-rich proteomes.[4]Quantitative Proteomics (SILAC)
L-Lysine-13C6,15N2>98%High (>95%)HighLarge mass shift (M+8), commonly used in SILAC.[4]Quantitative Proteomics (SILAC)
L-Leucine-13C6>98%High (>95%)ModerateUseful for studying protein synthesis and degradation.Protein Turnover Studies

Note: Incorporation efficiency can be cell line and condition dependent. The values presented are typical for standard cell culture experiments with adequate adaptation time.

Experimental Protocols

Protocol 1: Quantitative Proteomics using SILAC

This protocol outlines a general workflow for a SILAC experiment to compare protein abundance between two cell populations.

1. Cell Culture and Labeling:

  • Culture two populations of cells in parallel.

  • For the "heavy" population, use a custom SILAC medium deficient in the amino acid to be labeled (e.g., L-Serine). Supplement this medium with this compound.

  • For the "light" population, use the same base medium supplemented with natural ("light") L-Serine.

  • Culture the cells for a sufficient number of passages (typically 5-6 doublings) to ensure near-complete incorporation (>95%) of the labeled amino acid. The incorporation efficiency should be verified by mass spectrometry.

2. Experimental Treatment:

  • Once complete labeling is confirmed, apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" population, while the "light" population serves as a control).

3. Sample Preparation:

  • Harvest and lyse the "heavy" and "light" cell populations separately.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Combine equal amounts of protein from the "heavy" and "light" lysates.

4. Protein Digestion and Mass Spectrometry:

  • Perform in-solution or in-gel digestion of the combined protein sample using a suitable protease (e.g., trypsin).

  • Analyze the resulting peptide mixture using high-resolution LC-MS/MS.

5. Data Analysis:

  • Identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the "heavy" and "light" peptide pairs. Specialized software (e.g., MaxQuant) is typically used for this analysis.

Protocol 2: Metabolic Flux Analysis using this compound

This protocol describes a method for tracing the metabolic fate of serine in cultured cells.

1. Cell Culture and Tracer Introduction:

  • Culture cells in a standard medium to the desired confluency.

  • For the experiment, switch the cells to a medium containing a known concentration of this compound. The concentration should be chosen based on the specific experimental goals and the normal serine concentration in the medium.

2. Time-Course Sampling:

  • Harvest cells at various time points after the introduction of the labeled serine. This allows for the analysis of the dynamic labeling of downstream metabolites.

3. Metabolite Extraction:

  • Quench metabolism rapidly by, for example, washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

4. LC-MS/MS Analysis:

  • Analyze the extracted metabolites using LC-MS/MS. The mass spectrometer will be able to distinguish between the unlabeled and the 13C and 15N-labeled isotopologues of serine and its downstream metabolites.

5. Data Analysis and Flux Calculation:

  • Determine the mass isotopomer distribution (MID) for serine and other relevant metabolites (e.g., glycine, purines).

  • Use metabolic flux analysis software (e.g., INCA, Metran) to calculate the relative or absolute fluxes through the metabolic pathways of interest by fitting the experimental MID data to a metabolic model.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts relevant to the use of this compound in metabolic research.

cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Synthesis Pathway cluster_one_carbon One-Carbon Metabolism cluster_downstream Downstream Pathways cluster_mTOR mTOR Signaling Glucose Glucose Three_PG 3-Phosphoglycerate Glucose->Three_PG PHGDH PHGDH Three_PG->PHGDH PSAT1 PSAT1 PHGDH->PSAT1 PSPH PSPH PSAT1->PSPH Serine L-Serine PSPH->Serine Glycine Glycine Serine->Glycine mTORC1 mTORC1 Serine->mTORC1 One_C_units One-Carbon Units Glycine->One_C_units Nucleotides Nucleotide Synthesis One_C_units->Nucleotides Redox Redox Homeostasis (GSH Synthesis) One_C_units->Redox CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: Serine Metabolism and its link to mTOR Signaling.

cluster_labeling Cell Labeling cluster_prep Sample Preparation cluster_analysis Analysis Light Control Cells (Light Amino Acid) Mix Mix Cell Lysates (1:1 Protein Ratio) Light->Mix Heavy Treated Cells (Heavy Amino Acid) Heavy->Mix Digest Proteolytic Digestion (e.g., Trypsin) Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Protein Identification & Quantification LCMS->Quant

Caption: General workflow for a SILAC experiment.

Start Start: Labeled Amino Acid A Precursor Pool Start->A B Metabolic Pathway 1 A->B C Metabolic Pathway 2 A->C D Product 1 B->D E Product 2 C->E End End: Mass Isotopomer Distribution D->End E->End

Caption: Logical flow of a stable isotope tracing experiment.

References

A Researcher's Guide to Reproducibility in Metabolic Labeling with L-Serine-¹³C₃,¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in unraveling the complexities of cellular metabolism, stable isotope tracing is an indispensable tool. L-Serine labeled with three ¹³C atoms and one ¹⁵N atom (L-Serine-¹³C₃,¹⁵N) has emerged as a powerful tracer for dissecting one-carbon metabolism, a critical network supporting biosynthesis and redox balance. This guide provides a comparative analysis of metabolic labeling with L-Serine-¹³C₃,¹⁵N, focusing on reproducibility, comparison with alternative tracers, and detailed experimental protocols to ensure robust and reliable results.

High Reproducibility: A Hallmark of Stable Isotope Labeling

Metabolic labeling experiments using stable isotopes are renowned for their high reproducibility. This is largely due to the nature of the technique, where the heavy-labeled and light (unlabeled) metabolites are chemically identical and co-exist within the same sample, minimizing sample preparation artifacts. While specific reproducibility data for L-Serine-¹³C₃,¹⁵N labeling is not extensively published in the form of direct comparison guides, the expected precision can be inferred from similar stable isotope tracing studies. For instance, studies using uniformly labeled ¹³C-glucose for metabolic flux analysis have demonstrated that the standard deviation of fractional labeling in downstream metabolites is typically low, often within a few percentage points across biological replicates. This high degree of reproducibility is fundamental to detecting subtle but significant changes in metabolic fluxes between different experimental conditions.

L-Serine-¹³C₃,¹⁵N in Context: A Comparison with Alternative Tracers

The choice of an isotopic tracer is paramount for a successful metabolic flux analysis experiment. An ideal tracer should effectively label the metabolic pathways of interest with minimal perturbation to the biological system. L-Serine-¹³C₃,¹⁵N offers distinct advantages for tracing one-carbon metabolism.

TracerPrimary UseAdvantagesDisadvantages
L-Serine-¹³C₃,¹⁵N Tracing of both carbon and nitrogen flux in one-carbon metabolism.Provides comprehensive information on serine's contribution to nucleotide synthesis, methylation, and amino acid metabolism. The full labeling of the carbon backbone and the nitrogen atom allows for detailed tracking of molecular transformations.Higher cost compared to singly labeled tracers.
L-Serine-1-¹³C Tracing the carboxylate carbon of serine.Cost-effective for specifically tracking the fate of the C1 carbon.Provides limited information on the fate of the rest of the serine molecule.
L-Serine-2,3,3-²H Distinguishing between mitochondrial and cytosolic one-carbon metabolism.The deuterium label is lost during mitochondrial serine catabolism but retained in the cytosolic pathway, allowing for compartmentalized flux analysis.Potential for kinetic isotope effects that may alter metabolic rates.
[U-¹³C₆]-Glucose General tracer for central carbon metabolism, including de novo serine synthesis.Excellent for assessing the overall contribution of glucose to various metabolic pathways.The labeling of serine is indirect and can be influenced by multiple intersecting pathways, potentially complicating data interpretation for one-carbon metabolism specifically.

Experimental Protocol: Metabolic Labeling with L-Serine-¹³C₃,¹⁵N in Cell Culture

This protocol provides a general framework for a steady-state metabolic labeling experiment in adherent mammalian cells. Optimization for specific cell lines and experimental questions is recommended.

Materials:
  • Base Medium: A custom formulation of an appropriate cell culture medium (e.g., DMEM, RPMI-1640) lacking L-serine.

  • L-Serine-¹³C₃,¹⁵N: High-purity, sterile-filtered stock solution.

  • Unlabeled L-Serine: High-purity, sterile-filtered stock solution for control cultures.

  • Dialyzed Fetal Bovine Serum (dFBS): To minimize interference from unlabeled amino acids and other small molecules present in standard FBS.

  • Cell Line of Interest: e.g., HeLa, MCF-7, or other cancer cell lines.

  • Phosphate-Buffered Saline (PBS): Sterile, ice-cold.

  • Quenching Solution: 80% methanol in water, pre-chilled to -80°C.

  • Cell Scrapers.

  • Centrifuge.

  • LC-MS/MS system.

Procedure:
  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Culture in standard complete medium overnight to allow for attachment.

  • Media Preparation: Prepare the experimental "heavy" medium by supplementing the serine-free base medium with L-Serine-¹³C₃,¹⁵N to a final concentration that mimics the physiological concentration in the standard medium (typically 0.2-0.4 mM). Also, prepare a "light" control medium with unlabeled L-serine at the same concentration. Both media should be supplemented with dFBS and other necessary components (e.g., glutamine, penicillin/streptomycin).

  • Labeling: Aspirate the standard medium from the cells, wash once with sterile PBS, and add the pre-warmed "heavy" or "light" experimental medium.

  • Incubation: Incubate the cells for a duration sufficient to achieve isotopic steady-state in the metabolites of interest. This time can range from 6 to 48 hours and should be determined empirically for the specific cell line and metabolic pathway under investigation.

  • Metabolite Quenching and Extraction:

    • Place the culture plates on ice.

    • Rapidly aspirate the labeling medium.

    • Wash the cells once with ice-cold PBS.

    • Add 1 mL of pre-chilled 80% methanol to each well to quench all enzymatic activity.

    • Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Vortex the tubes and incubate at -80°C for at least 15 minutes.

    • Centrifuge at maximum speed for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolite extract for LC-MS/MS analysis.

Quantitative Data Summary

The following table provides a hypothetical example of the expected fractional enrichment of key metabolites in a cancer cell line after labeling with L-Serine-¹³C₃,¹⁵N, along with an estimated coefficient of variation (CV) based on typical reproducibility in stable isotope labeling experiments.

MetaboliteExpected IsotopologueExpected Fractional Enrichment (%)Estimated CV (%)
SerineM+4> 95< 5
GlycineM+240 - 60< 10
5,10-Methylene-THFM+230 - 50< 15
Purines (e.g., ATP)M+2, M+310 - 30< 15
Pyrimidines (e.g., dTMP)M+15 - 20< 15

Note: The expected fractional enrichment can vary significantly depending on the cell line, culture conditions, and the relative activity of different metabolic pathways.

Visualizing Metabolic Pathways and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex relationships in metabolic pathways and the steps in an experimental workflow.

serine_one_carbon_metabolism cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondria Mitochondria L-Serine-13C3,15N This compound Serine_in Serine_in This compound->Serine_in Serine_mito Serine_mito This compound->Serine_mito Glycine Glycine Serine_in->Glycine SHMT1 5,10-Methylene-THF 5,10-Methylene-THF Serine_in->5,10-Methylene-THF SHMT1 Purine Synthesis Purine Synthesis 5,10-Methylene-THF->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis 5,10-Methylene-THF->Thymidylate Synthesis Glycine_mito Glycine_mito Serine_mito->Glycine_mito SHMT2 Formate Formate Glycine_mito->Formate GCS Formate->5,10-Methylene-THF Cytosolic Folate Pathway

Caption: Serine's central role in one-carbon metabolism.

experimental_workflow Cell_Seeding 1. Seed Cells Media_Preparation 2. Prepare Heavy/Light Media Cell_Seeding->Media_Preparation Labeling 3. Add this compound Medium Media_Preparation->Labeling Incubation 4. Incubate for Isotopic Steady-State Labeling->Incubation Quenching 5. Quench Metabolism (Cold Methanol) Incubation->Quenching Extraction 6. Extract Metabolites Quenching->Extraction Analysis 7. LC-MS/MS Analysis Extraction->Analysis Data_Processing 8. Data Processing and Flux Analysis Analysis->Data_Processing

Caption: Workflow for L-Serine-¹³C₃,¹⁵N metabolic labeling.

Safety Operating Guide

Safe Disposal of L-Serine-13C3,15N: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of L-Serine-13C3,15N, a non-radioactive, stable isotope-labeled amino acid. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with institutional and regulatory standards.

Immediate Safety and Handling Considerations

This compound, like its unlabeled counterpart, is not classified as a hazardous material for transport and is considered to have low toxicity. However, standard laboratory precautions should always be observed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

  • Avoid Inhalation and Contact: Minimize the generation of dust when handling the solid form. Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Storage: Store this compound in a cool, dry place away from incompatible materials.

Disposal Procedures for this compound

As a stable isotope-labeled compound, this compound is not radioactive and therefore does not require special handling as radioactive waste. Its disposal is governed by the regulations for general laboratory chemical waste. The primary principle is to prevent the release of chemicals into the environment.

Step 1: Waste Identification and Classification

The first crucial step is to determine if the this compound waste is considered hazardous. Since pure L-Serine is not a listed hazardous waste, the classification will depend on any other substances mixed with it.

  • Uncontaminated this compound: If the waste consists solely of this compound or is mixed only with non-hazardous materials (e.g., water, buffer solutions with a neutral pH), it can be managed as non-hazardous chemical waste.

  • Contaminated this compound: If this compound is mixed with hazardous solvents (e.g., flammable, corrosive, reactive, or toxic chemicals), the entire mixture must be treated as hazardous waste and segregated accordingly.

Step 2: Waste Segregation

Proper segregation of chemical waste is essential to prevent dangerous reactions.

  • Non-Hazardous Waste Stream: Place uncontaminated this compound waste in a designated container for non-hazardous solid or aqueous chemical waste.

  • Hazardous Waste Streams: If contaminated, segregate the waste based on the nature of the hazardous component (e.g., halogenated solvents, non-halogenated solvents, acidic waste, basic waste). Never mix incompatible waste streams.

Step 3: Waste Collection and Container Management

  • Container Selection: Use a container that is compatible with the chemical waste. For solid this compound waste, a securely sealed plastic bag or a wide-mouth plastic container is suitable. For aqueous solutions, use a leak-proof plastic or glass bottle.

  • Labeling: All waste containers must be clearly labeled with the words "Chemical Waste," the full chemical name (this compound), and the approximate quantity. If it is a mixture, list all components and their approximate percentages. The date of accumulation should also be clearly marked.

  • Container Handling: Keep waste containers closed except when adding waste. Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.

Step 4: Disposal Pathway

The final disposal route will depend on your institution's specific policies and local regulations.

  • Institutional Waste Collection: Most research institutions have a dedicated Environmental Health and Safety (EHS) department that manages the collection and disposal of chemical waste. Schedule a pickup with your EHS office for all collected this compound waste, both hazardous and non-hazardous.

  • Drain Disposal (for non-hazardous aqueous solutions only): Some institutions may permit the drain disposal of small quantities of non-hazardous, water-soluble chemicals like L-Serine.[1] This is strictly conditional and requires prior approval from your institution's EHS. The pH of the solution must typically be between 5.5 and 9.5.[1] Never pour undiluted or concentrated solutions down the drain.

Quantitative Disposal Guidelines

While specific disposal limits for L-Serine are not widely established due to its non-hazardous nature, general guidelines for non-hazardous laboratory waste can be applied. The concept of "de minimis" (minimal) quantities is often used in regulatory contexts, although it primarily applies to hazardous waste. For non-hazardous substances, the focus is on responsible management rather than strict quantitative limits.

ParameterGuidelineCitation
pH for Aqueous Drain Disposal 5.5 - 9.5[1]
Solid Waste to Landfill Must be deemed non-hazardous by institutional EHS.
Container Residue ("RCRA Empty") No more than 3% by weight of the total capacity of the container remains.

It is imperative to consult your institution's specific waste management plan and your local wastewater treatment authority for precise quantitative limits and approved disposal methods.

Experimental Protocol: Not Applicable

This document provides procedural guidance for the disposal of this compound and does not cite specific experiments.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

DisposalWorkflow cluster_0 This compound Disposal Workflow start Start: this compound Waste Generated waste_id Step 1: Identify Waste Composition (Pure or Mixed?) start->waste_id is_hazardous Is the waste mixed with hazardous materials? waste_id->is_hazardous non_hazardous Non-Hazardous Waste Stream is_hazardous->non_hazardous No hazardous Hazardous Waste Stream is_hazardous->hazardous Yes segregate_non_haz Step 2: Segregate as Non-Hazardous Chemical Waste non_hazardous->segregate_non_haz segregate_haz Step 2: Segregate by Hazardous Waste Category hazardous->segregate_haz container_non_haz Step 3: Collect in Labeled Non-Hazardous Waste Container segregate_non_haz->container_non_haz container_haz Step 3: Collect in Labeled Hazardous Waste Container segregate_haz->container_haz aqueous_check Is the waste a dilute aqueous solution (pH 5.5-9.5)? container_non_haz->aqueous_check ehs_pickup_haz Step 4: Arrange for EHS Waste Pickup container_haz->ehs_pickup_haz drain_disposal Step 4: Drain Disposal (Requires Institutional Approval) aqueous_check->drain_disposal Yes ehs_pickup_non_haz Step 4: Arrange for EHS Waste Pickup aqueous_check->ehs_pickup_non_haz No / Not Approved end End: Proper Disposal drain_disposal->end ehs_pickup_non_haz->end ehs_pickup_haz->end

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.